molecular formula C13H14N2 B1598692 3-Pyrrolidin-2-yl-quinoline CAS No. 499207-38-4

3-Pyrrolidin-2-yl-quinoline

Cat. No.: B1598692
CAS No.: 499207-38-4
M. Wt: 198.26 g/mol
InChI Key: QETHIJNTMQASAU-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yl-quinoline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETHIJNTMQASAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398366
Record name 3-Pyrrolidin-2-yl-quinoline
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499207-38-4
Record name 3-Pyrrolidin-2-yl-quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-2-yl)quinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Pyrrolidin-2-yl-quinoline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4][5] Similarly, the pyrrolidine ring is a prevalent motif in numerous biologically active natural products and synthetic compounds.[6] The strategic fusion of these two pharmacophores into a single molecular entity, such as 3-pyrrolidin-2-yl-quinoline, presents a compelling scaffold for the development of novel drug candidates with potentially enhanced or unique pharmacological profiles. This comprehensive technical guide provides a detailed exploration of a viable synthetic route to this compound, anchored in the principles of the esteemed Friedländer annulation reaction. Furthermore, this guide delineates a complete workflow for the structural characterization and purity assessment of the target molecule, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Quinoline-Pyrrolidine Hybrids

The quinoline scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological activities, including but not limited to, antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The historical success of quinoline-based drugs, such as chloroquine and quinine, underscores the therapeutic potential embedded within this heterocyclic system. The pyrrolidine ring, a five-membered saturated heterocycle, is another critical pharmacophore frequently found in natural products and synthetic drugs. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive component for molecular design.

The strategic combination of these two potent moieties into a hybrid molecule like this compound is a compelling strategy in modern medicinal chemistry. Such molecular hybridization can lead to compounds with novel mechanisms of action, improved pharmacokinetic properties, and the potential to overcome drug resistance. This guide, therefore, focuses on a systematic approach to the synthesis and rigorous characterization of this compound, providing a foundational framework for its further investigation and development in therapeutic applications.

Synthetic Strategy: A Convergent Approach via Friedländer Annulation

The cornerstone of our proposed synthetic route to this compound is the Friedländer annulation , a classic and versatile method for the construction of the quinoline ring system.[7][8][9][10][11] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl functionality.

Our convergent synthetic strategy involves two key fragments:

  • Fragment A: A readily available 2-aminobenzaldehyde.

  • Fragment B: The less common 2-acetylpyrrolidine, which will be synthesized from a commercially available precursor.

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Friedländer Annulation NBocProline N-Boc-proline WeinrebAmide N-Boc-proline Weinreb Amide NBocProline->WeinrebAmide Weinreb Amide Formation AcetylPyrrolidine N-Boc-2-acetylpyrrolidine WeinrebAmide->AcetylPyrrolidine Grignard Reaction DeprotectedKetone 2-Acetylpyrrolidine (Fragment B) AcetylPyrrolidine->DeprotectedKetone Boc Deprotection Aminobenzaldehyde 2-Aminobenzaldehyde (Fragment A) TargetMolecule This compound DeprotectedKetone->TargetMolecule Aminobenzaldehyde->TargetMolecule

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of the Key Precursor: 2-Acetylpyrrolidine (Fragment B)

The synthesis of the crucial ketone component, 2-acetylpyrrolidine, can be efficiently achieved from the readily available and chiral starting material, N-Boc-proline.

Step 1: Weinreb Amide Formation

The carboxylic acid of N-Boc-proline is first converted to its corresponding Weinreb amide. This intermediate is particularly useful as it reacts with organometallic reagents to afford ketones without the common side reaction of over-addition to form a tertiary alcohol.

Protocol:

  • To a solution of N-Boc-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as EDC (1.2 eq) in the presence of a base like triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the N-Boc-proline Weinreb amide.

Step 2: Grignard Reaction

The Weinreb amide is then reacted with methylmagnesium bromide (a Grignard reagent) to furnish the desired ketone, N-Boc-2-acetylpyrrolidine.

Protocol:

  • Dissolve the N-Boc-proline Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by flash chromatography to obtain N-Boc-2-acetylpyrrolidine.

Step 3: Boc Deprotection

The final step in the precursor synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, 2-acetylpyrrolidine.

Protocol:

  • Dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 2-acetylpyrrolidine. This can be used directly in the subsequent Friedländer reaction or neutralized with a mild base if required.

The Friedländer Annulation: Assembling the Quinoline Core

With both fragments in hand, the final step is the acid- or base-catalyzed condensation to form the target molecule, this compound.

Protocol:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (Fragment A, 1.0 eq) and 2-acetylpyrrolidine hydrochloride (Fragment B, 1.1 eq).

  • Add a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are essential for a complete characterization profile.

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (EI/ESI) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final

Figure 2: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[12][13][14][15] Both ¹H and ¹³C NMR spectra, along with 2D techniques like COSY and HSQC, should be acquired.

Sample Preparation Protocol:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Expected ¹H NMR Spectral Data (Hypothetical, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HQuinoline H-2
~8.10d1HQuinoline H-4
~7.80-7.50m4HQuinoline Ar-H
~4.50t1HPyrrolidine H-2
~3.40-3.20m2HPyrrolidine H-5
~2.20-1.90m4HPyrrolidine H-3, H-4
~1.80br s1HPyrrolidine N-H

Expected ¹³C NMR Spectral Data (Hypothetical, in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0Quinoline C-8a
~148.0Quinoline C-2
~136.0Quinoline C-4
~130.0-125.0Quinoline Ar-C
~120.0Quinoline C-3
~60.0Pyrrolidine C-2
~46.0Pyrrolidine C-5
~30.0Pyrrolidine C-3
~25.0Pyrrolidine C-4
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.[16][17][18][19][20][21]

Sample Preparation Protocol:

  • For Electrospray Ionization (ESI), prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • For Electron Ionization (EI), a solid probe or direct injection can be used.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺) or [M+H]⁺: The most critical piece of information is the detection of the molecular ion. For this compound (C₁₃H₁₄N₂), the expected exact mass is approximately 198.1157 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Patterns: The fragmentation pattern can provide valuable structural insights.[22][23][24] Expected fragmentation pathways include:

    • Loss of the pyrrolidine ring or fragments thereof.

    • Cleavage of the bond between the quinoline and pyrrolidine rings.

    • Characteristic fragmentation of the quinoline nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.[25][26][27][28] A reverse-phase HPLC method is typically suitable for a molecule of this polarity.

HPLC Method Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak.

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a promising scaffold for drug discovery. By leveraging the well-established Friedländer annulation, this target molecule can be accessed in a convergent and efficient manner. The detailed characterization workflow, employing NMR, MS, and HPLC, provides a comprehensive framework for ensuring the structural integrity and purity of the synthesized compound.

The availability of a reliable synthetic route and a thorough analytical protocol for this compound opens the door for its extensive biological evaluation across various therapeutic areas. Future research should focus on exploring the structure-activity relationships (SAR) of this scaffold by synthesizing a library of analogues with diverse substitution patterns on both the quinoline and pyrrolidine rings. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinoline-pyrrolidine hybrid.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • El-Gohary, S. M., & Shaaban, M. (2017). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 71(1), 135-141. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 1-11. [Link]

  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Proestos, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7017-7026. [Link]

  • Studzińska-Sroka, E., & Czerwińska, M. E. (2015). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Current Issues in Pharmacy and Medical Sciences, 28(2), 87-95. [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wink, M. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Methods in Molecular Biology, 2083, 235-263. [Link]

  • ResearchGate. (n.d.). Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region. Retrieved from [Link]

  • Globe Thesis. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Retrieved from [Link]

  • Ivanova, G., & Stoyanov, N. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1016. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(21), 15725-15756. [Link]

  • Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Globe Thesis. (2008). Studies On The Synthesis Of Pyrrolidin-2-one Derivatives. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Rakotondramanana, D. A., et al. (2016). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Talanta, 152, 164-170. [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

Sources

Physicochemical properties of 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyrrolidin-2-yl-quinoline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound represents a novel heterocyclic scaffold that strategically combines the pharmacologically significant quinoline core with the versatile, sp³-rich pyrrolidine ring. The quinoline moiety is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics, particularly in oncology and infectious diseases.[1] Concurrently, the pyrrolidine ring is widely employed in drug discovery to enhance solubility, introduce stereochemical complexity, and explore three-dimensional chemical space, thereby improving ligand-target interactions.[2][3]

This guide provides a comprehensive framework for the physicochemical characterization of this compound. Due to its novelty, empirical data for this specific molecule is not yet prevalent in published literature. Therefore, this document serves a dual purpose: first, to present a robust set of in silico predictions for its core physicochemical properties, and second, to provide a detailed, field-proven experimental workflow for its empirical validation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, analyze, or utilize this promising chemical entity.

Introduction: A Rationale for the Quinoline-Pyrrolidine Hybrid Scaffold

The design of novel molecular entities in drug discovery often relies on the principle of combining validated pharmacophores to achieve synergistic or novel biological activities. The this compound scaffold is a prime example of this rational design approach.

  • The Quinoline Moiety: As a privileged scaffold, quinoline is a bicyclic aromatic heterocycle known for its rigid structure and ability to engage in various intermolecular interactions, including π-π stacking and hydrogen bonding.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, and antibacterial effects.[4][5][6] The nitrogen atom imparts a weak basicity and serves as a hydrogen bond acceptor, influencing the molecule's overall pharmacokinetic profile.[7]

  • The Pyrrolidine Moiety: In contrast to the planar quinoline ring, pyrrolidine is a five-membered, saturated nitrogen heterocycle.[8] Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, which is critical for optimizing binding affinity to biological targets.[2] The presence of the sp³-hybridized carbons and the basic nitrogen atom typically enhances aqueous solubility and introduces a key stereocenter, offering opportunities for developing stereoisomer-specific therapeutics.[2][3]

The Synergistic Hypothesis: By coupling the pyrrolidine ring at the 3-position of the quinoline core, the resulting molecule is hypothesized to possess a unique combination of properties. The quinoline portion can serve as an anchor in target binding sites, while the pyrrolidine substituent can provide a vector for improved solubility and stereospecific interactions, potentially leading to novel mechanisms of action or improved drug-like properties compared to simpler derivatives of either parent scaffold.

Predicted Physicochemical Properties (In Silico Analysis)

In the absence of experimental data, computational methods provide reliable estimates of key physicochemical parameters. These predictions are essential for guiding synthesis, purification, and formulation development. The properties for this compound have been calculated based on its structure and are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₄N₂Defines the elemental composition and exact mass.
Molecular Weight 198.27 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
XLogP3 2.6 - 3.0A measure of lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 28.1 ŲCorrelates with passive molecular transport through membranes (e.g., blood-brain barrier).
Hydrogen Bond Donors 1 (Pyrrolidine N-H)Influences binding interactions and solubility.
Hydrogen Bond Acceptors 2 (Quinoline N, Pyrrolidine N)Key for molecular recognition at the target site and for solubility.
pKa₁ (most basic) ~9.5 - 10.5 (Pyrrolidine N)The aliphatic amine is expected to be the stronger base.
pKa₂ (least basic) ~4.5 - 5.5 (Quinoline N)The aromatic amine's basicity is significantly lower.[7]

Proposed Synthetic and Analytical Workflows

A robust and reproducible synthesis is the first step in characterizing any new chemical entity. Following synthesis, a multi-step analytical workflow is required to confirm its identity, purity, and key properties.

High-Level Synthetic Strategy

A plausible synthetic route involves a metal-catalyzed cross-coupling reaction, a common and versatile method for forming C-C bonds.

Synthetic_Workflow A 3-Bromoquinoline C Stille Coupling (e.g., Pd(PPh₃)₄, Toluene, Reflux) A->C B N-Boc-2-(tributylstannyl)pyrrolidine B->C D N-Boc-3-pyrrolidin-2-yl-quinoline C->D C-C Bond Formation E Boc Deprotection (e.g., TFA or HCl in Dioxane) D->E Amine Deprotection F This compound E->F Final Product

Caption: Proposed Stille cross-coupling synthetic workflow for this compound.

Analytical Characterization Workflow

This workflow outlines the logical sequence of experiments to confirm the structure, purity, and fundamental properties of the synthesized compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Property Analysis cluster_2 Solid-State Properties A Structural Verification (NMR, HRMS) B Purity Assessment (RP-HPLC, >95%) A->B Structure Confirmed C Aqueous Solubility (Shake-Flask, NEPHELO) B->C Purity Confirmed F Thermal Analysis (DSC, TGA) B->F D pKa Determination (Potentiometric Titration) C->D E Lipophilicity (LogD₇.₄) (Octanol/Water Partition) D->E End Fully Characterized NCE E->End G Melting Point F->G G->End Start Synthesized Compound Start->A

Caption: A comprehensive workflow for the analytical characterization of a new chemical entity (NCE).

Experimental Protocols

The following protocols are designed to be self-validating and are based on industry-standard methodologies.

Structural Verification: NMR and Mass Spectrometry

Causality: Unambiguous confirmation of the chemical structure is paramount. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition, while Nuclear Magnetic Resonance (NMR) confirms the atomic connectivity and proton/carbon environment.

Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Acquire data in positive ion mode. The expected [M+H]⁺ ion for C₁₃H₁₄N₂ is m/z 199.1230. An observed mass within 5 ppm of the theoretical mass confirms the molecular formula. Expected fragmentation would likely involve the loss of the pyrrolidine ring or cleavage within it.[9]

Protocol: NMR Spectroscopy (¹H, ¹³C)

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H Signals:

    • Quinoline Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).

    • Pyrrolidine Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm), including a signal for the N-H proton.

  • Expected ¹³C Signals: Signals corresponding to the 13 unique carbon atoms in both the aromatic and aliphatic regions. 2D NMR (COSY, HSQC) should be used to confirm assignments.

Purity Assessment: Reverse-Phase HPLC

Causality: Quantifying the purity of a compound is essential for ensuring that biological data is attributable to the compound of interest and not an impurity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10]

Protocol: Analytical RP-HPLC

  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Purity is calculated based on the area percentage of the main peak. A purity level of >95% is typically required for biological screening.

Physicochemical Property Determination

Causality: Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask)

  • Procedure: Add an excess amount of solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove the supernatant, dilute if necessary, and quantify the concentration of the dissolved compound via a calibrated HPLC-UV or LC-MS method.

Protocol: Lipophilicity (LogD at pH 7.4)

  • System: Use n-octanol (pre-saturated with PBS) and PBS at pH 7.4 (pre-saturated with n-octanol).

  • Procedure: Add a known amount of the compound to a vial containing equal volumes of the two phases.

  • Equilibration: Vortex vigorously for 1-3 minutes and then let the phases separate for at least 30 minutes.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Potential Applications and Future Directions

Given the established roles of its constituent scaffolds, this compound is a compelling candidate for screening in several therapeutic areas:

  • Oncology: Many quinoline-based compounds function as kinase inhibitors.[5]

  • Infectious Diseases: The quinoline core is famous for its antimalarial and antibacterial properties.[4][6]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in many CNS-active agents, and its properties may facilitate blood-brain barrier penetration.[3]

Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to investigate stereospecific biological activity, a common feature for compounds containing the pyrrolidine scaffold.[2] Screening this compound against diverse biological target panels will be crucial in elucidating its therapeutic potential.

References

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An In-depth Technical Guide on the Biological Mechanism of 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Direct research on the specific molecule "3-Pyrrolidin-2-yl-quinoline" is limited in publicly accessible scientific literature. This guide, therefore, synthesizes information on the well-established biological activities of its core components: the quinoline scaffold and the pyrrolidine moiety. By understanding the pharmacology of these two critical pharmacophores, we can postulate a probable mechanism of action for the hybrid molecule and outline a comprehensive strategy for its experimental validation. This approach is standard in medicinal chemistry for exploring the potential of novel chemical entities.

Part 1: Deconstructing the Pharmacophores - Quinoline and Pyrrolidine

The biological activity of this compound is likely a composite of the properties inherent to its quinoline and pyrrolidine rings.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in drug development, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects.[2][3][4]

Key Biological Targets and Mechanisms of Quinoline Derivatives:

  • Antimalarial Activity: Quinoline-based drugs like chloroquine are thought to interfere with hemoglobin digestion in the malaria parasite's food vacuole. They accumulate in this acidic compartment and are believed to inhibit the polymerization of toxic heme, leading to parasite death.[5][6]

  • Anticancer Activity: Various quinoline derivatives exhibit cytotoxicity against a range of cancer cell lines.[7][8] Mechanisms include the inhibition of cell proliferation and the induction of apoptosis.[9]

  • Neurodegenerative Diseases: The quinoline structure is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's.[10][11] Some derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[12][13]

  • NMDA Receptor Antagonism: Certain quinoline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[14][15] This action can modulate neuronal excitability and is relevant in conditions like epilepsy and neurodegenerative disorders.[16]

The Pyrrolidine Moiety: A Versatile Component in Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another prevalent scaffold in pharmacologically active compounds.[17] It is a key structural element in the amino acid proline and is found in numerous natural and synthetic drugs.[18]

Key Biological Roles and Mechanisms of Pyrrolidine-Containing Compounds:

  • Broad-Spectrum Activity: Pyrrolidine derivatives have shown a wide range of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory properties.[19][20]

  • Enzyme Inhibition: The pyrrolidine structure is often incorporated into enzyme inhibitors. For example, it is a component of several dipeptidyl peptidase-IV (DPP-4) inhibitors used in the treatment of type II diabetes.[18]

  • Neuropharmacology: Pyrrolidine-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[21] They can serve as memory enhancers and may protect neuronal tissue from toxic insults.[17][21]

  • Structural and Physicochemical Contributions: The pyrrolidine motif can enhance a drug's aqueous solubility and provide a three-dimensional structure that can improve binding to target proteins.[18][22] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[18]

Part 2: Postulated Mechanism of Action for this compound

Based on the known activities of its constituent parts, a primary hypothesized mechanism of action for this compound is its role as a modulator of neurotransmitter receptors, particularly the NMDA receptor .

The quinoline core has been established as a scaffold for NMDA receptor antagonists, often acting at the glycine modulatory site.[15] The pyrrolidine ring, with its potential for hydrogen bonding and its presence in other neuroactive compounds, could enhance the binding affinity and specificity of the molecule to the receptor complex.

Hypothesized Signaling Pathway: NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[23] However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[23]

An antagonist like this compound could potentially bind to the NMDA receptor, preventing its activation by glutamate and glycine. This would lead to a reduction in calcium influx into the neuron, thereby mitigating excitotoxic damage.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activation Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Compound This compound Compound->NMDA_R Antagonism

Caption: Hypothesized NMDA Receptor Antagonism by this compound.

Part 3: Experimental Validation Workflow

A systematic, multi-tiered approach is necessary to validate the hypothesized mechanism of action.

Tier 1: In Vitro Characterization

The initial phase focuses on confirming the direct interaction of the compound with its putative target and assessing its cellular effects.

3.1.1 Radioligand Binding Assays

  • Objective: To determine if this compound binds to the NMDA receptor and to quantify its binding affinity (Ki).

  • Protocol:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membranes with a radiolabeled ligand known to bind to the NMDA receptor (e.g., [³H]CGP 39653 for the glutamate site or [³H]glycine for the glycine site).

    • Add varying concentrations of this compound to compete with the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value.

3.1.2 Electrophysiology Studies

  • Objective: To assess the functional effect of the compound on NMDA receptor activity.

  • Protocol:

    • Use patch-clamp electrophysiology on cultured neurons or cells expressing NMDA receptors (e.g., Xenopus oocytes).

    • Apply NMDA and glycine to elicit an inward current through the NMDA receptor channels.

    • Perfuse the cells with varying concentrations of this compound and measure the change in the NMDA-evoked current.

    • Determine if the compound acts as a competitive or non-competitive antagonist.

Tier 2: Cell-Based Assays

This stage investigates the compound's effects in a cellular context, particularly its ability to protect against excitotoxicity.

3.2.1 Neuroprotection Assay

  • Objective: To determine if the compound can protect neurons from NMDA-induced cell death.

  • Protocol:

    • Culture primary cortical neurons.

    • Pre-treat the neurons with different concentrations of this compound for a specified period.

    • Expose the neurons to a toxic concentration of NMDA for a short duration.

    • After 24 hours, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • A reduction in cell death in the presence of the compound indicates a neuroprotective effect.

Experimental_Workflow cluster_T1 Tier 1: In Vitro Characterization cluster_T2 Tier 2: Cell-Based Assays cluster_T3 Tier 3: In Vivo Models Binding Radioligand Binding Assay (Target Engagement & Affinity) Electro Electrophysiology (Functional Antagonism) Binding->Electro Confirm Functional Effect Neuro Neuroprotection Assay (Cellular Efficacy) Electro->Neuro Test Cellular Protection PK Pharmacokinetics (ADME) (Bioavailability) Neuro->PK Assess Drug-like Properties PD Pharmacodynamics (In Vivo Target Engagement) PK->PD Relate Dose to Target Effect Efficacy Animal Models of Disease (Therapeutic Potential) PD->Efficacy Evaluate Therapeutic Outcome

Caption: A Multi-Tiered Workflow for Validating the Mechanism of Action.

Tier 3: In Vivo Evaluation

The final stage involves assessing the compound's properties and efficacy in a living organism.

3.3.1 Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol:

    • Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

3.3.2 Pharmacodynamic (PD) Studies

  • Objective: To confirm that the compound engages its target in the brain at relevant doses.

  • Protocol:

    • Administer the compound to animals at doses informed by PK studies.

    • At a time point corresponding to the expected peak brain concentration, euthanize the animals and collect brain tissue.

    • Perform ex vivo binding assays on brain homogenates to measure the occupancy of the NMDA receptor by the compound.

3.3.3 Efficacy in Animal Models

  • Objective: To evaluate the therapeutic potential of the compound in a relevant disease model.

  • Protocol:

    • Select an appropriate animal model of a neurological disorder where NMDA receptor hyperexcitability is implicated (e.g., a model of epilepsy, stroke, or traumatic brain injury).

    • Administer the compound to the animals according to a predefined dosing regimen.

    • Assess relevant behavioral or physiological endpoints (e.g., seizure frequency, infarct volume, or cognitive function).

    • A statistically significant improvement in the treated group compared to the vehicle control would provide strong evidence for the compound's therapeutic potential.

Part 4: Data Summary and Interpretation

Experiment Key Parameter Interpretation of a Positive Result
Radioligand BindingKi (Inhibitory Constant)A low Ki value (nM range) indicates high-affinity binding to the NMDA receptor.
Electrophysiology% Inhibition of CurrentA dose-dependent reduction in NMDA-evoked current confirms functional antagonism.
Neuroprotection AssayEC50 (Effective Concentration)A low EC50 value demonstrates potent protection of neurons against excitotoxicity.
PharmacokineticsOral Bioavailability (%)A high percentage indicates good absorption after oral administration.
PharmacodynamicsReceptor Occupancy (%)Significant receptor occupancy at therapeutic doses confirms target engagement in vivo.
Animal Model EfficacyTherapeutic EndpointImprovement in disease-specific measures indicates potential as a therapeutic agent.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet established in the literature, a strong hypothesis can be formulated based on the well-documented pharmacology of its quinoline and pyrrolidine components. The most probable mechanism is the antagonism of the NMDA receptor, a target of significant interest for the treatment of a variety of neurological and psychiatric disorders. The comprehensive experimental workflow detailed in this guide provides a robust framework for rigorously testing this hypothesis and elucidating the full therapeutic potential of this promising compound. The successful execution of these studies would not only define the molecule's mechanism of action but also pave the way for its further development as a novel therapeutic agent.

References

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A Technical Guide to the Spectroscopic Characterization of 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Pyrrolidin-2-yl-quinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust characterization. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's unique architecture and its spectral fingerprints. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for laboratory application.

Introduction: The Structural and Pharmaceutical Context

The fusion of a quinoline core with a pyrrolidine substituent at the 3-position creates a molecule of significant interest in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a crucial scaffold in a vast number of natural products and synthetic bioactive compounds.[3] The resulting conjugate, this compound, thus presents a compelling target for drug discovery programs.

Accurate structural elucidation is the bedrock of understanding structure-activity relationships (SAR). Spectroscopic techniques provide the most powerful and definitive means of confirming molecular structure and purity. This guide will, therefore, serve as a foundational reference for the characterization of this molecule and its future analogues.

Below is the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Synthesis of This compound Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (MS) Confirm Molecular Weight Pur->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed if MW correct NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity IR->NMR Proceed if functional groups confirmed Confirm Final Structure Confirmation & Purity Assessment NMR->Confirm Integrate all data G This compound

Caption: Structure of this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H2' (Quinoline)8.5 - 8.8Singlet (s)Highly deshielded proton adjacent to the quinoline nitrogen and C3 substituent.
H4' (Quinoline)8.0 - 8.2Singlet (s)Deshielded proton on the pyridine ring of the quinoline.
H5'/H8' (Quinoline)7.8 - 8.1Doublet (d)Protons on the carbocyclic ring, deshielded by proximity to the fused pyridine ring.
H6'/H7' (Quinoline)7.4 - 7.7Multiplet (m)Protons on the carbocyclic ring, exhibiting complex splitting.
H2 (Pyrrolidine)3.8 - 4.2Triplet (t) or Multiplet (m)Methine proton at the chiral center, adjacent to the quinoline ring and nitrogen.
H5 (Pyrrolidine)3.0 - 3.5Multiplet (m)Methylene protons adjacent to the nitrogen.
H3/H4 (Pyrrolidine)1.8 - 2.5Multiplet (m)Aliphatic methylene protons of the pyrrolidine ring.
N-H (Pyrrolidine)1.5 - 3.0Broad Singlet (br s)Exchangeable proton; position and intensity are solvent and concentration dependent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule, with each unique carbon atom producing a distinct signal. [4]Quaternary carbons are typically weaker in intensity.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2', C9' (Quinoline)148 - 152Quaternary carbons and C2' adjacent to nitrogen.
C4' (Quinoline)135 - 138Aromatic CH carbon.
C3' (Quinoline)130 - 134Quaternary carbon bearing the pyrrolidine substituent.
C5', C7', C10' (Quinoline)127 - 130Aromatic CH and quaternary carbons.
C6', C8' (Quinoline)122 - 127Aromatic CH carbons.
C2 (Pyrrolidine)55 - 65Methine carbon at the junction with the quinoline ring.
C5 (Pyrrolidine)45 - 55Methylene carbon adjacent to the nitrogen.
C3, C4 (Pyrrolidine)25 - 35Aliphatic methylene carbons.
Causality and Experimental Considerations
  • Expertise in Practice: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial to resolve the complex multiplets expected in the aromatic region of the ¹H spectrum. For definitive assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. [1]COSY will reveal proton-proton coupling networks within the quinoline and pyrrolidine rings, while HMBC will establish long-range (2-3 bond) correlations between protons and carbons, critically linking the two ring systems.

  • Trustworthiness through Protocol: A reliable NMR protocol ensures reproducibility and accuracy.

    Protocol: NMR Sample Preparation and Acquisition

    • Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrumentation: Place the sample in a 500 MHz NMR spectrometer equipped with a broadband probe.

    • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be needed to detect quaternary carbons.

    • 2D Experiments (Recommended): Acquire standard gCOSY, gHSQC, and gHMBC spectra to establish connectivity.

    • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [5]The spectrum of this compound will be a composite of absorptions from the aromatic quinoline system and the aliphatic secondary amine of the pyrrolidine ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group/Moiety Expected Intensity
3300 - 3350N-H StretchSecondary Amine (Pyrrolidine)Medium, Sharp
3050 - 3100Aromatic C-H StretchQuinolineMedium to Weak
2850 - 2960Aliphatic C-H StretchPyrrolidineMedium to Strong
1590 - 1620C=C and C=N StretchQuinoline RingMedium to Strong
1450 - 1550Aromatic Ring Skeletal VibrationsQuinoline RingMedium to Strong
1100 - 1250C-N StretchAromatic & Aliphatic AmineMedium
750 - 850C-H Out-of-Plane BendSubstituted Aromatic RingStrong
Interpretation and Experimental Protocol
  • Key Diagnostic Peaks: The most informative peaks will be the single, sharp N-H stretch around 3300 cm⁻¹, characteristic of a secondary amine, and the strong C-H bending peaks below 900 cm⁻¹, which can help confirm the substitution pattern on the quinoline ring. [6][7]The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a key confirmation of the hybrid structure. [8]

  • Self-Validating Protocol:

    Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, we would expect to see a clear molecular ion peak and characteristic fragmentation pathways.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Formula: C₁₃H₁₄N₂

  • Exact Mass: 198.1157 g/mol

  • Molecular Ion (M⁺•): m/z = 198

The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure. [9]Aromatic heterocyclic compounds typically show a prominent molecular ion peak due to their stability. [9]

Plausible Fragmentation Pathway

The primary fragmentation is expected to occur at the bond between the two ring systems and within the pyrrolidine ring, which is less stable than the aromatic quinoline core.

G M [M]⁺• m/z = 198 F1 [M - C₄H₇N]⁺ m/z = 128 M->F1 Benzylic Cleavage F2 [M - H]⁺ m/z = 197 M->F2 Loss of H• F3 [M - C₂H₄]⁺• m/z = 170 M->F3 α-cleavage (Loss of ethylene) F5 [Pyrrolidine]⁺• m/z = 70 M->F5 Charge retention on pyrrolidine F4 [Quinoline]⁺• m/z = 129 F1->F4 Rearrangement

Caption: Predicted EI-MS fragmentation pathway.

  • Benzylic-type Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond between the quinoline and pyrrolidine rings. This would lead to the formation of a stable quinoline cation at m/z = 128 (M - C₄H₇N) or a pyrrolidinyl radical cation.

  • Alpha-Cleavage: Cleavage of the C-C bond within the pyrrolidine ring alpha to the nitrogen atom is also a common pathway for amines. This could result in the loss of an ethylene molecule (C₂H₄), leading to a fragment at m/z = 170 .

  • Loss of H•: Loss of a hydrogen radical from the molecular ion can produce a significant peak at m/z = 197 .

Experimental Protocol
  • Expertise in Practice: While EI-MS is excellent for fragmentation analysis, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are superior for unambiguously determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

    Protocol: ESI-HRMS for Accurate Mass Determination

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

    • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

    • Ionization: Apply appropriate ESI parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

    • Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺, expected m/z = 199.1235). Use the instrument's software to calculate the elemental composition and compare it to the theoretical value. The mass accuracy should be within 5 ppm.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data, grounded in established chemical principles and data from related structures. The detailed protocols offer a validated methodology for researchers to acquire high-quality, reproducible data. By integrating the information from these distinct spectroscopic methods—confirming molecular weight by MS, identifying functional groups by IR, and mapping the precise atomic connectivity by NMR—scientists can achieve unambiguous structural confirmation, a critical step in the advancement of drug discovery and development.

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A Technical Guide to the Biological Activity Screening of 3-Pyrrolidin-2-yl-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 3-pyrrolidin-2-yl-quinoline derivatives. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as an in-depth resource for elucidating the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Quinoline-Pyrrolidine Hybrid Scaffold

The fusion of a quinoline core with a pyrrolidine moiety presents a compelling structural motif in medicinal chemistry. The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a prevalent feature in many natural and synthetic bioactive compounds.[2] The combination of these two scaffolds in the form of this compound derivatives offers the potential for novel pharmacological profiles and mechanisms of action. This guide outlines a rational and efficient approach to screen these derivatives and uncover their therapeutic promise.

Rationale for Screening: Potential Biological Activities

Based on the known pharmacological profiles of the parent quinoline and pyrrolidine scaffolds, the primary areas for the biological activity screening of this compound derivatives should focus on:

  • Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tyrosine kinases and topoisomerases.

  • Antimicrobial Activity: The quinoline scaffold is a cornerstone of many antibacterial and antifungal agents.[3][4] The addition of a pyrrolidine ring could enhance this activity or broaden the spectrum of susceptible pathogens.

  • Neuroprotective Activity: Emerging research suggests that certain quinoline and pyrrolidine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[5][6][7][8]

Synthesis of this compound Derivatives

While a universal synthetic route may not be applicable for all derivatives, a common strategy involves a multi-step synthesis. A plausible synthetic pathway could involve the initial synthesis of a substituted quinoline precursor followed by the introduction of the pyrrolidine moiety. The Friedländer annulation is a classical and effective method for quinoline synthesis, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A general retrosynthetic analysis is presented below:

G Target This compound Derivative Precursor1 Substituted Quinoline Target->Precursor1 Precursor2 Pyrrolidine Synthon Target->Precursor2 Precursor1a o-Aminoaryl Aldehyde/Ketone Precursor1->Precursor1a Precursor1b α-Methylene Ketone/Ester Precursor1->Precursor1b

Caption: Retrosynthetic analysis of this compound.

For a more detailed synthetic approach, researchers can refer to methodologies described for structurally related compounds such as pyrrolo[2,3-c]quinolines.[9]

Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activities of newly synthesized this compound derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo & Advanced Studies a Cytotoxicity Screening (e.g., MTT Assay) c Apoptosis Assays (e.g., Annexin V Staining) a->c d Cell Cycle Analysis a->d e Enzyme Inhibition Assays a->e b Antimicrobial Screening (e.g., Broth Microdilution) f MIC Determination b->f g Xenograft Models c->g d->g e->g h Infection Models f->h i Neuroprotection Models

Caption: Tiered screening cascade for this compound derivatives.

Detailed Experimental Protocols

Part 1: Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1MCF-748[Insert Value]
Derivative 2A54948[Insert Value]
DoxorubicinMCF-748[Insert Value]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

G start Cell Treatment with Derivative harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Part 2: Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1[Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The proposed screening cascade, from initial cytotoxicity and antimicrobial assessments to more in-depth mechanistic studies, allows for a comprehensive evaluation of the therapeutic potential of this novel class of compounds. Positive hits from these in vitro screens will warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and detailed toxicological profiling. The exploration of the this compound scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrrolidines. (URL: [Link])

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (URL: [Link])

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (URL: [Link])

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

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Unlocking the Therapeutic Promise of 3-Pyrrolidin-2-yl-quinoline: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics. Its fusion with other heterocyclic systems, such as pyrrolidine, offers a compelling strategy to explore novel chemical space and unlock new biological activities. This technical guide focuses on the therapeutic potential of 3-Pyrrolidin-2-yl-quinoline, a unique hybrid structure. In the absence of direct empirical data for this specific molecule, this document employs an analog-based predictive approach. By examining the established biological activities of structurally related pyrrolo-quinolines and quinoline-pyrrolidine conjugates, we identify and technically detail the most promising therapeutic targets for this novel scaffold. This guide provides the scientific rationale, detailed experimental protocols for target validation, and visual workflows to empower researchers in the strategic development of this compound as a potential therapeutic agent in oncology, infectious disease, and neurodegeneration.

Introduction: A Scaffold-Hopping Approach to Target Identification

The strategic combination of privileged scaffolds is a proven method in drug discovery for generating novel molecules with enhanced potency, selectivity, and desirable ADMET properties. The this compound core represents a thoughtful merger of the planar, aromatic quinoline system, known for its intercalating and hydrogen-bonding capabilities, with the three-dimensional, chiral pyrrolidine ring, which can provide crucial vectoral exits for substituent optimization and engage in stereospecific interactions with protein targets.[1]

Given that this compound is a novel chemical entity, this guide will build a robust, evidence-based hypothesis for its potential therapeutic targets by extrapolating from the known biological activities of closely related analogs. This "scaffold-hopping" and analog-based rationale allows us to propose a clear and actionable roadmap for the initial biological investigation of this promising compound. Based on a comprehensive review of the literature, three primary therapeutic areas emerge as high-priority for investigation:

  • Oncology: Inhibition of the PI3K-related kinase (PIKK) family.

  • Infectious Disease: Targeting of bacterial type II topoisomerases.

  • Neurodegenerative Disorders: Modulation of acetylcholinesterase activity.

This guide will now delve into each of these potential applications, providing the scientific justification and detailed experimental methodologies for target validation.

Potential Therapeutic Target in Oncology: PI3K-Related Kinases (ATM and mTOR)

Scientific Rationale

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver in many cancers.[2][3] Within the broader family of PI3K-related kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and the mammalian Target of Rapamycin (mTOR) are central players in the DNA damage response and nutrient sensing pathways, respectively.[4][5] Inhibition of these kinases is a validated strategy in oncology.

Crucially, a study of pyrrolo-quinoline gamma-lactones identified potent inhibitors of both ATM and mTOR.[6] This finding is highly significant as it establishes that the pyrrolo-quinoline scaffold can effectively target the ATP-binding site of these kinases. The preliminary structure-activity relationship (SAR) from this study indicated that an electrophilic center conjugated to a lactone ring was important for activity.[6] While this compound lacks this specific feature, the core scaffold's ability to occupy the kinase active site is the key takeaway. The pyrrolidine ring can be functionalized to introduce vectors that may interact with key residues in the kinase hinge region or solvent-front, potentially leading to potent and selective inhibition.

The mTOR pathway, in particular, is a central regulator of cell growth and is often hyperactivated in tumors. Its inhibition can lead to cell cycle arrest and apoptosis.[7] The ATM kinase is a master regulator of the DNA damage response, and its inhibition can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapy.[7] Therefore, a dual ATM/mTOR inhibitor derived from the this compound scaffold could offer a powerful therapeutic advantage.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Survival p70S6K->Proliferation EIF4E->Proliferation ATM ATM DDR DNA Damage Response ATM->DDR DNA_Damage DNA Double-Strand Breaks DNA_Damage->ATM Activation 3_Pyrrolidin_2_yl_quinoline This compound (Hypothesized Inhibitor) 3_Pyrrolidin_2_yl_quinoline->mTORC1 Inhibition 3_Pyrrolidin_2_yl_quinoline->ATM Inhibition DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding Cleavage_Complex Gyrase-DNA Cleavage Complex (Transient) DNA_Gyrase->Cleavage_Complex DNA Cleavage Supercoiled_DNA Negatively Supercoiled DNA (Replication Proceeds) Cleavage_Complex->Supercoiled_DNA Re-ligation Compound This compound Cleavage_Complex->Compound Stabilized_Complex Stabilized Ternary Complex Compound->Stabilized_Complex Binding & Stabilization DSB Double-Strand Breaks (Bactericidal) Stabilized_Complex->DSB

Caption: Hypothesized mechanism of DNA gyrase inhibition by this compound.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits).

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Assay Buffer (containing ATP and MgCl2).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control inhibitor (e.g., Ciprofloxacin).

  • Stop Solution/Loading Dye (containing SDS and Proteinase K).

  • Agarose gel (1%).

  • Gel electrophoresis system and power supply.

  • DNA stain (e.g., SYBR® Safe).

  • Gel imaging system.

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:

      • DNA Gyrase Assay Buffer.

      • Relaxed pBR322 DNA (final concentration ~5-10 nM).

      • Varying concentrations of this compound (or Ciprofloxacin/DMSO control).

      • Purified DNA gyrase enzyme.

    • The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

    • Incubate at 37°C for an additional 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length. The supercoiled form of the plasmid will migrate faster than the relaxed form.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize using a gel imaging system.

    • The inhibition of supercoiling will be observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

    • Determine the IC50 value as the concentration of the compound that inhibits 50% of the supercoiling activity compared to the DMSO control.

Data Summary Table:

CompoundBacterial TargetIC50 (µg/mL) [Predicted Range]
This compoundE. coli DNA GyraseTo be determined
This compoundS. aureus DNA GyraseTo be determined
CiprofloxacinE. coli DNA Gyrase~0.1 - 1.0

Potential Therapeutic Target in Neurodegenerative Disease: Acetylcholinesterase (AChE)

Scientific Rationale

Alzheimer's disease, the most common form of dementia, is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). [8]Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh, is a key therapeutic strategy to manage the symptoms of mild to moderate Alzheimer's disease. [9] The quinoline scaffold is present in several compounds investigated as AChE inhibitors. Molecular docking studies have shown that the planar quinoline ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, in the active site gorge of AChE. [10][11]The nitrogen atom can also form crucial hydrogen bonds. The pyrrolidine moiety, being a non-aromatic, flexible ring, can extend into other pockets of the active site, potentially increasing binding affinity and selectivity. The combination of a flat aromatic core for anchoring and a flexible, substitutable side chain is a common feature of potent AChE inhibitors like Donepezil.

Given these precedents, this compound is a compelling candidate for an AChE inhibitor. The quinoline core could anchor the molecule in the active site, while the pyrrolidinyl group could be oriented towards the peripheral anionic site or other regions, providing additional binding interactions.

AChE_Inhibition_Workflow cluster_assay AChE Inhibition Assay (Ellman's Method) cluster_analysis Data Analysis AChE Acetylcholinesterase (AChE) Preincubation Pre-incubation AChE->Preincubation Compound This compound (Test Inhibitor) Compound->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Substrate Acetylthiocholine (Substrate) Substrate->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Thiocholine Thiocholine Reaction->Thiocholine Yellow_Product Yellow Anion (TNB) Thiocholine->Yellow_Product Reacts with DTNB Spectrophotometer Measure Absorbance at 412 nm Yellow_Product->Spectrophotometer Plot Plot % Inhibition vs. [Inhibitor] Spectrophotometer->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for determining the AChE inhibitory activity of this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors. It measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion. [8][12] Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Assay Buffer (e.g., phosphate buffer, pH 8.0).

  • Acetylthiocholine iodide (ATCI) substrate solution.

  • DTNB (Ellman's reagent) solution.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control inhibitor (e.g., Donepezil or Galantamine).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Assay Plate Preparation:

    • In a 96-well plate, add Assay Buffer to each well.

    • Add 5 µL of various concentrations of this compound (or positive control/DMSO) to the appropriate wells.

    • Add 10 µL of AChE enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration:

      • % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Data Summary Table:

CompoundTarget EnzymeIC50 (µM) [Predicted Range]
This compoundHuman AChETo be determined
Donepezil (Positive Control)Human AChE~0.01 - 0.1

Conclusion and Future Directions

The this compound scaffold represents a novel and promising starting point for the development of new therapeutic agents. By leveraging data from structurally related analogs, this guide has identified three high-potential therapeutic avenues: oncology (via PIKK inhibition), infectious disease (via DNA gyrase inhibition), and neurodegenerative disorders (via AChE inhibition). The detailed experimental protocols provided herein offer a clear and actionable path for the initial in vitro validation of these hypotheses.

Successful "hit" identification in any of these primary assays should be followed by a logical progression of secondary screening and lead optimization. This includes:

  • Selectivity Profiling: Assessing the activity of hit compounds against a panel of related enzymes (e.g., other kinases, different bacterial topoisomerases) to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand the key structural features required for activity and to optimize potency.

  • Cell-Based Assays: Validating the activity in a more physiologically relevant context, such as cancer cell proliferation assays, bacterial minimum inhibitory concentration (MIC) assays, or neuronal cell models.

  • In Silico Modeling: Employing molecular docking and dynamics simulations with the relevant protein targets to rationalize observed SAR and guide the design of next-generation compounds.

By systematically pursuing the lines of inquiry outlined in this technical guide, researchers can efficiently and effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines to address significant unmet medical needs.

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  • El-Sheref, E. M., et al. (2023). Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids. ResearchGate. [Link]

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Sources

The Intricate Dance of Structure and Activity: A Technical Guide to 3-Pyrrolidin-2-yl-quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a rich playground for structure-activity relationship (SAR) studies is perpetual. The 3-pyrrolidin-2-yl-quinoline core represents one such privileged structure, marrying the rigid, aromatic, and hydrogen-bonding capable quinoline moiety with the stereochemically rich and versatile pyrrolidine ring.[1][2] This unique combination offers a three-dimensional diversity that is highly attractive for targeting a range of biological entities, from ion channels to enzymes. This guide provides an in-depth exploration of the SAR of this compound analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, the nuanced effects of structural modifications, and the experimental protocols necessary to unlock the full therapeutic potential of this fascinating molecular architecture.

The Strategic Importance of the this compound Core

The quinoline ring system is a cornerstone in medicinal chemistry, featured in a plethora of approved drugs and clinical candidates exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its ability to engage in π-π stacking, hydrogen bonding, and metal chelation makes it a versatile pharmacophore.[3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common motif in natural products and pharmaceuticals.[5][6] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[2] The linkage of the 2-position of the pyrrolidine ring to the 3-position of the quinoline core creates a scaffold with distinct conformational properties and a defined spatial relationship between the two key heterocyclic systems. This specific arrangement is ripe for exploration, particularly in the context of targets that require a specific vector for ligand binding, such as neurotransmitter receptors and transporters.

Synthetic Pathways: Constructing the Core and Its Analogs

The synthesis of this compound analogs can be approached through several convergent strategies, primarily involving the coupling of pre-functionalized quinoline and pyrrolidine synthons.

General Synthetic Strategy

A common approach involves the preparation of a 3-substituted quinoline that can undergo coupling with a suitable pyrrolidine derivative. For instance, a 3-haloquinoline or a quinoline-3-boronic acid can be coupled with a 2-metallated or 2-functionalized pyrrolidine. Conversely, a 2-substituted pyrrolidine can be coupled with a functionalized quinoline.

Below is a generalized workflow for the synthesis of the this compound core.

G cluster_quinoline Quinoline Synthesis cluster_pyrrolidine Pyrrolidine Synthesis q_start Substituted Aniline q_inter 3-Functionalized Quinoline (e.g., 3-bromo, 3-boronic acid) q_start->q_inter Friedländer/Pfitzinger or similar synthesis couple Cross-Coupling Reaction (e.g., Suzuki, Stille) q_inter->couple p_start Proline or Pyroglutamic Acid Derivative p_inter N-Protected 2-Functionalized Pyrrolidine (e.g., 2-stannane, 2-zinc) p_start->p_inter Functional group interconversion p_inter->couple deprotect Deprotection couple->deprotect final 3-(Pyrrolidin-2-yl)quinoline Analog deprotect->final G start Synthesized Analogs primary Primary Screening: Radioligand Binding Assay (Determine Ki) start->primary secondary Secondary Screening: Functional Assay (e.g., TEVC) (Determine EC₅₀/IC₅₀, Emax) primary->secondary Active compounds tertiary Tertiary/Selectivity Screening: - Assays for related receptor subtypes - Off-target profiling secondary->tertiary Potent and efficacious compounds adme In Vitro ADME Profiling: - Solubility - Permeability - Metabolic stability tertiary->adme Selective compounds invivo In Vivo Efficacy and PK/PD Studies adme->invivo Compounds with favorable profiles

Sources

In Silico Modeling and Docking Studies of 3-Pyrrolidin-2-yl-quinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies of 3-Pyrrolidin-2-yl-quinoline, a novel heterocyclic compound with therapeutic potential. We will explore the rationale behind its design, detail the computational methodologies for its evaluation, and present a hypothetical case study targeting human Acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design.

Introduction: The Therapeutic Promise of Quinoline-Pyrrolidine Scaffolds

The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Similarly, the pyrrolidine ring is a versatile building block found in many natural products and synthetic drugs, contributing to their unique three-dimensional structures and biological functions[4]. The fusion of these two privileged scaffolds into a single molecule, such as this compound, presents an exciting opportunity to develop novel therapeutic agents with potentially enhanced potency and selectivity.

In silico techniques, such as molecular modeling and docking, are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with their biological targets[1][5]. This computational pre-screening allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.

This guide will provide a detailed, step-by-step protocol for the in silico evaluation of this compound, from ligand and protein preparation to molecular docking and the subsequent analysis of the resulting protein-ligand complex.

Rationale for Target Selection: Acetylcholinesterase (AChE)

Given the structural similarities of this compound to known acetylcholinesterase inhibitors, we have selected human Acetylcholinesterase (AChE) as a plausible and compelling biological target for this in silico investigation. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine[6][7]. Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders[6][7]. The presence of both the quinoline and a nitrogen-containing heterocyclic pyrrolidine ring in our lead compound suggests a potential for interaction with the active site of AChE.

For our study, we will utilize the crystal structure of human Acetylcholinesterase, for instance, the one available from the Protein Data Bank (PDB) with the identifier 4PQE [8]. This high-resolution structure provides the atomic coordinates necessary for accurate docking simulations.

In Silico Methodology: A Step-by-Step Workflow

The following sections detail the experimental protocols for the in silico modeling and docking of this compound with human AChE.

Ligand Preparation

Accurate three-dimensional representation of the ligand is crucial for successful docking.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Optimization: The 2D structure is converted to a 3D structure. A preliminary energy minimization is performed using a molecular mechanics force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the functionalities within molecular modeling suites.

  • File Format Conversion: The optimized 3D structure is saved in a suitable format for docking, such as SDF or MOL2. For this, tools like Open Babel can be utilized.

  • Ligand Parameterization (for Molecular Dynamics): For subsequent molecular dynamics simulations, ligand topology and parameter files are generated using tools like the CHARMM General Force Field (CGenFF) server or Amber's antechamber module.

Diagram 1: Ligand Preparation Workflow

Ligand_Preparation cluster_ligand Ligand Preparation 2D_Sketch 2D Sketch (e.g., ChemDraw) 3D_Generation 3D Structure Generation & Energy Minimization 2D_Sketch->3D_Generation File_Conversion File Format Conversion (e.g., Open Babel) 3D_Generation->File_Conversion Parameterization Ligand Parameterization (for MD) File_Conversion->Parameterization

Caption: Workflow for preparing the 3D structure of the ligand for docking and simulation.

Protein Preparation

The raw PDB structure of the target protein requires several preparation steps to ensure it is ready for docking.

Protocol 2: Protein Preparation

  • PDB File Retrieval: Download the crystal structure of human Acetylcholinesterase (PDB ID: 4PQE) from the RCSB Protein Data Bank[8].

  • Removal of Non-essential Molecules: Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is a standard function in most molecular modeling software.

  • Assigning Charges and Atom Types: Assign appropriate partial charges and atom types to the protein atoms according to a chosen force field (e.g., CHARMM36 or AMBER).

  • Defining the Binding Site: Identify the active site of AChE. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature. The docking grid box will be centered on this site.

Diagram 2: Protein Preparation Workflow

Protein_Preparation cluster_protein Protein Preparation PDB_Download Download PDB (e.g., 4PQE) Clean_PDB Remove Water & Other Molecules PDB_Download->Clean_PDB Add_Hydrogens Add Hydrogen Atoms Clean_PDB->Add_Hydrogens Assign_Charges Assign Charges & Atom Types Add_Hydrogens->Assign_Charges Define_Site Define Binding Site Assign_Charges->Define_Site

Caption: Workflow for preparing the protein structure for molecular docking.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity.

Protocol 3: Molecular Docking using AutoDock Vina

  • Input File Preparation: Prepare the prepared protein and ligand files in the PDBQT format, which includes partial charges and atom type information, using AutoDockTools.

  • Grid Box Generation: Define the dimensions and center of the grid box that encompasses the active site of AChE. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Docking Simulation: Run the molecular docking simulation using a program like AutoDock Vina. This involves a search algorithm (e.g., a genetic algorithm) that explores different conformations and orientations of the ligand within the binding site.

  • Analysis of Docking Results: The output will be a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization and Interaction Analysis: Visualize the top-ranked docked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Diagram 3: Molecular Docking Workflow

Molecular_Docking cluster_docking Molecular Docking Input_Prep Prepare PDBQT Files (Protein & Ligand) Grid_Box Define Grid Box (Active Site) Input_Prep->Grid_Box Run_Docking Run Docking (e.g., AutoDock Vina) Grid_Box->Run_Docking Analyze_Results Analyze Poses & Binding Energies Run_Docking->Analyze_Results Visualize Visualize Interactions (e.g., PyMOL) Analyze_Results->Visualize

Caption: Step-by-step workflow for performing molecular docking simulations.

Hypothetical Results and Discussion

This section presents a hypothetical outcome of the docking study to illustrate the type of data generated and its interpretation.

Docking Score and Binding Pose

The docking simulation of this compound against AChE would yield a series of binding poses with corresponding binding affinities. The top-ranked pose would be selected for further analysis.

Table 1: Hypothetical Docking Results

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5TRP84, TYR130, PHE330, HIS440
Donepezil (Reference)-11.2TRP84, TYR130, PHE330, HIS440
Analysis of Molecular Interactions

Visualization of the top-ranked pose would reveal the specific interactions between this compound and the active site residues of AChE. For instance, the quinoline ring might engage in pi-pi stacking interactions with aromatic residues like Tryptophan (TRP) 84 and Phenylalanine (PHE) 330 in the active site gorge. The pyrrolidine nitrogen could form a hydrogen bond with a key residue such as Histidine (HIS) 440 in the catalytic triad.

Diagram 4: Hypothetical Ligand-Protein Interactions

Interactions cluster_interaction Hypothetical Interactions cluster_protein_residues AChE Active Site Ligand This compound TRP84 TRP84 Ligand->TRP84 Pi-Pi Stacking PHE330 PHE330 Ligand->PHE330 Pi-Pi Stacking HIS440 HIS440 Ligand->HIS440 Hydrogen Bond

Caption: Diagram illustrating potential interactions between the ligand and key residues in the AChE active site.

Advancing the Study: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the protein-ligand complex over time. MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules.

Rationale for MD Simulations

MD simulations are crucial for:

  • Assessing Binding Stability: To determine if the docked pose is stable over a simulated time period.

  • Refining the Binding Pose: To allow for minor conformational adjustments in the protein and ligand for a more accurate binding mode.

  • Calculating Binding Free Energies: To obtain a more rigorous estimation of the binding affinity using methods like MM/PBSA or MM/GBSA.

Molecular Dynamics Simulation Protocol

A typical MD simulation workflow using a package like GROMACS or AMBER would involve the following steps:

Protocol 4: Molecular Dynamics Simulation

  • System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure to ensure the solvent molecules are properly distributed around the protein-ligand complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: A long MD simulation (typically in the nanosecond to microsecond range) is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the dynamic behavior of the protein-ligand complex.

Diagram 5: Molecular Dynamics Workflow

MD_Workflow cluster_md Molecular Dynamics Simulation System_Setup Solvate and Ionize the Complex Minimization Energy Minimization System_Setup->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production_Run Production MD Simulation Equilibration->Production_Run Analysis Trajectory Analysis (RMSD, RMSF) Production_Run->Analysis

Caption: A generalized workflow for performing molecular dynamics simulations of a protein-ligand complex.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent. By leveraging molecular modeling, docking, and dynamics simulations, researchers can gain valuable insights into the binding mechanism and potential efficacy of this novel compound. The hypothetical case study targeting AChE demonstrates the power of these computational methods in guiding the early stages of drug discovery.

Future work should focus on the synthesis and in vitro biological evaluation of this compound to validate the in silico predictions. Further computational studies could explore its potential against other relevant targets and involve the design of analogs with improved binding affinities and pharmacokinetic properties. The integration of in silico and experimental approaches will be paramount in advancing this promising scaffold towards clinical development.

References

  • Dym, O., Unger, T., Toker, L., Silman, I., Sussman, J.L. (2015) Crystal Structure of Human Acetylcholinesterase. RCSB Protein Data Bank. [Link]

  • Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of the Brazilian Chemical Society, 28, 1875-1886. [Link]

  • Conti, P., Pannella, M., & Di Francesco, L. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4937. [Link]

  • Chen, Y., & Li, Y. (2020). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127643. [Link]

  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2020). Synthesis, in silico Molecular Docking and Antimicrobial Study of Some New 3-(Substituted-quinolin-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one Derivatives. Letters in Drug Design & Discovery, 17(10), 1269-1282. [Link]

  • Gupta, H., Kumar, R., & Singh, P. (2018). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3149-3163. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. (2020). ResearchGate. [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (n.d.). ResearchGate. [Link]

  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines. (2021). ResearchGate. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. [Link]

  • PubChem. (n.d.). Pyrrolidin-1-yl(quinolin-2-yl)methanimine. PubChem. [Link]

  • PubChem. (n.d.). 4-Pyrrolidin-3-yl-2-(trifluoromethyl)quinoline. PubChem. [Link]

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  • PubChemLite. (n.d.). 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline. PubChemLite. [Link]

  • PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid. PubChemLite. [Link]

  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. (2024). PLOS ONE. [Link]

  • Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives. (2024). PMC. [Link]

  • Georganics. (n.d.). 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. Georganics. [Link]

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An In-depth Technical Guide to 3-Pyrrolidin-2-yl-quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Pyrrolidin-2-yl-quinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs and established principles of organic chemistry and pharmacology to project its chemical characteristics, potential synthetic routes, and likely biological activities.

Molecular Profile: Chemical Formula and Molecular Weight

Based on its IUPAC name, this compound consists of a quinoline core substituted at the 3-position with a pyrrolidin-2-yl group. This structure dictates its fundamental molecular properties.

PropertyValue
Chemical Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Canonical SMILES C1CCNC1C2=CC3=CC=CC=C3N=C2
InChI Key InChI=1S/C13H14N2/c1-2-4-10-8-9(12-7-5-6-11-14-12)13(15-10)3-1/h1-2,4,8,11,13-15H,3,5-7H2

The Scientific Rationale: The Promise of Fused Heterocyclic Scaffolds

The fusion of a quinoline ring with a pyrrolidine moiety presents a compelling scaffold for drug discovery. Both quinoline and pyrrolidine are privileged structures in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2][3]

  • Quinoline Core: The quinoline ring system is a cornerstone of many successful drugs, exhibiting activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[4][5] Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor.

  • Pyrrolidine Moiety: The non-planar, saturated pyrrolidine ring introduces three-dimensionality, which is often crucial for specific receptor binding and can improve pharmacokinetic properties.[6] The nitrogen atom in the pyrrolidine ring can be a key pharmacophoric feature, acting as a basic center or a point for further functionalization.

The combination of these two scaffolds in this compound is anticipated to yield novel compounds with unique biological profiles, potentially acting on multiple targets or exhibiting enhanced potency and selectivity.

Projected Physicochemical Properties and Analytical Characterization

Predicted PropertyValue
pKa 8.52 ± 0.10
Boiling Point 357.6 ± 30.0 °C
Density 1.124 ± 0.06 g/cm³

These values are predicted and await experimental verification.

Analytical Workflow:

The structural confirmation of synthesized this compound would rely on a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity of the quinoline and pyrrolidine rings, as well as the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic functional groups present in the molecule.

Synthetic Strategies: A Roadmap to this compound

The synthesis of this compound is not explicitly described in the current literature. However, several established synthetic methodologies for creating substituted quinolines and pyrrolidines can be adapted for its construction.

Proposed Synthetic Pathway:

A plausible synthetic route could involve a multi-step process, leveraging known reactions in heterocyclic chemistry.

Synthetic_Pathway cluster_0 Synthesis of Precursor A cluster_1 Synthesis of Precursor B cluster_2 Coupling and Cyclization Quinoline_Precursor Substituted Aniline Skraup_Synthesis Skraup or Doebner-von Miller Reaction Quinoline_Precursor->Skraup_Synthesis Carbonyl_Compound α,β-Unsaturated Carbonyl Carbonyl_Compound->Skraup_Synthesis 3_Amino_Quinoline 3-Aminoquinoline Skraup_Synthesis->3_Amino_Quinoline Coupling Amide Coupling 3_Amino_Quinoline->Coupling Pyrrolidine_Precursor Protected Proline Derivative Activation Activation of Carboxylic Acid Pyrrolidine_Precursor->Activation Activated_Proline Activated Proline Activation->Activated_Proline Activated_Proline->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Reduction_Cyclization Reduction and Cyclization Intermediate->Reduction_Cyclization Final_Product This compound Reduction_Cyclization->Final_Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol Outline:

  • Synthesis of 3-Aminoquinoline: This precursor can be synthesized via established methods such as the Skraup or Doebner-von Miller reaction, starting from an appropriately substituted aniline and a source of acrolein.[7]

  • Activation of a Protected Proline Derivative: N-protected L- or D-proline would be activated at the carboxylic acid group, for example, by conversion to an acid chloride or using standard peptide coupling reagents.

  • Amide Coupling: The activated proline derivative would then be coupled with 3-aminoquinoline to form an amide intermediate.

  • Reduction and Cyclization: The final step would involve the reduction of the amide and the proline protecting group, followed by a cyclization to form the pyrrolidine ring attached to the quinoline core.

Causality in Experimental Choices:

  • The choice of the Skraup or Doebner-von Miller reaction provides a reliable and scalable method for the synthesis of the quinoline core.[7]

  • The use of a protected proline derivative ensures regioselectivity in the coupling reaction and prevents unwanted side reactions.

  • The final reduction and cyclization step is a critical transformation that needs to be carefully optimized to achieve the desired product with high yield and purity.

Potential Pharmacological Activities and Therapeutic Applications

Given the pharmacological profiles of its constituent scaffolds, this compound is a promising candidate for a variety of therapeutic applications.

Logical Relationship of Structure to Potential Activity:

Pharmacological_Potential cluster_quinoline Quinoline-Derived Activities cluster_pyrrolidine Pyrrolidine-Derived Properties Core_Structure This compound Anticancer Anticancer Core_Structure->Anticancer Planar aromatic system for DNA intercalation Antimicrobial Antimicrobial Core_Structure->Antimicrobial Nitrogen heterocycles are common in antimicrobials Anti_inflammatory Anti-inflammatory Core_Structure->Anti_inflammatory Inhibition of inflammatory pathways CNS_Activity CNS Activity Core_Structure->CNS_Activity Potential for blood-brain barrier penetration Improved_PK Improved Pharmacokinetics Core_Structure->Improved_PK Increased solubility and metabolic stability Receptor_Binding Specific Receptor Binding Core_Structure->Receptor_Binding Chiral center for stereospecific interactions

Caption: Potential pharmacological activities derived from the core structure.

  • Anticancer: Many quinoline derivatives exhibit anticancer activity through mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways.[1] The addition of the pyrrolidine ring could enhance cellular uptake or provide additional binding interactions with cancer-related targets.

  • Antimicrobial: The quinoline scaffold is present in numerous antibacterial and antimalarial drugs.[4][5] this compound could be investigated for its efficacy against a broad spectrum of pathogens.

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS.[6] Depending on its ability to cross the blood-brain barrier, this compound could be explored for its potential in treating neurodegenerative diseases or psychiatric disorders.

Future Directions and Research Imperatives

The exploration of this compound and its derivatives is a promising avenue for drug discovery. The following steps are critical for advancing our understanding of this novel chemical entity:

  • Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route are paramount. Full analytical characterization of the synthesized compound is necessary to confirm its structure and purity.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and relevant enzymes and receptors will be essential to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to both the quinoline and pyrrolidine rings will help to elucidate the key structural features required for biological activity.

  • Computational Modeling: Molecular docking and other computational studies can provide insights into the potential binding modes of this compound with biological targets, guiding further optimization efforts.

References

  • Information on 3-pyrrolidin-2-yl-pyridine was found, but not on this compound. ChemSynthesis. (2025-05-20). 3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis.
  • Information on 3-(pyrrolidin-2-yl)pyridine was found, but not on this compound. BLDpharm. (n.d.). 5746-86-1|3-(Pyrrolidin-2-yl)pyridine - Nornicotine.
  • Information on 3-(pyrrolidin-2-yl)pyridine was found, but not on this compound. ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1.
  • This reference discusses the synthesis of 3-substituted pyrrolidines, which is relevant to the pyrrolidine moiety of the target compound. Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.).
  • This reference discusses the synthesis and antiproliferative activity of novel pyrrolo[3,2-f]quinolines, which are structurally related to the target compound. PubMed. (n.d.).
  • This reference provides information on 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid, a related compound. PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid (C14H14N2O2).
  • This reference discusses the biological activities of quinoline derivatives. Alchem.Pharmtech. (n.d.). Quinolines Archives.
  • This review highlights the importance of the pyrrolidine scaffold in drug discovery. MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • This portal provides information on the synthesis of pyrrolidines. Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • This reference provides information on various quinoline derivatives. Georganics. (n.d.).
  • This reference discusses the biological activities of quinoline derivatives. PubMed. (2025-08-29). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • This reference discusses the synthesis and biological evaluation of 3H-pyrrolo[2,3-c]quinolines, which are structurally related to the target compound. ResearchGate. (2021-06-11). The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines.
  • This paper describes the synthesis of 3-pyrrolidinylquinoline derivatives. ResearchGate. (2025-08-06). (PDF)
  • This paper discusses the synthesis of quinoline derivatives. RSC Publishing. (2017-02-21). Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction of 3-(1-pyrrolidinyl)
  • This paper discusses the biological activities of quinoline derivatives. ResearchGate. (2025-08-08). (PDF)
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  • This reference discusses the antimicrobial activity of quinoxaline derivatives with a pyrrolidinyl scaffold. ResearchGate. (n.d.).
  • This review discusses the pharmacological importance of the pyrrolidine core. Frontiers. (2023-09-05). Recent insights about pyrrolidine core skeletons in pharmacology.
  • This reference discusses the synthesis and biological activity of 8-hydroxyquinolines. MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • This reference provides information on 2-(2-pyrrolidinyl)-quinoline, a related compound. ChemicalBook. (2023-07-14). Quinoline, 2-(2-pyrrolidinyl)- | 1270380-14-7.
  • This reference provides information on 2-(pyrrolidin-1-yl)quinoline-6-carboxylic acid, a related compound. MOLBASE. (n.d.). 2-(pyrrolidin-1-yl)quinoline-6-carboxylic acid.
  • This reference discusses the synthesis and evaluation of pyrimidine derivatives, which is not directly relevant to the target compound but provides context on heterocyclic chemistry. PubMed. (n.d.).

Sources

Methodological & Application

Synthesis of 3-Pyrrolidin-2-yl-quinoline: An Experimental Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of 3-Pyrrolidin-2-yl-quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinoline nucleus is a versatile pharmacophore present in numerous therapeutic agents, while the pyrrolidine ring is a common motif in biologically active natural products and synthetic drugs.[1][2][3] The targeted hybrid structure, this compound, holds potential for novel pharmacological activities. This guide details a robust synthetic strategy via a [3+2] cycloaddition reaction, outlines purification methods, and provides guidance on analytical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The fusion of distinct pharmacophores into hybrid molecules is a well-established strategy in drug discovery to explore new chemical space and develop compounds with enhanced or novel biological activities.[4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][5][6] Similarly, the pyrrolidine moiety is a key structural feature in many alkaloids and pharmaceuticals, contributing to their biological efficacy.[3] The synthesis of this compound, therefore, represents a compelling avenue for the development of new therapeutic leads.

This protocol describes a multi-step synthesis culminating in a [3+2] dipolar cycloaddition reaction between a quinolinyl chalcone and an in-situ generated azomethine ylide.[7][8] This approach is advantageous due to its high degree of regio- and stereoselectivity, allowing for the efficient construction of the pyrrolidine ring with the desired connectivity to the quinoline core.[9]

Overall Synthetic Strategy

The synthesis of this compound is accomplished in two main stages, as depicted in the workflow diagram below. The first stage involves the synthesis of a key intermediate, (E)-1-phenyl-3-(quinolin-3-yl)prop-2-en-1-one (a quinolinyl chalcone). The second stage is the diastereoselective [3+2] cycloaddition of this chalcone with an azomethine ylide, generated in situ from the N-metallated imine of a glycine ester, to yield the target pyrrolidine-quinoline hybrid.

G cluster_0 Stage 1: Quinolinyl Chalcone Synthesis cluster_1 Stage 2: [3+2] Cycloaddition A Quinoline-3-carbaldehyde + Acetophenone B Claisen-Schmidt Condensation A->B Base catalyst (e.g., aq. NaOH) C (E)-1-phenyl-3-(quinolin-3-yl)prop-2-en-1-one B->C F [3+2] Cycloaddition C->F C->F Key Intermediate D Methyl (E)-N-benzylideneglycinate E In-situ Azomethine Ylide Generation D->E LiBr, Et3N E->F G Final Product: This compound derivative F->G G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Imine Methyl (E)-N-benzylideneglycinate Ylide N-metallated Azomethine Ylide (1,3-Dipole) Imine->Ylide LiBr, Et3N (Deprotonation) TransitionState Concerted Transition State Ylide->TransitionState Chalcone Quinolinyl Chalcone (Dipolarophile) Chalcone->TransitionState Cycloadduct Pyrrolidine Ring Formation TransitionState->Cycloadduct FinalProduct This compound Derivative Cycloadduct->FinalProduct Work-up & Purification

Sources

Application Notes and Protocols: 3-Pyrrolidin-2-yl-quinoline as a Novel Bifunctional Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the prospective use of 3-pyrrolidin-2-yl-quinoline as a chiral ligand in asymmetric organocatalysis. While direct literature on this specific ligand is emerging, its structural composition, combining a chiral pyrrolidine scaffold with a quinoline moiety, strongly suggests its potential as a powerful bifunctional catalyst. Drawing parallels from well-established quinoline- and pyridine-appended prolinamide organocatalysts, this guide outlines a proposed synthesis, mechanistic rationale, and detailed protocols for its application in key asymmetric transformations, such as the Michael addition. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to empower researchers in their investigations of this promising ligand.

Introduction: The Promise of Bifunctional Catalysis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and environmentally benign alternative to traditional methods.[1] A cornerstone of this field is the use of chiral pyrrolidine-based catalysts, which mimic the enamine-based mechanism of natural aldolase enzymes.[1] The efficacy of these catalysts is often enhanced by the incorporation of a second functional group that can interact with the electrophile, creating a well-organized, stereochemically defined transition state.

The this compound ligand is a compelling candidate for such a bifunctional catalyst. It integrates the well-established chiral pyrrolidine core, responsible for enamine formation and stereochemical control, with a quinoline moiety. The quinoline nitrogen, with its basic and hydrogen-bonding capabilities, is poised to act as a Lewis base or a hydrogen bond acceptor, activating the electrophilic partner in a catalytic reaction. This dual activation model is anticipated to lead to high levels of stereoselectivity.

Proposed Synthesis of (S)-3-(pyrrolidin-2-yl)quinoline

The synthesis of the chiral ligand can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the coupling of a protected proline derivative with a functionalized quinoline.

G cluster_synthesis Proposed Synthetic Pathway Boc-Proline Boc-Proline Intermediate_A N-Boc-2-(quinolin-3-yl)pyrrolidine Boc-Proline->Intermediate_A Coupling Reaction (e.g., Negishi or Suzuki) 3-Bromoquinoline 3-Bromoquinoline 3-Bromoquinoline->Intermediate_A Final_Ligand (S)-3-(pyrrolidin-2-yl)quinoline Intermediate_A->Final_Ligand Deprotection (e.g., TFA)

Caption: Proposed synthesis of (S)-3-(pyrrolidin-2-yl)quinoline.

Experimental Protocol: Synthesis of (S)-3-(pyrrolidin-2-yl)quinoline
  • Preparation of a suitable organometallic proline reagent: (S)-N-Boc-proline is converted to a more reactive species for cross-coupling, for example, by formation of an organozinc reagent.

  • Palladium-catalyzed cross-coupling: The activated proline derivative is coupled with 3-bromoquinoline in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., THF).

  • Purification: The resulting N-Boc-protected intermediate is purified using column chromatography.

  • Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

  • Final Purification: The final ligand, (S)-3-(pyrrolidin-2-yl)quinoline, is obtained after an aqueous work-up and purification.

Application in Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a catalyst is expected to provide high enantioselectivity in the addition of aldehydes or ketones to nitroalkenes.

Proposed Catalytic Cycle

The catalytic cycle is hypothesized to proceed through a bifunctional activation mechanism.

G cluster_cycle Proposed Catalytic Cycle for Michael Addition Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Enamine Transition_State Organized Transition State Enamine->Transition_State Nitroalkene Nitroalkene Substrate Nitroalkene->Transition_State Quinoline activation Iminium Iminium Ion Intermediate Transition_State->Iminium C-C bond formation Product Chiral Michael Adduct Iminium->Product + H2O - Catalyst

Caption: Proposed catalytic cycle for the Michael addition.

Causality behind the Mechanism:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reversibly condenses with the aldehyde substrate to form a chiral enamine intermediate. This step increases the HOMO of the nucleophile, making it more reactive.

  • Bifunctional Activation: The quinoline nitrogen is positioned to interact with the nitro group of the nitroalkene through hydrogen bonding or Lewis base interaction. This interaction lowers the LUMO of the electrophile and holds it in a specific orientation relative to the enamine.

  • Stereocontrolled C-C Bond Formation: The enamine attacks the activated nitroalkene through a highly organized transition state, dictated by the stereochemistry of the pyrrolidine ring and the orienting effect of the quinoline moiety. This step determines the stereochemical outcome of the reaction.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the catalyst, allowing it to enter the next catalytic cycle.

Detailed Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is based on established procedures for similar pyrrolidine-based organocatalysts.[2]

Materials:

  • (S)-3-(pyrrolidin-2-yl)quinoline (catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., Toluene, CH₂Cl₂, or as optimized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol).

  • Addition of Catalyst and Aldehyde: Dissolve the nitroalkene in the chosen solvent (5 mL). Add (S)-3-(pyrrolidin-2-yl)quinoline (0.1 mmol, 10 mol%) to the solution, followed by the aldehyde (2.0 mmol, 2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Expected Results and Data Presentation

Based on analogous systems using quinoline- and pyridine-substituted prolinamides, high yields and excellent stereoselectivities can be anticipated.[2]

Table 1: Anticipated Performance in the Michael Addition of Propanal to trans-β-Nitrostyrene

EntrySolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
1Toluene2512>95>95:5>98
2CH₂Cl₂2518>9590:1095
3THF25249085:1592
4Toluene024>95>98:2>99

Experimental Workflow and Logic

The successful implementation of this catalyst requires a systematic approach to optimization and execution.

G cluster_workflow Experimental Workflow Start Reaction Design Catalyst_Loading Catalyst Loading Optimization (5-20 mol%) Start->Catalyst_Loading Solvent_Screening Solvent Screening (Toluene, CH2Cl2, THF, etc.) Catalyst_Loading->Solvent_Screening Temp_Optimization Temperature Optimization (-20°C to RT) Solvent_Screening->Temp_Optimization Substrate_Scope Substrate Scope Evaluation Temp_Optimization->Substrate_Scope Analysis Analysis (NMR, HPLC) Substrate_Scope->Analysis End Optimized Protocol Analysis->End

Caption: A logical workflow for optimizing catalytic conditions.

Justification for Workflow:

  • Catalyst Loading: Starting with a standard 10 mol% loading is common practice. The loading can be decreased to improve turnover number or increased if the reaction is sluggish.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition state and, therefore, the stereoselectivity. A range of non-polar to polar aprotic solvents should be screened.

  • Temperature Optimization: Lowering the temperature generally enhances enantioselectivity by favoring the lower energy transition state.

  • Substrate Scope: Once optimal conditions are established, the generality of the method should be explored by varying both the nucleophile and the electrophile to understand the electronic and steric limitations of the catalyst.

Conclusion and Future Outlook

While the direct application of this compound in asymmetric catalysis is yet to be extensively reported, its structural features present a strong case for its potential as a highly effective bifunctional organocatalyst. The proposed synthesis and protocols provided in this guide offer a robust starting point for researchers to explore its utility in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and cycloadditions. The insights gained from studying this ligand will undoubtedly contribute to the broader understanding of bifunctional organocatalysis and the rational design of new, more efficient catalysts for the synthesis of complex chiral molecules.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Nakamura, S., et al. (2012). Enantioselective cross-aldol reaction between acetone and trihalomethyl ketones or imines promoted by N-(8-quinolinesulfonyl)prolinamide. Chemical Communications, 48(1), 113-115. [Link]

Sources

The Emerging Potential of Pyrrolidinyl-Quinolines in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline and pyrrolidine moieties each stand as "privileged scaffolds," appearing in a multitude of clinically approved drugs and bioactive molecules.[1][2] The quinoline core, a bicyclic aromatic heterocycle, is renowned for its diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] Its planar structure allows for effective intercalation with DNA and interaction with the ATP-binding pockets of kinases.[4] The pyrrolidine ring, a five-membered saturated heterocycle, offers three-dimensional diversity, enabling exploration of complex pharmacophore space and often enhancing binding affinity and pharmacokinetic properties.[6]

The combination of these two scaffolds into a single molecular entity, the pyrrolidinyl-quinoline, presents a compelling strategy for the development of novel therapeutics. While the broader class of pyrrolidinyl-quinolines has seen investigation, this guide will focus on the potential applications of the 3-Pyrrolidin-2-yl-quinoline scaffold and its isomers, drawing upon established principles and protocols from closely related structures to provide a forward-looking perspective for researchers in drug discovery. This document serves as a detailed technical guide, offering insights into the synthesis, potential therapeutic applications, and relevant experimental protocols for scientists and drug development professionals.

Therapeutic Landscape of Pyrrolidinyl-Quinoline Derivatives

The inherent biological activities of the parent scaffolds suggest that this compound derivatives are prime candidates for investigation in several key therapeutic areas, most notably in oncology and neurodegenerative diseases.

Oncology: Targeting Kinase Signaling Pathways

The quinoline scaffold is a cornerstone in the development of kinase inhibitors.[7] Many approved anticancer drugs feature a quinoline core that targets the ATP-binding site of various kinases, which are often dysregulated in cancer. The addition of a pyrrolidine group can enhance selectivity and potency.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several pyrrolo-quinoline derivatives have been identified as potent inhibitors of PI3K-related kinases (PIKKs), including mTOR and Ataxia-Telangiectasia-mutated (ATM) protein.[8]

A proposed mechanism involves the quinoline core anchoring within the ATP-binding pocket of the kinase domain, while the pyrrolidine moiety extends into a more solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

Signaling Pathway Diagram

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Antiproliferative Activity Data

While specific data for the this compound scaffold is limited, the antiproliferative activities of related pyrido[3,2-g]quinoline and pyrrolo-quinoline derivatives against various cancer cell lines highlight the potential of this class of compounds.[8][9]

Compound ClassCell LineIC50 (µM)Reference
Pyrido[3,2-g]quinoline (9d)LNCaP (Prostate)5.63[9]
Pyrido[3,2-g]quinoline (9d)MCF-7 (Breast)3.96[9]
Pyrrolo-quinoline (DK8G557)ATM Kinase0.6[8]
Pyrrolo-quinoline (HP9912)mTOR Kinase0.5[8]
Neurodegenerative Diseases: Modulating Cholinesterase Activity

Quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[2][10][11][12] A key strategy in symptomatic treatment of Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The this compound scaffold could potentially bind to the active site of AChE. The quinoline ring could engage in π-π stacking interactions within the gorge of the enzyme, while the pyrrolidine nitrogen could interact with key amino acid residues.

Experimental Protocols

General Synthesis of this compound Derivatives via Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for the construction of quinolines.[13][14][15][16] A plausible route to the this compound core involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a ketone bearing a pyrrolidin-2-yl moiety at the α-position.

Synthetic Workflow Diagram

synthesis_workflow start Starting Materials: - 2-Aminobenzaldehyde - α-(Pyrrolidin-2-yl) Ketone step1 Step 1: Condensation (Aldol or Schiff Base Formation) start->step1 step2 Step 2: Cyclization & Dehydration step1->step2 product This compound Product step2->product purification Purification (Column Chromatography) product->purification

Caption: General workflow for Friedländer synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the α-(pyrrolidin-2-yl) ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is added the 2-aminobenzaldehyde or 2-aminobenzophenone (1.1 eq).

    • Rationale: A slight excess of the amino-aromatic component can help drive the reaction to completion. The choice of solvent depends on the specific substrates and catalyst used.

  • Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine) is added to the reaction mixture.

    • Rationale: The catalyst facilitates either the initial aldol condensation or Schiff base formation, which is the rate-determining step.[14]

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general method to assess the inhibitory activity of a test compound against a specific kinase, such as PI3K.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the this compound test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Kinase Reaction: In a 96-well plate, add the test compound at various concentrations, the kinase enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

    • Rationale: This allows the kinase to phosphorylate the substrate in the presence of the inhibitor.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced. Luminescence or fluorescence is commonly measured.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents an under-explored yet promising area for medicinal chemistry research. By leveraging the well-established biological activities of its constituent quinoline and pyrrolidine rings, this scaffold holds significant potential for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to begin exploring the therapeutic utility of this intriguing class of molecules. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a panel of kinases and in various cancer cell lines and neurodegenerative disease models. Such studies will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this scaffold.

References

  • Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline deriv
  • Asymmetric synthesis of pyrrolo[3,2-c]quinolines. (a) Reported... - ResearchGate. (URL: [Link])

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. (URL: [Link])

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Different catalytic approaches of Friedländer synthesis of quinolines. (URL: [Link])

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: [Link])

  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. (URL: [Link])

  • Quinolines and analogs with a marked anticancer activity. - ResearchGate. (URL: [Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: not available)
  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF. (URL: [Link])

  • Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives. (URL: [Link])

  • Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters. (URL: [Link])

  • Friedländer Quinoline Synthesis. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (URL: [Link])

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (URL: [Link])

  • The Friedländer Synthesis of Quinolines. (URL: [Link])

  • Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. (URL: [Link])

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (URL: [Link])

  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (URL: [Link])

  • Friedlaender Synthesis. (URL: [Link])

  • Asymmetric Synthesis of Multifunctionalized Pyrrolines by a Ruthenium Porphyrin-Catalyzed Three-Component Coupling Reaction. (URL: [Link])

  • A C-2-symmetric metallocene-pyrrolidinopyridine nucleophilic catalyst for asymmetric synthesis. (URL: [Link])

  • SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. (URL: [Link])

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. (URL: [Link])

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Application Notes and Protocols for the Exploration of 3-Pyrrolidin-2-yl-quinoline as a Novel Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2] From its origins in coal tar to its central role in antimalarial and anticancer therapies, the quinoline scaffold's versatility is well-documented.[3][4][5] Its rigid, planar structure and ability to engage in various molecular interactions make it an ideal anchor for pharmacophoric groups.[6] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[7] The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," enables a thorough exploration of pharmacophore space.[7]

This guide focuses on the novel hybrid scaffold, 3-pyrrolidin-2-yl-quinoline , which strategically combines the desirable attributes of both quinoline and pyrrolidine. The fusion of the aromatic, electron-deficient quinoline with the chiral, saturated pyrrolidine is hypothesized to create a unique chemical entity with the potential to interact with a diverse range of biological targets. This document provides a comprehensive framework for the synthesis, diversification, and biological evaluation of a compound library based on the this compound scaffold, aimed at accelerating the discovery of new therapeutic agents.

Part 1: Synthesis of the this compound Scaffold and Library Generation

The synthetic strategy for the this compound scaffold is designed to be convergent and amenable to the generation of a diverse chemical library. The proposed route leverages established synthetic methodologies for both the quinoline and pyrrolidine moieties.[8][9]

Rationale for the Synthetic Approach

The chosen synthetic pathway involves the initial construction of a functionalized quinoline precursor, followed by the introduction of the pyrrolidine ring. This approach allows for late-stage diversification, a key principle in the efficient generation of a compound library.

Proposed Synthetic Workflow

Synthetic Workflow A Substituted Aniline C Doebner-von Miller Reaction A->C B α,β-Unsaturated Aldehyde B->C D 3-Formyl-quinoline C->D Oxidation F Coupling Reaction D->F E N-protected Proline Derivative E->F G N-protected this compound F->G H Deprotection G->H I This compound Scaffold H->I J Library Diversification I->J K Final Compound Library J->K

Caption: Proposed synthetic workflow for the this compound scaffold and subsequent library generation.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 3-Formyl-quinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[8]

  • Materials: Substituted aniline (1.0 eq), α,β-unsaturated aldehyde (e.g., acrolein, 2.5 eq), acid catalyst (e.g., hydrochloric acid or Lewis acid), and an oxidizing agent (e.g., arsenic acid or the aniline itself can act as an oxidant).[8]

  • Procedure:

    • To a stirred solution of the substituted aniline in the acid catalyst, add the oxidizing agent.

    • Slowly add the α,β-unsaturated aldehyde, maintaining the temperature below 40°C.

    • Heat the reaction mixture to 100-120°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Purify the crude product by column chromatography to yield the substituted quinoline.

    • The resulting quinoline can then be formylated at the 3-position using standard methods (e.g., Vilsmeier-Haack reaction).

Protocol 2: Coupling of 3-Formyl-quinoline with N-protected Proline

  • Materials: 3-Formyl-quinoline (1.0 eq), N-protected proline (e.g., Boc-L-proline, 1.2 eq), a suitable coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the N-protected proline and the coupling agent in the aprotic solvent.

    • Add the base and stir for 10-15 minutes to activate the carboxylic acid.

    • Add the 3-formyl-quinoline to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Protocol 3: Deprotection and Library Diversification

  • Deprotection: The N-protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the core this compound scaffold.

  • Library Diversification: The secondary amine of the pyrrolidine ring serves as a handle for diversification. A library of analogs can be generated through various reactions, including:

    • Acylation: Reaction with a variety of acyl chlorides or carboxylic acids.

    • Sulfonylation: Reaction with sulfonyl chlorides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Alkylation: Reaction with alkyl halides.

Part 2: Biological Evaluation and Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized this compound library.[10][11]

Rationale for Target Selection

Given the known biological activities of quinoline and pyrrolidine derivatives, the screening cascade will initially focus on broad therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders.[12][13][14]

High-Throughput Screening (HTS) Workflow

HTS Workflow A Compound Library (this compound analogs) B Primary Screening (High-Throughput Assays) A->B C Hit Identification B->C D Dose-Response Confirmation C->D E Secondary Assays (Orthogonal & Mechanistic) D->E F Lead Prioritization E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: A typical high-throughput screening (HTS) workflow for the evaluation of the compound library.[15]

Detailed Experimental Protocols

Protocol 4: Primary High-Throughput Screening (HTS) - Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds from the this compound library.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

Table 1: Representative Data from a Primary Cell Viability Screen

Compound IDConcentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
Control0100100
PQ-0011095.298.1
PQ-0021045.752.3
PQ-0031088.991.5
PQ-0041032.141.8

Protocol 5: Secondary Assay - Kinase Inhibition Assay

Many quinoline-based drugs target protein kinases.[1][4] A biochemical assay can be used to directly measure the inhibition of a specific kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • In a multi-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Measure the luminescence using a plate reader.

    • Determine the IC50 value for active compounds.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary and secondary screens will be used to establish a structure-activity relationship (SAR). This involves identifying the chemical features of the this compound scaffold that are critical for biological activity.

SAR Decision Tree

SAR Decision Tree A Initial Hits from HTS B Analyze Substituents on Quinoline Ring A->B C Analyze Substituents on Pyrrolidine Ring A->C D Identify Key Pharmacophoric Features B->D C->D E Design Next Generation of Analogs D->E F Synthesize and Test New Analogs E->F G Refine SAR Model F->G G->E

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of 3-pyrrolidin-2-yl-quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology leverages a two-step synthetic sequence, culminating in a microwave-assisted Buchwald-Hartwig amination for the crucial C-N bond formation. This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate modern synthetic techniques for the rapid generation of novel quinoline derivatives.

Introduction: The Significance of Quinoline-Pyrrolidine Scaffolds

The quinoline nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Similarly, the pyrrolidine ring is a prevalent feature in a vast array of bioactive molecules and is a key component of the essential amino acid proline. The strategic combination of these two pharmacophores into a single molecular entity, such as this compound, presents a compelling strategy for the exploration of new chemical space and the development of novel therapeutic agents.

Traditional methods for the synthesis of substituted quinolines can be time-consuming and often require harsh reaction conditions.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by providing a green and efficient alternative to conventional heating.[2] Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating, which can dramatically accelerate reaction rates and improve product yields.[3]

This application note details a robust and reproducible protocol for the synthesis of this compound, centered around a microwave-promoted palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction enables the efficient formation of a carbon-nitrogen bond between the quinoline core and the pyrrolidine moiety.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound, this compound, is accomplished through a two-step sequence. The first step involves the synthesis of a key intermediate, 3-bromoquinoline. The second, and final, step is the microwave-assisted palladium-catalyzed Buchwald-Hartwig cross-coupling of 3-bromoquinoline with pyrrolidine.

G cluster_0 Step 1: Synthesis of 3-Bromoquinoline cluster_1 Step 2: Microwave-Assisted Buchwald-Hartwig Amination start1 Starting Materials (e.g., aniline, glycerol) product1 3-Bromoquinoline start1->product1 Established Synthetic Method (e.g., Skraup synthesis followed by bromination) product1_ref 3-Bromoquinoline final_product This compound product1_ref->final_product product1_ref->final_product Pd Catalyst, Ligand, Base, Microwave Irradiation pyrrolidine Pyrrolidine pyrrolidine->final_product

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Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline motif, a fusion of benzene and a pyridine ring, is a privileged heterocyclic scaffold that stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of biological and therapeutic activities, forming the core structure of numerous approved drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Camptothecin), bacterial infections (e.g., Ciprofloxacin), and many other conditions.[4][5][6] The functionalization of the quinoline ring is a critical strategy for modulating the pharmacological profile of these molecules, enabling the development of new therapeutic agents with enhanced efficacy and selectivity.[7][8]

Traditionally, the synthesis of these vital compounds involved multi-step procedures that were often time-consuming, labor-intensive, and generated significant chemical waste. The advent of one-pot synthesis methodologies has revolutionized this landscape. By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot syntheses offer enhanced efficiency, improved atom economy, reduced solvent usage, and simplified purification.[9] This guide provides an in-depth exploration of key one-pot strategies for synthesizing functionalized quinoline derivatives, complete with detailed mechanisms, step-by-step protocols, and practical insights for researchers in organic synthesis and drug development.

The Friedländer Annulation: A Convergent and Versatile Approach

First reported by Paul Friedländer in 1882, this reaction is a powerful method for constructing the quinoline ring system.[10][11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[12] Its reliability and broad substrate scope have made it a staple in heterocyclic chemistry.

Reaction Principle and Mechanism

The Friedländer synthesis proceeds via an initial condensation followed by a cyclodehydration reaction. Two primary mechanistic pathways are generally accepted, depending on the reaction conditions.[11][13]

  • Aldol Condensation Pathway (Base-Catalyzed): The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the aromatic quinoline ring.

  • Schiff Base Pathway (Acid-Catalyzed): In this pathway, the first step is the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the enol or enamine of the second carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.

Friedlander_Mechanism cluster_path1 Aldol Pathway (Base-Catalyzed) cluster_path2 Schiff Base Pathway (Acid-Catalyzed) A1 2-Aminoaryl Ketone + α-Methylene Ketone B1 Aldol Adduct A1->B1 Aldol Condensation C1 Cyclized Intermediate B1->C1 Intramolecular Cyclization (Imine) D1 Functionalized Quinoline C1->D1 Dehydration A2 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol-type Reaction D2 Functionalized Quinoline C2->D2 Dehydration Friedlander_Workflow start Start reagents 1. Combine Reactants - 2-Aminoacetophenone - Ethyl Acetoacetate - p-TSA in a 25 mL RBF. start->reagents reaction 2. Heat Reaction Heat the mixture at 120°C. Stir vigorously. reagents->reaction monitor 3. Monitor Progress Check reaction completion using TLC (e.g., every 30 min). reaction->monitor workup 4. Work-up - Cool to RT. - Add Ethyl Acetate. - Wash with NaHCO₃, then Brine. monitor->workup Upon Completion dry 5. Dry and Concentrate - Dry organic layer with Na₂SO₄. - Filter and evaporate solvent. workup->dry purify 6. Purify Product Purify the crude residue via column chromatography. dry->purify end End Product (Functionalized Quinoline) purify->end DvM_Mechanism A Aniline + α,β-Unsaturated Carbonyl B Michael Adduct A->B 1. Michael Addition (Acid-Catalyzed) C Cyclized Intermediate B->C 2. Intramolecular Electrophilic Cyclization D 1,2-Dihydroquinoline C->D 3. Dehydration E Functionalized Quinoline D->E 4. Oxidation Combes_Mechanism A Aniline + β-Diketone B Schiff Base Intermediate A->B 1. Condensation C β-Amino Enone (Enamine) B->C Tautomerization D Cyclized Intermediate C->D 2. Annulation (Rate-Limiting) (Acid-Catalyzed) E 2,4-Disubstituted Quinoline D->E 3. Dehydration

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Pyrrolidin-2-yl-quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-pyrrolidin-2-yl-quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-pyrrolidin-2-yl-quinolines and what is the key reaction mechanism?

The most prevalent and versatile method for synthesizing the 3-pyrrolidin-2-yl-quinoline scaffold is through a variation of the Povarov reaction, which is a type of imino Diels-Alder reaction.[1] This multicomponent reaction typically involves an aniline, an aldehyde, and an alkene.[2] In the context of this compound synthesis, the reaction proceeds via a [4+2] cycloaddition between an in-situ generated imine (from the aniline and an aldehyde) and a pyrroline derivative (the alkene component).

The generally accepted mechanism is a stepwise process initiated by the formation of a Schiff base from the aniline and aldehyde. This imine is then activated by a Lewis or Brønsted acid catalyst, making it more susceptible to nucleophilic attack by the pyrroline. The subsequent cyclization and aromatization lead to the final quinoline product. Recent studies suggest the reaction proceeds through a cationic intermediate via a sequential Mannich-Pictet-Spengler ionic transformation rather than a concerted cycloaddition.[2]

Q2: I am observing low yields in my reaction. What are the initial parameters I should investigate for optimization?

Low yields are a common issue and can often be addressed by systematically optimizing the following parameters:

  • Catalyst Choice and Loading: The choice of Lewis or Brønsted acid is critical. Commonly used catalysts include Cu(OTf)₂, AlCl₃, Ce(OTf)₃, and iodine.[3][4] The optimal catalyst loading should be determined empirically, typically starting in the range of 10-20 mol%.

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.[5] Solvents to consider include ethanol, acetonitrile, dichloromethane, and in some cases, solvent-free conditions have proven effective.[3][6]

  • Reaction Temperature: Temperature plays a crucial role in both reaction rate and the formation of side products. While higher temperatures can accelerate the reaction, they may also lead to decomposition or polymerization. A systematic screen of temperatures, for example, from room temperature to the reflux temperature of the chosen solvent, is recommended.

  • Stoichiometry of Reactants: The molar ratio of the aniline, aldehyde, and pyrroline derivative should be optimized. It is common to use a slight excess of the more volatile or less reactive components.

Q3: My reaction is producing a significant amount of tar-like material, making purification difficult. How can I minimize this?

Tar formation is often indicative of polymerization of reactants or intermediates, a common issue in acid-catalyzed reactions.[7] To mitigate this:

  • Control the Rate of Acid Addition: If using a strong acid catalyst, add it slowly and at a reduced temperature to control the initial exotherm.

  • Optimize Reaction Temperature: As mentioned, excessively high temperatures can promote side reactions leading to tar.[7] Try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Catalyst: If strong Lewis or Brønsted acids are causing issues, consider switching to a milder catalyst. For instance, iodine has been used effectively and can act as both a Lewis acid and an oxidant.[8]

  • Solvent Choice: A solvent that can better solvate the intermediates and prevent their aggregation might be beneficial.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-pyrrolidin-2-yl-quinolines, providing potential causes and actionable solutions.

Issue 1: Formation of Tetrahydroquinoline Instead of the Desired Quinoline Product
  • Causality: The final step in the Povarov reaction sequence is an oxidative aromatization of the initially formed tetrahydroquinoline intermediate. If this step is inefficient, the tetrahydroquinoline will be the major product.

  • Troubleshooting Steps:

    • Introduce an Oxidant: If the reaction conditions are not sufficiently oxidizing, the addition of a mild oxidant can drive the reaction to completion. Common oxidants include air (by running the reaction open to the atmosphere), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even the iodine catalyst which can also serve as an oxidant.[8]

    • Increase Reaction Temperature and Time: In some cases, prolonged heating at a higher temperature can facilitate the aromatization process.

    • Choice of Catalyst: Certain catalysts may be more effective at promoting the final oxidation step. Experiment with different Lewis acids to see if this influences the product distribution.

Issue 2: Poor Regioselectivity with Unsymmetrical Pyrrolines
  • Causality: When using an unsymmetrical pyrroline derivative, there is the possibility of forming two different regioisomers of the this compound product. This is a common challenge in Friedländer-type syntheses as well.[9][10] The regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.

  • Troubleshooting Steps:

    • Steric Hindrance: The use of bulkier substituents on either the aniline, aldehyde, or pyrroline can favor the formation of one regioisomer over the other.

    • Catalyst Selection: The nature of the catalyst can significantly impact the regiochemical outcome. It is advisable to screen a variety of Lewis and Brønsted acids.

    • Substrate Modification: While more synthetically demanding, modification of the pyrroline substrate with directing groups can control the regioselectivity of the cycloaddition.

Issue 3: Difficulty in Product Purification
  • Causality: The crude reaction mixture may contain unreacted starting materials, the catalyst, and various side products, including polymers and regioisomers, which can co-elute during chromatography.

  • Troubleshooting Steps:

    • Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up to remove the acid catalyst and any water-soluble impurities. This typically involves washing the organic layer with a mild base (e.g., sodium bicarbonate solution) followed by brine.

    • Column Chromatography Optimization:

      • Solvent System: A systematic approach to finding the optimal eluent system for column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

      • Stationary Phase: While silica gel is most common, if separation is challenging, consider using alumina or a reverse-phase stationary phase.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Alkene Addition: Add the pyrroline derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Representative this compound Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (10)Ethanol801275
2AlCl₃ (15)Dichloromethane402462
3Ce(OTf)₃ (10)Acetonitrile801281
4Iodine (20)Solvent-free100885
5NoneEthanol8024<10

Yields are for isolated product after column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (Aniline, Aldehyde, Solvent) catalyst_add Catalyst Addition reactant_prep->catalyst_add imine_formation Imine Formation (Stir at RT) catalyst_add->imine_formation alkene_add Alkene Addition (Pyrroline) imine_formation->alkene_add reaction Reaction (Heating) alkene_add->reaction workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of 3-pyrrolidin-2-yl-quinolines.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Side Products check_catalyst Optimize Catalyst (Type and Loading) start->check_catalyst check_solvent Screen Solvents start->check_solvent check_temp Vary Temperature start->check_temp check_oxidant Add Oxidant? (For THQ byproduct) start->check_oxidant THQ byproduct observed check_purification Refine Purification (Solvent, Stationary Phase) start->check_purification Purification issues solution Improved Yield and Purity check_catalyst->solution Improved check_solvent->solution Improved check_temp->solution Improved check_oxidant->solution Improved check_purification->solution Improved

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

  • American Chemical Society. (2023, November 20). Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2022, March). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis, 54(14). Retrieved from [Link]

  • PubMed. (2014, October 30). Solvent-free Povarov reaction for synthesizing ferrocenyl quinolines: antioxidant abilities deriving from ferrocene moiety. Retrieved from [Link]

  • ACS Publications. (2023, November 20). Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Retrieved from [Link]

  • NIH. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

  • (n.d.). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 3-(Quinolin-2-Yl)- And. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2025, May 21). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) ChemInform Abstract: Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. Retrieved from [Link]

Sources

How to improve the yield of 3-Pyrrolidin-2-yl-quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in complex organic synthesis. This guide is dedicated to improving the yield of 3-Pyrrolidin-2-yl-quinoline, a scaffold of significant interest in medicinal chemistry and drug development.

We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound presents a unique challenge involving the fusion of two distinct heterocyclic systems. Broadly, two retrosynthetic approaches are most viable:

  • Strategy A: Quinoline Ring Annulation. This approach involves constructing the quinoline ring onto a pre-existing pyrrolidine-containing starting material. The most common method for this is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone functionality.

  • Strategy B: Pyrrolidine Ring Attachment. This strategy involves attaching a pyrrolidine moiety to a pre-functionalized quinoline core, typically at the 3-position. This is often achieved through modern cross-coupling reactions or nucleophilic substitution on a 3-haloquinoline derivative.

Each strategy has its own set of advantages and potential pitfalls, which we will address in the troubleshooting section.

G cluster_0 Strategy A: Quinoline Ring Annulation cluster_1 Strategy B: Pyrrolidine Ring Attachment A1 2-Aminoaryl Ketone/Aldehyde A_Reaction Friedländer Annulation (Acid or Base Catalyzed) A1->A_Reaction Reactant 1 A2 N-Protected 2-Acylpyrrolidine A2->A_Reaction Reactant 2 Product Target: this compound A_Reaction->Product B1 3-Haloquinoline or 3-Triflate-Quinoline B_Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B1->B_Reaction Electrophile B2 Pyrrolidine Derivative (e.g., Organoborane) B2->B_Reaction Nucleophile B_Reaction->Product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues you may encounter during the synthesis, focusing on the more common Friedländer annulation approach (Strategy A) due to its atom economy.

Category 1: Starting Materials & Reagent Stability

Q1: My N-protected 2-acylpyrrolidine seems to be unstable or undergoes side reactions under acidic conditions. How can I mitigate this?

A1: This is a critical issue, as the stability of your pyrrolidine fragment is paramount. The choice of the nitrogen protecting group (PG) is the most important factor.

  • Causality: The classic Friedländer synthesis often uses strong Brønsted acids (like H₂SO₄ or p-TsOH) which can cleave acid-labile protecting groups like tert-butyloxycarbonyl (Boc). Furthermore, the pyrrolidine ring itself can be susceptible to ring-opening or epimerization at the C2 position under harsh conditions.

  • Solutions & Optimization:

    • Protecting Group Selection: Switch from the acid-sensitive Boc group to more robust options. A benzyloxycarbonyl (Cbz) group offers good stability to a wider range of acidic conditions and can be removed later via hydrogenolysis. A tosyl (Ts) group is also very stable but requires harsher conditions for removal.

    • Milder Catalysis: Avoid strong Brønsted acids. Modern methods utilize milder Lewis acids which can effectively catalyze the reaction at lower temperatures.[1][2] Iodine (I₂) has also been shown to be an effective and mild catalyst for this type of condensation.[1]

    • Reaction Temperature: High temperatures can promote decomposition. Using a more active catalyst allows you to lower the reaction temperature, preserving the integrity of your starting material.

Category 2: Low Yield in the Key Cyclization Step

Q2: My Friedländer condensation is sluggish, requires high temperatures, and still results in a low yield of the desired quinoline. What parameters should I investigate first?

A2: A low yield in the key bond-forming step points to suboptimal reaction conditions. A systematic optimization of catalyst, solvent, and water removal is necessary.

  • Causality: The Friedländer reaction is an equilibrium process involving a condensation step to form an enamine or enone intermediate, followed by cyclization and dehydration.[3] Inefficient removal of water can prevent the reaction from going to completion, while an inappropriate catalyst may not sufficiently activate the carbonyl groups.

  • Solutions & Optimization:

    • Catalyst Screening: This is the highest impact variable. While traditional acids and bases can work, they are often not optimal. A screen of modern catalysts is recommended.

    • Solvent & Water Removal: The choice of solvent is intrinsically linked to water removal. Toluene or xylene in combination with a Dean-Stark trap is a classic and effective method to drive the equilibrium by physically removing water as it forms. For reactions that do not require high heat, using molecular sieves in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) can also be effective.

    • Microwave Irradiation: For high-throughput optimization, microwave synthesis can rapidly accelerate the reaction and improve yields.[4] However, it can also promote decomposition if not carefully controlled.

Table 1: Recommended Catalyst & Solvent Systems for Optimization

Catalyst TypeSpecific ExampleRecommended SolventKey Advantages
Lewis Acid Yb(OTf)₃, Sc(OTf)₃Toluene, DCEHigh activity, mild conditions, functional group tolerance.[2]
Metal-Free Iodine (I₂)Ethanol, DMSOInexpensive, low toxicity, operates under mild conditions.[1]
Base Catalyzed L-proline, PiperidineEthanol, NMPCan be effective if substrates are sensitive to acid.
Heterogeneous Montmorillonite K-10Toluene (Dean-Stark)Easy removal of catalyst post-reaction, reusable.
Category 3: Side Reactions and Impurity Profile

Q3: I'm observing the formation of a significant, brightly colored byproduct and my final product seems to be a tar-like substance. What is happening?

A3: This is a classic symptom of the Skraup reaction, a related but much harsher quinoline synthesis.[4] If your conditions are too aggressive (e.g., concentrated sulfuric acid, strong oxidants), you may be inducing polymerization and decomposition.

  • Causality: The use of strong oxidizing agents (like nitrobenzene, often used in the Skraup/Doebner-von Miller syntheses) or excessively high temperatures can lead to uncontrolled polymerization of the aniline and aldehyde/ketone starting materials, resulting in the formation of intractable tars.[4]

  • Solutions & Optimization:

    • Avoid Harsh Oxidants: The Friedländer synthesis does not typically require an external oxidant. The final aromatization step occurs via dehydration. If your starting materials are tetrahydroquinolines, a milder dehydrogenation step using a catalyst like Pd/C or cobalt oxide with O₂ as the terminal oxidant is preferable.[5]

    • Control Temperature: Do not exceed the necessary temperature. If the reaction requires reflux in toluene (110 °C) and is still not progressing, the issue is more likely catalyst choice than temperature.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are electron-rich and prone to oxidation.

G cluster_0 Parameter Optimization Start Reaction Mixture (Low Yield) Troubleshoot Troubleshooting Decision Point Start->Troubleshoot Catalyst Optimize Catalyst (Lewis Acid vs. I₂) Troubleshoot->Catalyst Is reaction sluggish? Solvent Change Solvent (Toluene vs. EtOH) Troubleshoot->Solvent Are there side reactions? Water Improve H₂O Removal (Dean-Stark vs. Sieves) Troubleshoot->Water Is conversion incomplete? Result Improved Yield Catalyst->Result Solvent->Result Water->Result

Caption: A logical workflow for troubleshooting low reaction yields.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis using a modern, Lewis acid-catalyzed approach.

Protocol 1: Ytterbium (III) Triflate Catalyzed Synthesis of N-Cbz-3-(pyrrolidin-2-yl)quinoline

  • Reagents & Materials

ReagentM.W. ( g/mol )Equiv.Amount
2-Aminobenzaldehyde121.141.0(e.g., 1.0 mmol, 121 mg)
N-Cbz-2-acetylpyrrolidine261.301.1(e.g., 1.1 mmol, 287 mg)
Ytterbium (III) Triflate610.190.1(e.g., 0.1 mmol, 61 mg)
Anhydrous Toluene--(e.g., 10 mL, 0.1 M)
  • Step-by-Step Methodology

    • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-aminobenzaldehyde, N-Cbz-2-acetylpyrrolidine, and Ytterbium (III) triflate.

    • Solvent Addition: Add anhydrous toluene via syringe. Ensure the Dean-Stark trap is pre-filled with toluene.

    • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn from a pale yellow to a deep orange or brown color.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Look for the consumption of the 2-aminobenzaldehyde.

    • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) followed by brine (1 x 15 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Cbz-protected product.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a 2-aminoaryl ketone instead of an aldehyde? A: Yes, the Friedländer synthesis is compatible with both 2-aminoaryl aldehydes and ketones. However, ketones are generally less reactive than aldehydes, so you may require slightly longer reaction times or a higher catalyst loading to achieve comparable yields.

Q: My final product needs to be the unprotected amine. When is the best time to deprotect? A: It is almost always advisable to carry the protecting group through the quinoline formation and purification steps. The unprotected pyrrolidine nitrogen is basic and can complicate the reaction and purification by reacting with the Lewis acid or binding to the silica gel. Perform the deprotection as the final step (e.g., H₂, Pd/C for a Cbz group).

Q: Is it possible to achieve an asymmetric synthesis to obtain a single enantiomer of the product? A: Yes. The most straightforward way is to start with an enantiomerically pure N-protected 2-acylpyrrolidine, which can be derived from L-proline or D-proline. If the reaction conditions are sufficiently mild, the stereochemical integrity at the C2 position of the pyrrolidine ring should be maintained.

Q: What is the best analytical technique to confirm the final structure? A: A combination of techniques is essential. ¹H and ¹³C NMR spectroscopy will confirm the carbon skeleton and connectivity. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. If the absolute stereochemistry is critical, X-ray crystallography of a suitable crystalline derivative may be necessary.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of crude 3-Pyrrolidin-2-yl-quinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this N-heterocyclic compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Understanding the Molecule and Potential Impurities

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may arise during its synthesis.

Structure and Properties:

This compound possesses both a basic quinoline nitrogen and a basic pyrrolidine nitrogen, making it susceptible to interactions with acidic media and surfaces like silica gel. Its aromatic quinoline core and saturated pyrrolidine ring contribute to a moderate polarity.

Common Impurities:

Impurities in the crude product can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, such as a Friedländer annulation or a Skraup synthesis, common impurities may include:

  • Unreacted starting materials: (e.g., 2-aminobenzophenone derivatives and N-vinylpyrrolidinone).

  • Side-products: Arising from polymerization or alternative cyclization pathways.[1]

  • Oxidation products: The quinoline ring can be susceptible to oxidation.

  • Tarry materials: Often formed under harsh acidic and high-temperature conditions typical of some quinoline syntheses.[1]

II. Strategic Approach to Purification

A systematic approach to purification is paramount. The choice of technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Strategy Crude_Product Crude this compound Initial_Assessment Initial Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Assessment Purification_Choice Choice of Purification Technique Initial_Assessment->Purification_Choice Extraction Liquid-Liquid Extraction Purification_Choice->Extraction Gross Impurity Removal Crystallization Crystallization Purification_Choice->Crystallization High Yield, Crystalline Solid Chromatography Column Chromatography Purification_Choice->Chromatography Complex Mixtures, High Purity Extraction->Crystallization Extraction->Chromatography Pure_Product Pure Product (>98% Purity) Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and other basic N-heterocycles.

Column Chromatography

Q1: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What can I do?

A1: Streaking is a frequent problem with basic compounds like this compound on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Expert Insight: To mitigate this, the silica gel's acidity must be neutralized. Adding a basic modifier to the mobile phase is a standard and effective technique.[2]

    • Solution: Add 0.5-2% triethylamine (NEt₃) or ammonia solution to your eluent. This will compete with your compound for the acidic sites on the silica, leading to sharper bands and better separation.

    • Alternative Stationary Phases: If streaking persists, consider using a more inert stationary phase like alumina (basic or neutral) or a C18-functionalized silica for reversed-phase chromatography.

Q2: I am having difficulty finding a suitable solvent system for column chromatography. How should I approach solvent selection?

A2: A systematic approach to solvent screening is essential for efficient purification.

  • Methodology:

    • Start with TLC: Use Thin Layer Chromatography (TLC) to quickly screen a variety of solvent systems.

    • Solvent Polarity: Begin with a moderately polar system, such as a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust Ratios: If the compound remains at the baseline (low Rf), increase the proportion of the polar solvent. If it runs with the solvent front (high Rf), increase the proportion of the non-polar solvent.[2]

    • Ternary Systems: For challenging separations, a three-component solvent system can provide better resolution. A common combination is hexanes/ethyl acetate/methanol.

Solvent System Component Purpose Typical Starting Ratio
Hexanes/Petroleum EtherNon-polar base70-80%
Ethyl Acetate/DichloromethanePolar modifier20-30%
Methanol/EthanolHighly polar modifier1-5% (for highly retained compounds)
Triethylamine/AmmoniaBasic modifier0.5-2%

Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A3: Decomposition on silica can be a significant issue, especially for sensitive molecules.

  • Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds.

  • Preventative Measures:

    • Deactivate the Silica: As mentioned, adding a basic modifier like triethylamine can help.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil.

    • Reversed-Phase Chromatography: C18 silica is generally less harsh and can be an excellent alternative.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.[2]

    • Speed is Key: Do not let the compound sit on the column for an extended period. Use flash chromatography to expedite the process.

Crystallization

Q4: I am trying to crystallize my crude product, but it is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[2]

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[2]

    • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Q5: My crystallization yield is very low. How can I improve it?

A5: Low recovery can be due to several factors.

  • Optimization Strategies:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Cooling: After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can help to maximize the precipitation of the product.

    • Anti-Solvent Addition: Consider adding a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then allow it to stand.

"Good" Solvents (for dissolving) "Anti-Solvents" (for precipitating)
Ethanol, MethanolWater, Hexanes
Dichloromethane, ChloroformPentane, Diethyl Ether
AcetoneWater, Hexanes
Liquid-Liquid Extraction

Q6: How can I use liquid-liquid extraction for a preliminary cleanup of my crude this compound?

A6: Liquid-liquid extraction is an excellent initial step to remove many impurities based on their acid-base properties.

  • Principle: As a basic compound, this compound can be protonated by an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase.

  • Detailed Protocol is provided in Section IV.

Extraction_Workflow Start Crude Product in Organic Solvent (e.g., Dichloromethane) Wash_Acid Wash with dilute HCl (aq) (e.g., 1M HCl) Start->Wash_Acid Separate_1 Separate Layers Wash_Acid->Separate_1 Aqueous_Layer_1 Aqueous Layer: Protonated Product (Water-Soluble Salt) Separate_1->Aqueous_Layer_1 Product Organic_Layer_1 Organic Layer: Neutral & Acidic Impurities (Discard) Separate_1->Organic_Layer_1 Impurities Basify Basify Aqueous Layer with NaOH (aq) to pH > 10 Aqueous_Layer_1->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Separate_2 Separate Layers Extract_Organic->Separate_2 Organic_Layer_2 Organic Layer: Purified Product Separate_2->Organic_Layer_2 Product Aqueous_Layer_2 Aqueous Layer: (Discard) Separate_2->Aqueous_Layer_2 Waste Dry_Concentrate Dry Organic Layer (e.g., Na₂SO₄) & Concentrate Organic_Layer_2->Dry_Concentrate Final_Product Partially Purified Product Dry_Concentrate->Final_Product

Caption: Acid-base extraction workflow for the initial purification of this compound.

IV. Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed for the initial cleanup of crude this compound.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer and discard the organic layer containing neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the product, making it organic-soluble again.

  • Re-extraction: Extract the product back into an organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is suitable for obtaining high-purity this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate) and the basic modifier (e.g., triethylamine).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for the final purification of a solid product.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the solid product in a flask and add the minimum amount of the hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. If necessary, further cool in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. Retrieved from

  • ResearchGate. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline. Retrieved from

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common side reactions encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to logically troubleshoot them, ensuring the integrity and success of your experiments.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common classical quinoline syntheses.

Section 1: The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notorious for its vigorous nature and potential for low yields due to tar formation.[1][2]

FAQ 1: My Skraup reaction is extremely violent and difficult to control. What is causing this, and how can I mitigate the risk?

Answer:

The Skraup synthesis is inherently highly exothermic.[1] This is primarily due to the rapid, sulfuric acid-catalyzed dehydration of glycerol to acrolein, which is a key intermediate in the reaction.[1][3] The subsequent reactions of acrolein with aniline are also exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.

Core Directive: Control the Rate of Acrolein Formation and Reaction.

Troubleshooting Protocol:

  • Use of a Moderator: The most critical step to control the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][2] It is believed to function as an oxygen carrier, smoothing out the oxidation process and preventing a runaway reaction. Boric acid can also be used for this purpose.[4]

  • Controlled Reagent Addition:

    • Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). This helps to dissipate the heat generated during the initial mixing and the dehydration of glycerol.

    • Ensure the reagents are mixed in the correct order. The ferrous sulfate should be present before the addition of sulfuric acid.

  • Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once the exothermic reaction begins (indicated by boiling), the external heat source should be removed immediately. The reaction should be allowed to proceed under its own heat.[5]

  • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots.

FAQ 2: I am observing significant tar formation in my Skraup synthesis, resulting in a low yield of a black, gooey product. What is the cause and how can I minimize it?

Answer:

Tar formation is the most common side reaction in the Skraup synthesis and is the primary reason for low yields. The tar consists of a complex mixture of high-molecular-weight byproducts.

Causality:

The primary cause of tar formation is the acid-catalyzed polymerization of the highly reactive acrolein intermediate.[1] Under the strongly acidic and high-temperature conditions of the Skraup reaction, acrolein can undergo various condensation and polymerization reactions. Additionally, aniline itself can undergo oxidative side reactions under these harsh conditions, contributing to the complex tarry mixture.[6][7]

Troubleshooting and Optimization:

ParameterRecommended ActionExpected Outcome
Reaction Vigor Add ferrous sulfate (FeSO₄) as a moderator.[1]Smoother, more controlled reaction with less charring.
Temperature Ensure slow, controlled addition of H₂SO₄ with cooling.[1]Prevention of localized overheating and reduced polymerization.
Mixing Use efficient and vigorous stirring.Uniform heat distribution, minimizing hotspots.
Purification Employ steam distillation for the work-up.[4]Separation of the volatile quinoline product from non-volatile tar.

Experimental Protocol: Steam Distillation for Crude Quinoline Purification

This protocol is adapted from established methods for purifying quinoline from the tarry residue of a Skraup reaction.[5][8]

  • Neutralization: After the reaction is complete and has cooled, cautiously dilute the reaction mixture with water. Then, in a fume hood and with external cooling, slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This neutralizes the sulfuric acid and liberates the free quinoline base.

  • Steam Distillation Setup: Assemble a steam distillation apparatus. The crude, basified reaction mixture is in the distilling flask.

  • Distillation: Pass steam through the mixture. The quinoline product is volatile with steam and will co-distill with the water. The non-volatile tars will remain in the distilling flask.

  • Collection: Collect the distillate, which will appear milky due to the emulsion of quinoline in water. Continue distillation until the distillate runs clear.

  • Extraction: Separate the oily quinoline layer from the aqueous layer of the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

  • Drying and Concentration: Combine the initial quinoline layer with the organic extracts. Dry the combined solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter and remove the solvent by rotary evaporation to yield the crude quinoline.

  • Final Purification: The crude quinoline can be further purified by vacuum distillation.

Section 2: The Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones, offering greater flexibility in the synthesis of substituted quinolines.[9][10] However, it is also prone to side reactions that can significantly lower the yield.

FAQ 3: My Doebner-von Miller reaction is giving a very low yield and a large amount of polymeric material. How can I prevent this?

Answer:

Similar to the Skraup synthesis, the most prevalent side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[11] This leads to the formation of high-molecular-weight polymers and tars, making product isolation difficult and drastically reducing the yield.

Troubleshooting Strategies:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the reactive carbonyl compound at any given time, minimizing its self-polymerization.[11]

  • Use of a Two-Phase System: Sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and increase the yield.[11]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[9] This ensures a low, steady concentration of the reactive intermediate.

  • Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between the desired cyclization and unwanted polymerization.[9]

Workflow for Mitigating Polymerization:

G start Low Yield & Tar Formation in Doebner-von Miller check_addition Is the α,β-unsaturated carbonyl added slowly? start->check_addition slow_addition Implement slow, dropwise addition of the carbonyl compound. check_addition->slow_addition No check_system Is a single-phase system being used? check_addition->check_system Yes slow_addition->check_system biphasic Employ a biphasic (e.g., water/toluene) reaction medium. check_system->biphasic Yes check_catalyst Is a very strong Brønsted acid being used? check_system->check_catalyst No biphasic->check_catalyst optimize_catalyst Screen milder Lewis acids (e.g., ZnCl₂) or optimize Brønsted acid concentration. check_catalyst->optimize_catalyst Yes end Improved Yield, Reduced Polymerization check_catalyst->end No optimize_catalyst->end G start Mixture of Regioisomers in Combes Synthesis analyze_sterics Analyze Steric Hindrance on β-Diketone start->analyze_sterics analyze_electronics Analyze Electronic Effects of Aniline Substituent start->analyze_electronics modify_catalyst Experiment with alternative acid catalysts (e.g., PPA) start->modify_catalyst modify_diketone Increase steric bulk on one side of the diketone analyze_sterics->modify_diketone modify_aniline Choose aniline with appropriate electron-donating or -withdrawing group analyze_electronics->modify_aniline end Improved Regioselectivity modify_diketone->end modify_aniline->end modify_catalyst->end

Caption: Decision-making process for improving regioselectivity in the Combes synthesis.

Section 4: The Friedländer Synthesis

The Friedländer synthesis is a versatile condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. [9][12]

FAQ 6: My Friedländer synthesis is giving a low yield and multiple byproducts. What are the likely side reactions?

Answer:

Low yields in the Friedländer synthesis can often be attributed to competing side reactions, particularly aldol condensations of the carbonyl starting materials.

Causality:

  • Self-Condensation: Under the basic or acidic conditions of the reaction, the ketone with the α-methylene group can undergo self-aldol condensation, leading to undesired dimeric byproducts and consuming the starting material.

  • Cross-Condensation: The 2-aminoaryl carbonyl can also potentially react with itself or the other carbonyl component in non-productive ways.

Troubleshooting Strategies:

  • Catalyst Selection: The choice and concentration of the catalyst are crucial. A wide range of catalysts has been explored for the Friedländer synthesis, from simple bases like KOH to various Lewis acids and even nanocatalysts. [12][13]Screening different catalysts can identify one that promotes the desired cyclization over the competing aldol reactions.

  • Use of an Imine Analog: To avoid aldol side reactions, particularly under basic conditions, the 2-aminoaryl carbonyl can be replaced with its corresponding imine analog. [9]3. Milder Reaction Conditions: Modern variations of the Friedländer synthesis utilize milder catalysts, such as gold catalysts or iodine, which can allow the reaction to proceed at lower temperatures, thus suppressing side reactions. [9] Comparison of Catalysts for Friedländer Synthesis:

CatalystTypical ConditionsYield RangeNotes
KOH / NaOHReflux in EthanolModerate to GoodProne to aldol side reactions. [12]
p-TsOHSolvent-free or high-boiling solventGood to ExcellentCommon and effective Brønsted acid catalyst. [12]
Iodine (I₂)Solvent-freeGood to ExcellentMilder conditions, often with good yields. [12]
Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃)Various solventsGood to ExcellentCan offer high efficiency and recyclability. [14]
Nanocatalysts (e.g., nano-TiO₂, NiNPs)Solvent-freeExcellentOften highly efficient and reusable. [13][15]
Ionic Liquids100 °CGood to ExcellentCan act as both solvent and promoter, sometimes improving selectivity. [12]

Section 5: General Purification

FAQ 7: I am having difficulty purifying my crude quinoline derivative. What is a reliable method for removing both acidic/basic and neutral impurities?

Answer:

Acid-base extraction is a powerful and classic technique for purifying basic compounds like quinolines from non-basic (neutral or acidic) impurities. It relies on the ability of the basic nitrogen atom in the quinoline ring to be protonated by an acid, rendering the molecule water-soluble.

Experimental Protocol: Acid-Base Extraction for Quinoline Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline will react to form its hydrochloride salt and move into the aqueous layer. Most neutral organic impurities and polymeric tars will remain in the organic layer. Repeat the extraction 2-3 times to ensure all the quinoline is transferred to the aqueous phase.

  • Wash the Aqueous Layer: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities that may have been carried over.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated aqueous base (e.g., NaOH or KOH solution) until the solution is strongly basic (confirm with pH paper). This will deprotonate the anilinium hydrochloride, regenerating the free quinoline base, which will often precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). The purified quinoline will now move back into the organic layer. Repeat the extraction 2-3 times.

  • Final Work-up: Combine the organic extracts from the back-extraction. Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Purification Workflow Diagram:

G start Crude Quinoline in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard aqueous_salt Aqueous Layer (Quinoline-HCl Salt) separate1->aqueous_salt basify Basify with NaOH aqueous_salt->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_pure Organic Layer (Pure Quinoline) separate2->organic_pure end Purified Quinoline organic_pure->end

Caption: Workflow for the acid-base extraction of quinoline derivatives.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117.
  • BenchChem. (2025). Comparative analysis of catalytic efficiency for quinolinone synthesis.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • International Journal of Pharmaceutical Sciences. (2023).
  • Angajala, G., & Subashini, R. (2015). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • Weynasa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • Sarveswari, S., & Chandrasekaran, I. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025).
  • Combes quinoline synthesis. (n.d.). In Wikiwand. Retrieved January 21, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 21, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025).
  • ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2011).
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Testbook. (2022). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006).
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube.
  • Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts. (n.d.).
  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press.
  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Aniline's Reactivity with Strong Acids.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Strukov, I. T. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p. 610.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Quinoline Synthesis. (n.d.). Scribd.
  • Regioisomeric and Substituent Effects upon the Outcome of the Reaction of 1-Borodienes with Nitrosoarene Compounds. (n.d.). Semantic Scholar.
  • Katryniok, B., Paul, S., & Dumeignil, F. (2007). Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol. Industrial & Engineering Chemistry Research, 46(25), 8536-8542.
  • Polymerization of acrolein. (1966).
  • Acrolein Production from Glycerol: A Systematic Investigation of Metal-Oxides and Zeolite Catalysts. (2008). Industrial & Engineering Chemistry Research.
  • Making acrolein. (2016, July 3). YouTube.
  • Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): a spin-polarized conceptual DFT approach. (2011). Indian Academy of Sciences.

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Overcoming solubility issues of 3-Pyrrolidin-2-yl-quinoline in vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming In Vitro Solubility Challenges

Welcome to the technical support center for 3-Pyrrolidin-2-yl-quinoline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this promising compound into their in vitro studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively. Solubility is a critical, and often challenging, parameter for obtaining reliable and reproducible data. This resource synthesizes physicochemical principles with practical, field-tested strategies to help you navigate these challenges.

Understanding the Molecule: Physicochemical Profile

This compound is a heterocyclic compound featuring a quinoline core and a pyrrolidine substituent. The quinoline moiety is a weak base, and the pyrrolidine ring also contains a basic nitrogen atom. This dual basicity is the most critical factor governing its aqueous solubility.[1][2][3]

Based on the properties of its core structures, we can predict the following key parameters:

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
pKa (Conjugate Acid) ~4.9 for Quinoline Nitrogen; ~10-11 for Pyrrolidine NitrogenThe compound is a weak base.[1][4] At pH values significantly below the pKa of its nitrogens, the compound will be protonated, forming a more water-soluble salt.[5][6][7][8] This is the primary mechanism to leverage for aqueous solubilization.
logP (Octanol/Water) >2.0Indicates a degree of lipophilicity, suggesting that the neutral form will have low intrinsic aqueous solubility. A related compound has a predicted XLogP3 of 2.6.[9]
Appearance Colorless to yellow/brown liquid/solidQuinoline and its derivatives can change color upon aging or exposure to light.[1][2]
Solvents Soluble in organic solventsLike its parent quinoline, it is expected to be readily soluble in most organic solvents such as DMSO, ethanol, and ether.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in aqueous environments typical of in vitro assays.

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should do?

Answer: The primary reason for poor solubility in neutral or alkaline buffers is that the compound exists in its neutral, uncharged form. As a weak base, its solubility is highly dependent on pH.[5][6][7]

Your first step should be to adjust the pH of your solvent.

By lowering the pH, you protonate the basic nitrogen atoms on the quinoline and pyrrolidine rings, forming a cationic salt. This charged species is significantly more soluble in aqueous media.

  • Immediate Action: Try dissolving the compound in a slightly acidic buffer (e.g., citrate or acetate buffer at pH 4.0-5.0). You should observe a marked increase in solubility.

  • Causality: The Henderson-Hasselbalch equation dictates that at a pH below the compound's pKa, the protonated (soluble) form will predominate. For quinoline, the pKa of the conjugate acid is approximately 4.9.[4][7] Therefore, maintaining a pH below this value is crucial for initial solubilization in an aqueous system.

Q2: I need to prepare a high-concentration stock solution. What solvent do you recommend?

Answer: For creating a concentrated stock solution, an organic solvent is the most reliable choice.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Why: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is a standard solvent for compound libraries in drug discovery.

    • Protocol: Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

  • Alternative: Ethanol

    • Why: Ethanol is another effective, water-miscible solvent. It can be preferable in certain cell-based assays where DMSO may have confounding biological effects, even at low concentrations.

    • Consideration: Ethanol can be more volatile than DMSO. Ensure your containers are sealed tightly during storage.

Below is a workflow for preparing your compound for an in vitro assay.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Assay Medium A Weigh Compound B Add 100% Anhydrous DMSO (or Ethanol) to desired concentration (e.g., 10 mM) A->B C Vortex until fully dissolved B->C D Store at -20°C / -80°C in small aliquots C->D E Thaw stock solution aliquot D->E On day of experiment F Perform serial dilutions in 100% DMSO if needed E->F G Add small volume of stock to pre-warmed assay buffer (Final DMSO <0.5%) F->G H Mix immediately and vigorously G->H I Add to Cells/Reaction H->I Proceed to assay

Caption: Workflow for compound stock preparation and final dilution.
Q3: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), a precipitate forms immediately. How can I prevent this "crashing out"?

Answer: This is a common problem that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is low. The key is to manage this transition carefully and, if necessary, modify the final assay buffer.

Troubleshooting Decision Tree:

G Start Compound precipitates upon dilution into aqueous buffer CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO Method Improve mixing technique? (e.g., vortexing while adding) CheckDMSO->Method Yes HighDMSO Reduce DMSO concentration. High concentrations can alter solvent properties, causing precipitation. CheckDMSO->HighDMSO No pH Can assay pH be lowered to <6.0 without affecting biology? Method->pH Still Precipitates ImproveMix Add compound dropwise to the side of the tube while vortexing to ensure rapid dispersion. Method->ImproveMix Yes Cosolvent Add a co-solvent to the final assay buffer? pH->Cosolvent No LowerpH Use an acidic buffer (e.g., MES). This protonates the compound, increasing solubility. pH->LowerpH Yes Surfactant Add a non-ionic surfactant to the final assay buffer? Cosolvent->Surfactant No AddCosolvent Incorporate 1-5% Ethanol, Propylene Glycol, or PEG400 into the buffer. Validate co-solvent tolerance of your assay system. Cosolvent->AddCosolvent Yes AddSurfactant Add 0.01-0.1% Tween-20 or Triton X-100 to the buffer. Validate surfactant tolerance of your assay system. Surfactant->AddSurfactant Yes Reformulate Consider advanced formulation (e.g., cyclodextrins) for in vivo or complex studies. Surfactant->Reformulate No

Caption: Decision tree for troubleshooting compound precipitation.
Q4: What are the pros and cons of using co-solvents or surfactants, and which should I choose?

Answer: Both are excellent strategies, but they work via different mechanisms and have different implications for your assay. The choice depends on the sensitivity of your biological system.[11][12][13][14][15]

StrategyMechanism of ActionRecommended AgentsProsCons & Considerations
Co-solvents Reduce the polarity of the bulk aqueous solvent, making it more "hospitable" to lipophilic compounds.[15][16]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400)Simple to implement; effective at preventing precipitation upon dilution.[15]Can affect enzyme kinetics or cell viability at higher concentrations. Always run a vehicle control to assess tolerance.
Surfactants Form micelles that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment.[13][17][18]Tween-20, Tween-80, Triton X-100 (non-ionic surfactants are generally less harsh on cells)Highly effective at very low concentrations (typically 0.01-0.1%).Can interfere with assays that involve membranes or protein-protein interactions. May cause cell lysis at higher concentrations. Always run a vehicle control.

Recommendation: Start with the least invasive method first. Optimize your dilution technique, then try a low percentage of a co-solvent like ethanol. If solubility issues persist, a non-ionic surfactant is a powerful next step. Crucially, you must validate that the chosen excipient does not interfere with your assay's endpoint. [19][20][21]

Experimental Protocol: Kinetic Solubility Assessment

To systematically determine the optimal buffer conditions for your specific assay, a kinetic solubility assay is invaluable. This protocol provides a framework for testing various formulations.

Objective: To determine the maximum soluble concentration of this compound in various aqueous buffers over time.

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Test Buffers (e.g., PBS pH 7.4; Citrate Buffer pH 5.0; PBS + 2% Ethanol; PBS + 0.1% Tween-20).

  • Clear 96-well microplate.

  • Plate reader capable of measuring absorbance or light scattering (turbidity) at ~620 nm.

  • Incubator.

Methodology:

  • Plate Preparation:

    • Add 198 µL of each test buffer to multiple wells of the 96-well plate. Include a "buffer only" control for each condition.

  • Compound Addition:

    • Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the wells containing the test buffers. This creates a starting concentration of 100 µM.

    • Important: Add the DMSO stock directly into the buffer and immediately mix by pipetting up and down several times to ensure rapid dispersion.

  • Incubation and Measurement:

    • Immediately take an initial turbidity reading (T=0) on the plate reader at 620 nm. A higher reading indicates scattering from precipitated compound.

    • Cover the plate and incubate at your experimental temperature (e.g., 37°C).

    • Take subsequent readings at various time points (e.g., 30 min, 1 hour, 2 hours, 24 hours) to assess if the compound precipitates over time.

  • Data Analysis:

    • Subtract the average absorbance of the "buffer only" wells from the compound-containing wells for each condition.

    • Plot the corrected absorbance (Turbidity) vs. Time for each buffer.

    • A buffer that maintains a low, stable turbidity reading over time is considered a suitable solvent system for that concentration.

Self-Validation: This protocol is self-validating. The "buffer only" wells serve as a baseline for a perfectly clear solution. Any significant increase in turbidity in the compound-containing wells provides direct, quantitative evidence of precipitation, allowing for an unambiguous comparison between different formulation strategies.

References
  • Quinoline - Wikipedia. Wikipedia. [Link]

  • Pyrrolidin-1-yl(quinolin-2-yl)methanimine | C14H15N3 | CID 63222871 - PubChem. PubChem. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid (C14H14N2O2) - PubChemLite. PubChemLite. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. PubMed. [Link]

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Society of Petroleum Engineers. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. PubMed Central. [Link]

  • General strategies for the synthesis of quinoline derivatives. Reagents... - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

  • Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - NIH. National Institutes of Health. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. PubMed. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - ResearchGate. ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. MDPI. [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. ResearchGate. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. PubMed Central. [Link]

  • (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ - ResearchGate. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. [Link]

  • Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. JMPAS. [Link]

  • A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - RSC Publishing. Royal Society of Chemistry. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. ResearchGate. [Link]

  • Chemical Properties of Quinoline (CAS 91-22-5) - Cheméo. Cheméo. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. MDPI. [Link]

  • Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts - PMC - NIH. National Institutes of Health. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. YouTube. [Link]

  • Quinoline - mVOC 4.0. mVOC 4.0.
  • 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. ZaiQi Bio-Tech. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - Jetir.Org. Jetir.Org. [Link]

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Technical Support Center: Stabilizing 3-Pyrrolidin-2-yl-quinoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-pyrrolidin-2-yl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for the successful storage and handling of this compound.

Understanding the Molecule: Potential Stability Challenges

This compound is a heterocyclic compound featuring both a quinoline and a pyrrolidine ring system. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges that must be addressed for reliable long-term storage.

The primary points of potential degradation are:

  • Oxidation of the Pyrrolidine Ring: The saturated nitrogen-containing pyrrolidine ring is susceptible to oxidation. This can lead to the formation of N-oxides, iminium ions, or other oxidative degradation products, potentially altering the compound's biological activity and purity.[1][2]

  • Photodegradation of the Quinoline Ring: The aromatic quinoline moiety can absorb UV light, which may lead to photodegradation. Quinoline itself is known to turn yellow and then brown upon exposure to light and air.[3][4]

  • Hygroscopicity: Quinoline is known to be hygroscopic, meaning it can absorb moisture from the air.[3][4] This can lead to physical changes in the sample and potentially facilitate hydrolytic degradation pathways.

To mitigate these risks, a systematic approach to storage and stability testing is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored under controlled conditions that minimize exposure to oxygen, light, and moisture. Based on the general handling procedures for quinoline and pyrrolidine derivatives, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (in a freezer)Reduces the rate of potential chemical degradation reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the pyrrolidine ring.[1]
Light Amber vial or light-protected containerPrevents photodegradation of the quinoline ring.[3][4]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[3][6]
Form Solid (lyophilized powder if possible)Solid forms are generally more stable than solutions for long-term storage.
Q2: I've noticed a discoloration (yellowing) of my solid this compound sample over time. What could be the cause and is the compound still usable?

A2: Yellowing of the sample is a common indicator of degradation, likely due to oxidation or photodegradation of the quinoline ring.[3][4] The usability of the compound depends on the extent of degradation and the sensitivity of your application.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of the discolored sample. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used.[7][8]

  • Compare to a Reference Standard: If available, compare the chromatogram of the aged sample to that of a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Consider Your Application: For highly sensitive assays, such as in vitro biological screening or in vivo studies, using a degraded sample is not recommended as the impurities could lead to erroneous results or toxicity. For less sensitive applications, such as analytical standard development, a well-characterized degraded sample might still have some utility, but this should be carefully evaluated.

To prevent future discoloration, strictly adhere to the recommended storage conditions outlined in Q1.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][10] The development of such a method is essential for assessing the stability of your compound. The most common technique is RP-HPLC with UV or Mass Spectrometric detection.

Workflow for Developing a Stability-Indicating HPLC Method:

DegradationPathways cluster_Oxidation Oxidation cluster_Photodegradation Photodegradation Parent This compound N_Oxide N-Oxide (Pyrrolidine) Parent->N_Oxide H₂O₂ Iminium Iminium Ion Parent->Iminium O₂ Quinoline_Degradants Quinoline Ring Degradants (e.g., colored oligomers) Parent->Quinoline_Degradants UV Light

Sources

Minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Tar Formation and Optimizing Yields

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on a critical challenge in this classic reaction: the formation of tar and strategies for its minimization.

Introduction: The Challenge of Tar in the Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for the synthesis of quinolines.[1] It typically involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] While powerful, the reaction is notoriously exothermic and often leads to the formation of significant amounts of a thick, dark tar, which can drastically reduce the yield and complicate the purification of the desired quinoline product.[2] This guide will provide you with the knowledge and tools to control this challenging reaction and achieve higher yields of your target molecules.

Troubleshooting Guide: Addressing Tar Formation and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is extremely vigorous and difficult to control, leading to a large amount of black tar. What is happening and how can I prevent this?

Answer:

The extreme exothermicity of the Skraup synthesis is a primary contributor to tar formation.[3] This uncontrolled release of heat accelerates side reactions, particularly the polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[4] To mitigate this, a multi-faceted approach to reaction control is necessary:

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should always be added slowly and with efficient cooling (e.g., in an ice bath) to the mixture of the aniline, glycerol, and a moderator.[3] Adding the sulfuric acid first can initiate the reaction prematurely and uncontrollably.[5]

  • The Use of Moderators: Moderators are essential for taming the reaction's vigor.

    • Ferrous sulfate (FeSO₄): This is the most commonly used moderator. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden and violent reaction.[3][5] While the qualitative benefits are well-established, specific quantitative data on the direct impact of ferrous sulfate concentration on tar formation is not extensively documented in the literature.

    • Boric acid: This can also be used to make the reaction less violent.[3][6] While its precise mechanism in this context is not fully elucidated, it is known to form esters with glycerol, which may moderate its dehydration to the highly reactive acrolein.

  • Efficient Stirring: Good agitation is crucial for dissipating heat and preventing the formation of localized hotspots where tar formation can be initiated.[3] If the reaction mixture becomes too viscous for effective stirring, consider increasing the size of the stir bar or using a mechanical stirrer.[4]

Question 2: Despite controlling the initial exotherm, I am still observing significant tar formation as the reaction progresses. What are other contributing factors?

Answer:

Even with good initial control, tar formation can occur due to the harsh reaction conditions over time. Here are other factors to consider:

  • High Reaction Temperatures: The traditional Skraup synthesis often requires high temperatures (above 150°C), which can promote the acid-catalyzed polymerization of acrolein and other intermediates.[4] It is crucial to heat the reaction gently to initiate it and then to remove or reduce the heat source once the exothermic phase begins.[3]

  • Choice of Oxidizing Agent: The oxidizing agent plays a critical role in the final aromatization step and can influence the reaction's vigor.

    • Nitrobenzene: A traditional choice, it can also act as a solvent. However, it can lead to a violent reaction.[7]

    • Arsenic pentoxide (As₂O₅) or arsenic acid: These are considered less violent alternatives to nitrobenzene.[1]

    • Iodine: Used in catalytic amounts, often generated in situ from potassium iodide and sulfuric acid, iodine can be a milder oxidizing agent, leading to a less vigorous reaction.[4][8]

Question 3: My reaction mixture has become a thick, intractable tar that is difficult to work up. How can I isolate my product?

Answer:

Purifying the quinoline product from the tarry residue is a common challenge. The standard method involves separating the basic quinoline from the non-basic, polymeric tar.

  • Dilution and Neutralization: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and then slowly neutralize it with a concentrated solution of a base, such as sodium hydroxide, until it is strongly alkaline.[9] This will precipitate the tarry byproducts and liberate the quinoline as a free base.

  • Steam Distillation: The most effective method for isolating the quinoline from the tar is steam distillation. The quinoline is volatile with steam, while the high-molecular-weight tar is not.[9]

  • Extraction: The distillate, which contains the quinoline and water, can then be extracted with an organic solvent like diethyl ether to recover the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis, and where does tar formation fit in?

A1: The Skraup synthesis proceeds through several key steps. Understanding this mechanism helps to pinpoint where side reactions leading to tar occur.

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[10] This step is highly exothermic.

  • Michael Addition: The aromatic amine undergoes a Michael-type conjugate addition to acrolein.[7]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline.[6]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent to the aromatic quinoline product.[7]

Tar formation is primarily due to the acid-catalyzed polymerization of the highly reactive acrolein intermediate.[4] High temperatures and uncontrolled exotherms accelerate this polymerization, leading to the formation of complex, high-molecular-weight polymers, which constitute the tar.

Q2: Are there modern, "greener" alternatives to the classical Skraup synthesis that can minimize tar formation?

A2: Yes, several modifications to the Skraup synthesis have been developed to improve reaction conditions and reduce byproducts.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, which can minimize the formation of degradation products.[11][12]

  • Ionic Liquids: The use of ionic liquids as a replacement for concentrated sulfuric acid has been explored.[11] This can lead to milder reaction conditions and easier product isolation. Some studies have shown that in certain ionic liquid systems, an external oxidizing agent may not be necessary.[11]

  • Solvent-Free Reactions: Some green chemistry approaches focus on solvent-free conditions, which can reduce waste and simplify the work-up procedure.[13]

Q3: How does the choice of substituents on the aniline starting material affect the reaction and the potential for tar formation?

A3: The electronic nature of the substituents on the aniline ring can significantly impact the reaction. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder the cyclization step, sometimes requiring harsher conditions that may increase the likelihood of tar formation.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the choice of oxidizing agent and the substituents on the aniline. The following table provides a summary of reported yields for various substrates and oxidants.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[14]
m-NitroanilineNitrobenzene5-Nitroquinoline & 7-NitroquinolineMixture[14]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinoline65-76[14]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline72[14]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline Using Iodine as a Mild Oxidizing Agent

This protocol is a modified version of the Skraup synthesis that employs iodine as a milder oxidizing agent to control the reaction's vigor.[4]

Materials:

  • Aniline

  • Glycerol

  • Potassium iodide (KI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and potassium iodide.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid through the dropping funnel. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[4]

  • Reaction: After the acid addition is complete, remove the ice bath and gently heat the mixture to initiate the reaction. Once the reaction begins, control the heating to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic.[4] This will precipitate any tarry byproducts and liberate the quinoline. The product can then be isolated by steam distillation or solvent extraction with diethyl ether.

Protocol 2: Microwave-Assisted Skraup Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction and potentially improve yields.[12]

Materials:

  • Substituted aniline

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, carefully mix the substituted aniline, glycerol, and concentrated sulfuric acid.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat to the desired temperature (e.g., 200°C) for a short duration (e.g., 15-20 minutes).[12]

  • Work-up: After the reaction is complete and the vessel has cooled, follow the standard work-up procedure of pouring onto ice, neutralizing with a base, and isolating the product via extraction or other purification methods.

Mandatory Visualizations

Diagram 1: The Skraup Synthesis Reaction Mechanism

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Caption: The four main steps of the Skraup synthesis of quinoline.

Diagram 2: Troubleshooting Workflow for Tar Formation

Troubleshooting_Workflow Start Problem: Excessive Tar Formation Cause1 Uncontrolled Exotherm Start->Cause1 Cause2 High Reaction Temperature Start->Cause2 Cause3 Harsh Oxidizing Agent Start->Cause3 Solution1a Slow H₂SO₄ Addition with Cooling Cause1->Solution1a Address Solution1b Use Moderator (FeSO₄ or Boric Acid) Cause1->Solution1b Address Solution1c Ensure Efficient Stirring Cause1->Solution1c Address Solution2a Gentle Initial Heating Cause2->Solution2a Address Solution2b Remove Heat Source During Exotherm Cause2->Solution2b Address Solution3a Use Milder Oxidant (e.g., Iodine) Cause3->Solution3a Address

Caption: A logical workflow for troubleshooting tar formation in the Skraup synthesis.

References

  • Almarzouq, D. S., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1788. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Saggadi, N., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 51(19), 2847-2871. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • Reddit. (2024). Help with Skraup synthesis. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • ScienceMadness. (2009). Alternative Oxidisers in Skraup reaction. [Link]

  • ResearchGate. (2021). Reaction mechanism of the Skraup quinoline synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Mandal, A., et al. (2019). Comparison of Tar Samples from Reaction Zone and Outlet in Ex-Situ Underground Coal Gasification Experiment. Energies, 12(15), 2933. [Link]

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Technical Support Center: Navigating the Challenges of Column Chromatography with Basic Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the column chromatography of basic quinoline compounds. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your separations, and achieve high-purity compounds with confidence.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter in the lab, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Issue 1: My quinoline compound is showing severe peak tailing on a silica gel column.

Q: What is causing the pronounced tailing of my basic quinoline compound on a standard silica gel column, and how can I achieve a symmetrical peak shape?

A: Severe peak tailing is a classic sign of strong, undesirable secondary interactions between your basic quinoline and the stationary phase.[1][2][3] The primary culprit is the acidic nature of the silanol groups (Si-OH) on the surface of silica gel.[4] The basic nitrogen atom in the quinoline ring can interact with these acidic sites via strong hydrogen bonding or ionic interactions, leading to a portion of the analyte being retained more strongly and eluting slowly, which results in a "tail."[3][4]

To resolve this, you need to minimize these interactions. Here are the most effective strategies:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[5][6][7] These additives act as "silanol suppressors."[5] They are more basic than your quinoline compound and will preferentially interact with the acidic silanol groups, effectively masking them from your analyte.[4] A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent.

  • Deactivation of Silica Gel: Before packing your column, you can pre-treat the silica gel with a solution of your mobile phase containing the basic additive. This ensures that the active sites are neutralized before your compound is introduced.

Issue 2: My quinoline compound is irreversibly adsorbed on the silica column; I'm getting very low or no recovery.

Q: I'm experiencing complete loss of my quinoline sample on the silica gel column. What is causing this irreversible adsorption, and what are my options for recovery and future purifications?

A: Irreversible adsorption, or very strong retention, is an extreme case of the interaction described in the previous issue.[1][8] For highly basic quinolines, the interaction with the acidic silanol groups can be so strong that the compound effectively becomes permanently bound to the stationary phase under standard elution conditions.

Here’s how to address this critical issue:

  • Change of Stationary Phase: The most reliable solution is to move away from silica gel.[7]

    • Basic Alumina: Basic alumina is an excellent alternative for the purification of basic compounds.[9][10] Its surface is basic, which eliminates the strong acidic interaction sites that cause irreversible adsorption of basic analytes.[10]

    • Neutral Alumina: If your compound is sensitive to highly basic conditions, neutral alumina can be a good compromise.

    • Reversed-Phase (C18): Reversed-phase chromatography on a C18 column is another powerful alternative. Here, the separation is based on hydrophobicity. You will use a polar mobile phase (like acetonitrile/water or methanol/water). For basic quinolines, it's often necessary to control the pH of the mobile phase with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.[11][12]

  • Attempting to Salvage the Compound: If your compound is already on a silica column, you can try to elute it by flushing the column with a very strong, polar, and basic mobile phase. A mixture of dichloromethane/methanol with a higher concentration of ammonium hydroxide (e.g., 2-5%) might be effective. However, be aware that the recovered compound may be contaminated with dissolved silica.

Frequently Asked Questions (FAQs)

This section covers broader questions to enhance your foundational knowledge of quinoline chromatography.

Q1: What is the best general-purpose stationary phase for purifying a library of novel quinoline derivatives with varying basicity?

A1: For a library of basic quinoline derivatives, starting with basic alumina is often the most prudent choice.[10] It mitigates the primary issue of strong interaction with acidic sites, leading to better recovery and peak shape for a wide range of basic compounds without the need for mobile phase modifiers like TEA.[9] However, if your derivatives have a wide range of polarities, a reversed-phase C18 column might offer more versatility in tuning the separation by adjusting the organic/aqueous ratio and the pH of the mobile phase.[13]

Q2: How does the pH of the mobile phase affect the retention of quinoline compounds in reversed-phase chromatography?

A2: The pH of the mobile phase is a critical parameter in reversed-phase HPLC for ionizable compounds like quinolines.[8][14] Quinolines are weak bases with pKa values typically in the range of 4-5 for the protonated form.[8]

  • At low pH (e.g., pH 2-3): The quinoline will be protonated (positively charged). This can lead to some repulsion from residual, protonated silanol groups on the silica backbone of the C18 column, but more importantly, it ensures consistent ionization state for reproducible retention.

  • At a pH around the pKa: The quinoline will exist as a mixture of its protonated and neutral forms, which can lead to broad or split peaks. It is generally advisable to work at a pH at least 1.5-2 units away from the pKa.

  • At high pH (e.g., pH 8-10): The quinoline will be in its neutral, less polar form. This will increase its hydrophobicity and lead to stronger retention on the C18 column. However, you must use a pH-stable column, as traditional silica-based C18 columns can degrade at high pH.[14][15]

Q3: Can I use other basic additives besides triethylamine (TEA)? Are there any downsides to using TEA?

A3: Yes, other basic additives can be used. Ammonium hydroxide is a common alternative, especially when TEA might interfere with subsequent steps (e.g., if your compound needs to be analyzed by mass spectrometry, as TEA can cause ion suppression).[16] Diethylamine (DEA) is another option and is slightly more basic than TEA.[5][17]

The main downside of using TEA is its high boiling point (89.5 °C), which can make it difficult to remove from the purified fractions. It can also interfere with certain analytical techniques. Ammonium hydroxide is more volatile and easier to remove under vacuum.

Experimental Protocols & Data

Protocol 1: Column Chromatography of a Basic Quinoline on Silica Gel with a Triethylamine-Modified Mobile Phase
  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Prepare your starting eluent (e.g., 98:2 hexane:ethyl acetate) and add 0.5% (v/v) triethylamine.

    • Add the TEA-modified eluent to the silica gel to create a slurry.

  • Column Packing:

    • Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Equilibration:

    • Run at least 2-3 column volumes of the TEA-modified starting eluent through the column to ensure the entire stationary phase is equilibrated.

  • Sample Loading:

    • Dissolve your crude quinoline compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) while maintaining the 0.5% TEA concentration.

    • Collect fractions and monitor by TLC.

Protocol 2: Purification of a Basic Quinoline using Basic Alumina
  • Stationary Phase Selection: Choose Brockmann Grade I, II, or III basic alumina depending on the activity required. Grade I is the most active.

  • Column Packing:

    • Dry pack the column by carefully pouring the basic alumina powder into the column, tapping gently to ensure even packing.

    • Alternatively, create a slurry with your starting, non-polar solvent (e.g., hexane) and pour it into the column.

    • Add a layer of sand on top.

  • Sample Loading:

    • Dissolve your crude quinoline compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • Apply the sample to the top of the alumina bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or heptane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate, dichloromethane, or methanol.

    • Collect and analyze fractions by TLC.

Data Summary: Effect of Mobile Phase Additives on Peak Shape
AdditiveTypical ConcentrationEffect on Peak Tailing of Basic QuinolinesPrimary Mechanism
Triethylamine (TEA) 0.1 - 1.0% (v/v)Significant reductionMasks acidic silanol groups on silica.[4][5]
Ammonium Hydroxide 0.1 - 2.0% (v/v) in MeOHGood reduction, volatileNeutralizes acidic silanol groups.[16]
None (on Silica) N/ASevere tailingStrong interaction between basic analyte and acidic silanols.[1][3]
None (on Basic Alumina) N/ASymmetrical peaksAbsence of acidic interaction sites.[9][10]

Visualizing the Chemistry: Key Interactions

To better understand the principles discussed, the following diagrams illustrate the chemical interactions at the heart of these chromatographic challenges.

G Interaction of Basic Quinoline with Silica Gel cluster_silica Silica Gel Surface Silanol Si-OH (Acidic Site) Tailing Peak Tailing Silanol->Tailing Quinoline Quinoline (Basic Nitrogen) Quinoline->Silanol Strong Interaction

Caption: Strong interaction between basic quinoline and acidic silanol groups on silica gel, leading to peak tailing.

G Mechanism of Triethylamine (TEA) as a Silanol Suppressor cluster_silica Silica Gel Surface Silanol Si-OH (Acidic Site) TEA Triethylamine (TEA) TEA->Silanol Preferential Binding (Masking) Quinoline Quinoline Quinoline->Silanol Interaction Blocked Symmetrical_Peak Symmetrical Peak Quinoline->Symmetrical_Peak

Caption: TEA preferentially binds to silanol groups, preventing interaction with the quinoline and resulting in a symmetrical peak.

References

  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. Available from: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed. Available from: [Link]

  • Purification of Quinoline - Chempedia - LookChem. Available from: [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials, Inc. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. Available from: [Link]

  • HPLC solvents and mobile phase additives - University of Bristol. Available from: [Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC - ResearchGate. Available from: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. Available from: [Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP - Phenomenex. Available from: [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography - Taylor & Francis. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available from: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available from: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available from: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchGate. Available from: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. Available from: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Available from: [Link]

  • RediSep Alumina Columns - Teledyne Labs. Available from: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available from: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available from: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. Available from: [Link]

  • RediSep basic alumina column Purification of high pKa compounds - Teledyne ISCO. Available from: [Link]

  • Alumina-supported synthesis of antibacterial quinolines using microwaves - PubMed. Available from: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Gilson. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. Available from: [Link]

  • HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available from: [Link]

  • Sorption of Aminonaphthalene and Quinoline on Amorphous Silica - UNL Digital Commons. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]

  • The novel quinoline derivative SKA-346 as a K Ca 3.1 channel selective activator - Nature. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Syntheses, characterization, and adsorption properties for metal ions of silica-gel functionalized by poly[8- methacroyloxy-quinoline] - Wiley Online Library. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. Available from: [Link]

  • C18 HPLC Columns and Their Properties - Pharmaguideline. Available from: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available from: [Link]

  • Adsorption and desorption studies of a water soluble dye, Quinoline Yellow, using waste materials - PubMed. Available from: [Link]

  • (PDF) ADSORPTION OF QUINOLINE YELLOW FROM AQUEOUS SOLUTION BY SILICA GEL MODIFIED WITH CETYLPYRIDINIUM CHLORIDE - ResearchGate. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Pyrrolidin-2-yl-quinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer and antimalarial properties.[1][2] The hybrid structure of 3-Pyrrolidin-2-yl-quinoline, which combines the privileged quinoline core with a pyrrolidine moiety, represents a promising area for drug discovery.[3] However, transitioning a novel compound from bench-scale discovery to the multi-gram or kilogram scale required for preclinical toxicology and efficacy studies presents significant challenges.[4]

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. We will address common issues through a series of troubleshooting guides and frequently asked questions (FAQs), focusing on a practical and scalable synthetic route. Our approach emphasizes not just the procedural steps, but the underlying chemical principles to empower you to make informed decisions during process development.

Section 1: Recommended Synthetic Strategy for Scale-Up

A robust and scalable synthesis requires a route that is convergent, utilizes readily available starting materials, and avoids hazardous reagents or purification methods that are difficult to scale (e.g., column chromatography). We recommend a strategy based on the Friedländer Annulation , which constructs the quinoline ring in a convergent manner.

The retrosynthetic analysis breaks the target molecule into two key synthons: a 2-aminoaryl carbonyl compound and a ketone bearing the chiral pyrrolidine ring.

G cluster_main Retrosynthetic Analysis Target 3-(Pyrrolidin-2-yl)quinoline Intermediates 2-Aminobenzaldehyde + (S)-1-(Pyrrolidin-2-yl)ethan-1-one Target->Intermediates Friedländer Annulation Starting_Materials 2-Nitrobenzaldehyde + (S)-Prolinamide Intermediates->Starting_Materials Reduction & Grignard/Weinreb

Caption: Retrosynthetic approach for this compound.

This leads to the following proposed forward synthesis workflow, designed with scalability in mind.

G Start_A 2-Nitrobenzaldehyde Step1_A In-situ Reduction to 2-Aminobenzaldehyde Start_A->Step1_A Start_B (S)-Prolinamide Step1_B Synthesis of (S)-1-(Pyrrolidin-2-yl)ethan-1-one Start_B->Step1_B Step2 Friedländer Annulation Step1_A->Step2 Step1_B->Step2 Step3 Work-up & Isolation Step2->Step3 Final 3-((S)-Pyrrolidin-2-yl)quinoline Step3->Final

Caption: Recommended workflow for scalable synthesis.

Section 2: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group to form a quinoline.[5][6] While efficient, several issues can arise, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction has stalled or is giving a very low yield. What are the common causes?

A1: Low yields in the Friedländer synthesis can often be traced to three main factors: catalyst choice, reaction temperature, and substrate reactivity.[5]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and depends on your specific substrates.[5]

    • Base Catalysis (e.g., KOH, NaOH, KOtBu): Typically used for more reactive substrates. However, strong bases can promote the self-condensation of your ketone, a major side reaction.[5][7]

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a wider range of substrates.[5] For scale-up, using a catalytic amount of a strong acid like p-TsOH is often a good starting point.

  • Suboptimal Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and tar formation, while temperatures that are too low will result in slow or incomplete conversion.[8] The optimal temperature must be determined empirically for each specific substrate pair.

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminobenzaldehyde or the pyrrolidinyl ketone can significantly slow the reaction.[5]

Q2: I'm observing a significant amount of a side product that is not my desired quinoline. How can I identify and minimize it?

A2: The most common side reaction is the aldol self-condensation of the ketone reactant, especially under basic conditions.[8][9] This is particularly problematic when scaling up, as longer reaction times can increase the prevalence of side reactions.

  • Identification: The aldol adduct or its dehydrated product will have a molecular weight roughly double that of your ketone starting material. It can often be identified by LC-MS analysis of the crude reaction mixture.

  • Minimization Strategies:

    • Switch to Acid Catalysis: This is the most effective way to suppress the base-catalyzed aldol reaction.

    • Control Stoichiometry: Use the 2-aminoaryl aldehyde as the limiting reagent and add the ketone portion-wise to maintain its low concentration in the reaction vessel.

    • Lower the Temperature: Reducing the reaction temperature can sometimes favor the desired cyclization over the competing self-condensation.[10]

Q3: My one-pot reduction/Friedländer reaction is not working. What should I do?

A3: A one-pot process where the o-nitroarylcarbonyl is reduced in situ followed by condensation is highly efficient for scale-up.[11] If this fails, it's often due to incompatibility between the reduction reagents and the condensation conditions.

  • Troubleshooting:

    • Ensure Complete Reduction First: Before adding the ketone, take a sample of the reaction mixture and confirm by TLC or LC-MS that the nitro group has been fully converted to the amine. Incomplete reduction is a common failure point.

    • Isolate the Amine: While less efficient, performing the reduction and then doing a simple work-up to isolate the crude 2-aminobenzaldehyde before proceeding with the Friedländer reaction can help diagnose the problem. This two-step process is often more robust during initial scale-up.

    • Reagent Compatibility: Ensure that the reagents used for the reduction (e.g., iron/acetic acid) do not interfere with the Friedländer catalyst.[11] It may be necessary to neutralize the acid from the reduction step before adding the base for the condensation step.

Section 3: Asymmetric Synthesis of the Pyrrolidine Intermediate

Maintaining enantiopurity is critical for preclinical candidates. The synthesis of the chiral (S)- or (R)-1-(Pyrrolidin-2-yl)ethan-1-one intermediate is a key step where stereochemical integrity must be established and preserved.

Frequently Asked Questions (FAQs)

Q1: I am struggling to achieve high enantiomeric excess (>99% ee) for my 2-substituted pyrrolidine. What are the best strategies?

A1: Achieving high enantiopurity on a large scale requires a robust and highly selective method. Biocatalysis has emerged as a powerful tool for this purpose.

  • Transaminase-Triggered Cyclization: A highly effective modern approach involves using transaminases on commercially available ω-chloroketones. This method can achieve analytical yields of up to 90% and enantiomeric excesses >99.5% for either enantiomer, simply by selecting the appropriate (R)- or (S)-selective transaminase.[12] This biocatalytic approach avoids the need for expensive metal catalysts or chiral auxiliaries and is highly scalable.

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a classic method for constructing the pyrrolidine ring.[10] However, achieving high stereoselectivity often requires careful selection of a chiral ligand and metal precursor (e.g., AgOAc/(S)-QUINAP), which can be costly to scale.[10]

Q2: My reaction using a chiral auxiliary is clean, but removing the auxiliary on a large scale is proving difficult and costly.

A2: This is a common drawback of auxiliary-based methods. The cost and difficulty of both attaching and removing the auxiliary can make a route unviable for large-scale synthesis.

  • Alternative Strategies:

    • Catalytic Asymmetric Synthesis: As mentioned, switching to a biocatalytic or a metal-catalyzed asymmetric reaction eliminates the need for a stoichiometric chiral auxiliary.

    • Resolution: In some cases, it may be more economical to synthesize the racemic pyrrolidine derivative and then resolve the enantiomers using a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) to form diastereomeric salts that can be separated by crystallization.

Section 4: Scale-Up Specific Challenges

Transitioning from a 1-gram lab-scale reaction to a 100-gram or 1-kilogram batch introduces new challenges that are often not apparent on a small scale.[4]

Frequently Asked Questions (FAQs)

Q1: My yield dropped from 85% at 1g to 60% at 100g. Why is this happening and how can I fix it?

A1: A drop in yield upon scale-up is almost always related to issues with mass and heat transfer.[4]

  • The Problem with Surface-Area-to-Volume Ratio: As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally. This makes it much harder to control the temperature of the reaction.[4]

  • Troubleshooting Steps:

    • Evaluate Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high concentration, leading to side reactions and impurity formation. Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller.[4]

    • Improve Heat Transfer: Use a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.[4]

    • Consider a Semi-Batch Approach: For highly exothermic steps, such as the Friedländer condensation, add one of the reactants slowly over time. This allows you to control the rate of heat generation and maintain a stable internal temperature.[4]

Q2: My final product is much less pure on the larger scale, with several new impurity spots on TLC/HPLC. What is the cause?

A2: The appearance of new or increased levels of impurities is typically due to the factors mentioned above: poor temperature control and longer reaction times.

  • Troubleshooting Steps:

    • Re-optimize Temperature: The optimal temperature on a small scale may be too high for a large batch where heat cannot dissipate as quickly. Try lowering the reaction temperature by 5-10 °C.

    • Check Raw Material Quality: The impact of minor impurities in starting materials is magnified on a larger scale. Ensure you are using consistent, high-quality raw materials for each batch.[4]

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if any of the intermediates or the final product are sensitive to oxidation, as longer reaction times increase their exposure to air.

Q3: Purifying 100g of my product by flash column chromatography is impractical. What are my options?

A3: Scalable purification relies on physical separation techniques like crystallization and extraction rather than chromatography.[13]

  • Recrystallization: This is the most powerful and economical method for purifying large quantities of solid material. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[13]

  • Acid-Base Extraction: Since your product contains a basic quinoline nitrogen, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with an aqueous acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) to precipitate the pure product.

  • Salt Formation: You can often form a crystalline salt of your product (e.g., a hydrochloride or tosylate salt), which may have better purification properties than the freebase.

G Start Crude Product IsSolid Is the product solid? Start->IsSolid IsBasic Is the product basic? IsSolid->IsBasic No Recrystallize Recrystallization IsSolid->Recrystallize Yes AcidBase Acid-Base Extraction IsBasic->AcidBase Yes Distill Distillation (if liquid & stable) IsBasic->Distill No Chromatography Column Chromatography (small scale / difficult separation) Distill->Chromatography

Caption: Decision tree for selecting a scalable purification method.

Section 5: Protocols & Data Tables

Protocol: Scalable Recrystallization of this compound

This protocol outlines a general procedure. The ideal solvent system must be determined experimentally. A common choice for such compounds is an isopropanol/water or ethanol/heptane system.

  • Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux. Look for a single solvent or a binary solvent system that meets the criteria described in Q3 above.

  • Dissolution: Charge the crude solid (e.g., 100 g) to a jacketed reactor equipped with an overhead stirrer and a reflux condenser. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at reflux.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated carbon (e.g., 1-2% by weight) and reflux for 15-30 minutes. Caution: Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping. Cool the solution slightly before addition.

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot filtration through a pad of celite to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. You can program the reactor's temperature controller to cool at a set rate (e.g., 10-20 °C per hour).

  • Isolation: Once the mixture has reached room temperature or has been cooled further in an ice bath to maximize recovery, isolate the solid product by filtration (e.g., using a Buchner funnel or a filter press for very large scales).

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified solid under vacuum at a suitable temperature to remove all residual solvent.

Data Tables

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters This table highlights the key parameter changes required when moving from bench to pilot scale.[4]

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reaction Vessel 1 L Round-Bottom Flask20 L Jacketed ReactorJacketed reactor is required for precise temperature control on a larger scale.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and efficient heat transfer in a larger volume.
Reagent Addition All at oncePortion-wise or via addition funnelControls reaction exotherm and prevents localized concentration spikes.
Temp. Monitoring Oil Bath TemperatureInternal ProbeThe internal temperature is the critical process parameter, not the jacket fluid temp.
Work-up Separatory FunnelReactor-based phase splitMore efficient and safer for handling large volumes of solvents.
Purification Flash ChromatographyRecrystallizationChromatography is not economically or practically scalable for this quantity.

Table 2: Comparison of Purification Techniques for Quinolines This table summarizes the effectiveness of different purification methods.[13]

TechniqueStarting MaterialAchieved Purity (%)Typical Yield (%)Scalability
Distillation Crude Quinoline from Skraup>9782-91Excellent
Crystallization (Salt) Crude Quinoline98-99 (multiple cycles)Not SpecifiedExcellent
Recrystallization Crude 8-hydroxyquinoline99.596.5Excellent
Extraction (Acid/Base) Coal Tar Wash Oil>97>90Good
Chromatography Complex Mixture>99.9VariablePoor

Section 6: References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.

  • ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au.

  • Ghorab, M. M., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010, 1629-1632.

  • ResearchGate. (n.d.). Preparation of pyrrolidinyl‐quinoline based pyrazoline derivatives 26(a–l).

  • BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

  • Organic Syntheses. (n.d.). Procedure for Skraup synthesis of quinoline.

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

Sources

Selecting the right solvent for recrystallization of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical process of recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into selecting the right solvent and troubleshooting common issues specific to this important class of heterocyclic compounds.

Part 1: The Art and Science of Solvent Selection for Quinoline Derivatives

The success of any recrystallization procedure hinges on the careful selection of a suitable solvent or solvent system. For quinoline derivatives, which can range from nonpolar to highly polar depending on their substitution, this choice is particularly critical. An ideal solvent should exhibit specific solubility characteristics: the compound of interest should be highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.[1]

Core Principles for Solvent Selection
  • Polarity Matching ("Like Dissolves Like"): The polarity of the solvent should generally match that of the quinoline derivative.[3][4] Quinoline itself is a polar molecule due to the nitrogen heteroatom.[5] Therefore, polar solvents are often a good starting point. However, the overall polarity of a derivative can be significantly influenced by its substituents. For instance, derivatives with nonpolar alkyl chains may have better solubility in less polar solvents like toluene or hexanes.[3][6] Conversely, derivatives bearing polar functional groups such as hydroxyl or carboxyl groups will likely require more polar solvents like ethanol, methanol, or even water.[3][7]

  • Favorable Temperature Coefficient of Solubility: The chosen solvent should exhibit a steep solubility curve with respect to temperature.[8][9] This means a large amount of the quinoline derivative can be dissolved at the solvent's boiling point, and upon cooling, a significant portion will crystallize out, ensuring a good recovery yield.[8][10]

  • Chemical Inertness: The solvent must not react with the quinoline derivative.[2][3][8] Given the basic nature of the quinoline nitrogen, acidic solvents should be used with caution as they can form salts, altering the solubility profile.

  • Appropriate Boiling Point: A solvent with a boiling point between 60°C and 120°C is often ideal.[11] Solvents with very low boiling points can be difficult to work with due to rapid evaporation, while those with very high boiling points can be challenging to remove from the final crystals.[4][9][11] It is also crucial that the solvent's boiling point is lower than the melting point of the quinoline derivative to prevent the compound from "oiling out" instead of crystallizing.[4][9]

  • Volatility for Easy Removal: The solvent should be volatile enough to be easily removed from the purified crystals by air-drying or under vacuum.[4][8]

Systematic Approach to Solvent Screening

A systematic, small-scale experimental approach is the most reliable way to determine the best solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude quinoline derivative into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, begin heating the mixture in a water or sand bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

This process should be repeated with a range of solvents of varying polarities.

Common Solvents for Quinoline Derivatives

The following table summarizes common solvents used for recrystallization, ordered by decreasing polarity, and their suitability for quinoline derivatives.

SolventPolarityBoiling Point (°C)[11]Typical Use Cases for Quinoline Derivatives
WaterHigh100Suitable for highly polar derivatives with ionizable groups (e.g., carboxylic acids, salts).[3][7] Often used in a mixed-solvent system with an alcohol.[12]
MethanolHigh65Good for many polar quinoline derivatives.[3] Its high volatility makes it easy to remove.
EthanolHigh78A versatile and common choice for a wide range of polar organic compounds.[3] Often a good starting point for screening.
IsopropanolMedium-High82Similar to ethanol but slightly less polar and less volatile.[3]
AcetoneMedium56Can be effective, but its low boiling point may not provide a large enough temperature gradient for some compounds.[6][11]
Ethyl AcetateMedium77A good choice for moderately polar derivatives.[3]
DichloromethaneMedium-Low40Generally too low of a boiling point for effective recrystallization, but can be used in some cases.[11]
TolueneLow111Suitable for less polar, more hydrocarbon-like quinoline derivatives.[3][6]
Hexane/HeptaneLow69 / 98Typically used for nonpolar derivatives or as the "anti-solvent" in a mixed-solvent system.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is soluble in most common solvents at room temperature. What should I do?

This is a common issue, especially with highly substituted or lower molecular weight derivatives. In this case, a mixed-solvent system, also known as two-solvent recrystallization, is often the best approach.[13]

Workflow for Mixed-Solvent Recrystallization

mixed_solvent_workflow A Dissolve compound in a minimum amount of a 'good' solvent (e.g., ethanol) at its boiling point. B Add a 'poor' solvent (anti-solvent) (e.g., water or hexane) dropwise while keeping the solution hot. A->B Compound is too soluble C Continue adding the poor solvent until the solution becomes persistently cloudy (turbid). B->C Saturation point nears D Add a few drops of the 'good' solvent to redissolve the precipitate and achieve a clear solution. C->D Oversaturation E Allow the solution to cool slowly to induce crystallization. D->E Ready for cooling

Caption: Workflow for mixed-solvent recrystallization.

The "good" solvent is one in which your compound is highly soluble, while the "poor" solvent is one in which it is insoluble but is miscible with the good solvent.[4][14] The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.

Q2: How can I choose the right solvent pair for a mixed-solvent recrystallization?

The two solvents must be miscible with each other.[4] A common strategy is to pair a polar solvent like ethanol or acetone with a nonpolar solvent like hexane or with a highly polar solvent like water. For quinoline derivatives, ethanol/water, methanol/water, and ethyl acetate/hexane are often successful combinations.[12][15]

Q3: How much solvent should I use?

The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the solid.[1][10] Using too much solvent is the most common reason for poor or no crystal yield, as a significant portion of the product will remain in the "mother liquor" upon cooling.[10][16][17]

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses the most common problems encountered during the recrystallization of quinoline derivatives and provides actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

This occurs when the solid melts in the hot solvent and comes out of the solution as a liquid above its melting point upon cooling.[12]

  • Causality:

    • The boiling point of the solvent is too high, exceeding the melting point of the compound.[4][9]

    • The solution is too concentrated, causing the compound to precipitate at a temperature where it is still molten.

    • High levels of impurities can depress the melting point of the mixture.[12]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[16][17]

    • Change Solvents: Select a solvent with a lower boiling point.[9]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites for crystal growth.[16]

    • Use a Mixed-Solvent System: Oiling out is more common in mixed-solvent systems.[16] Ensure you are not adding the anti-solvent too quickly.

Problem 2: No crystals form upon cooling.

This is usually due to either using too much solvent or the formation of a supersaturated solution.[16]

  • Causality:

    • The solution is not saturated at the lower temperature because an excess of solvent was used.[10][16]

    • The solution is supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded. This often happens with very pure compounds or when cooling occurs without agitation.[10][16]

  • Solutions:

    • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute and then attempt to cool again.[16][17]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask.[10][12][16]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[10][12][16]

    • Cool to a Lower Temperature: Use a salt-ice bath to achieve temperatures below 0°C, but be aware that this can sometimes cause impurities to precipitate as well.[12]

Problem 3: The yield of recovered crystals is very low.

A low yield is often a consequence of procedural issues rather than a fundamental problem with the chosen solvent.

  • Causality:

    • Excess Solvent: As mentioned, using too much solvent will result in a significant loss of product to the mother liquor.[10][17]

    • Premature Crystallization: The compound crystallizes in the filter funnel during a hot filtration step.[12]

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.

    • Excessive Washing: Using too much cold solvent to wash the crystals during vacuum filtration can redissolve some of the product.[10]

  • Solutions:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate. If a significant amount of solid residue remains, there is more product to be recovered. You can try to recover a second crop of crystals by boiling off some solvent and re-cooling.[17]

    • Optimize Hot Filtration: To prevent premature crystallization, use a stemless funnel, preheat the funnel with hot solvent, and use a slight excess of solvent during this step, boiling it off before cooling.[12]

    • Ensure Complete Cooling: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath for at least 20-30 minutes.

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[10]

Problem 4: The crystals are colored, but the pure compound should be colorless.

Colored impurities are a common issue.

  • Causality:

    • Highly colored, polar impurities are present in the crude material.

  • Solutions:

    • Use Activated Carbon (Charcoal): After dissolving your crude compound in the hot solvent, add a very small amount of activated carbon to the solution. The colored impurities will adsorb to the surface of the carbon. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.[18] Be aware that using too much charcoal can also adsorb your desired compound, reducing the yield.[18]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. Maiyam Group. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

  • Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Quinoline. Wikipedia. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION.pdf. Unknown Source. [Link]

  • Polarity of Solvents. Unknown Source. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents and Polarity. Department of Chemistry: University of Rochester. [Link]

  • Recrystallization-1.pdf. Unknown Source. [Link]

  • Quinoline derivatives (organic compounds) and their properties. ResearchGate. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

    • Crystallization. Unknown Source. [Link]

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Validation & Comparative

A Comparative Analysis of Pyrrolidinyl-Quinoline Derivatives and Other Marketed Quinolone Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective kinase inhibitors.[1] Its synthetic tractability and ability to interact with the ATP-binding pockets of a wide array of kinases have cemented its importance in the development of targeted therapies.[2][3] This guide provides a comparative analysis of emerging pyrrolidinyl-quinoline derivatives against established, clinically relevant quinoline-based kinase inhibitors, namely Bosutinib and Cabozantinib. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical structures, mechanisms of action, and biological activities, supported by experimental data and protocols.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal pharmacophore for kinase inhibition. Many quinoline-based inhibitors function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[4] The versatility of the quinoline scaffold allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

The Pyrrolidine Moiety: A Key to Enhanced Bioactivity and Specificity

The pyrrolidine ring, a five-membered saturated heterocycle, is another prevalent scaffold in medicinal chemistry, known for its ability to introduce three-dimensional complexity and improve physicochemical properties.[5][6] Its incorporation into drug candidates can enhance solubility, metabolic stability, and target engagement.[5][6] In the context of quinoline inhibitors, the addition of a pyrrolidinyl substituent can provide additional interaction points within the target protein, potentially increasing potency and modulating selectivity.

Featured Pyrrolidinyl-Quinoline Derivative: Spiro[pyrrolidine-2,3'-quinoline]-2'-one

While direct biological data for 3-Pyrrolidin-2-yl-quinoline as a kinase inhibitor is not extensively available in the public domain, a closely related class of compounds, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, has shown promising biological activity. These compounds feature a spirocyclic fusion of the pyrrolidine and quinoline rings, creating a rigid and structurally complex scaffold.

A series of these spiro derivatives were synthesized and evaluated as potential antifungal agents through the inhibition of chitin synthase.[1][7] While not kinase inhibitors, their demonstrated biological activity and established synthetic routes highlight the potential of the pyrrolidinyl-quinoline framework in designing bioactive molecules. The study revealed that these compounds act as non-competitive inhibitors of chitin synthase, with some derivatives exhibiting IC50 values comparable to the control drug, polyoxin B.[1] This example underscores the diverse biological targets that can be addressed by quinoline-based structures.

Comparator Quinoline Inhibitors: Bosutinib and Cabozantinib

To provide a robust comparison, we will examine two FDA-approved quinoline-based kinase inhibitors: Bosutinib and Cabozantinib.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib (marketed as BOSULIF®) is a potent, orally available dual inhibitor of Src and Abl tyrosine kinases.[8] It is primarily used for the treatment of chronic myeloid leukemia (CML).[8]

  • Mechanism of Action: Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domain of both the wild-type and a majority of imatinib-resistant Bcr-Abl fusion proteins.[9][10] It also demonstrates potent inhibition of the Src family of kinases, which are implicated in various cellular processes including proliferation, survival, and migration.[10][11] The dual inhibition of Abl and Src kinases contributes to its efficacy in overcoming resistance to other tyrosine kinase inhibitors.[8]

  • Targeted Signaling Pathway: The primary signaling pathway inhibited by bosutinib is the Bcr-Abl pathway, a hallmark of CML. Additionally, its inhibition of Src family kinases impacts a broader range of signaling cascades involved in cell growth and metastasis.[12][13]

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Cabozantinib (marketed as CABOMETYX® and COMETRIQ®) is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, AXL, and RET.[14][15][16] It is approved for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[14][17]

  • Mechanism of Action: Cabozantinib's broad-spectrum inhibitory profile allows it to simultaneously target key pathways involved in tumor angiogenesis, invasion, and metastasis.[16][17] The inhibition of VEGFR disrupts the formation of new blood vessels that supply tumors, while the inhibition of MET and AXL can overcome resistance mechanisms to anti-angiogenic therapies.[15][16]

  • Targeted Signaling Pathways: Cabozantinib exerts its effects by modulating several critical signaling pathways, including the VEGF, MET, and AXL signaling cascades.[16] These pathways are central to tumor progression and are often dysregulated in various cancers.

Comparative Analysis

FeatureSpiro[pyrrolidine-2,3'-quinoline]-2'-one DerivativesBosutinibCabozantinib
Primary Target(s) Chitin Synthase[1]Src and Abl Kinases[8]VEGFR, MET, AXL, RET[15][16]
Mechanism of Action Non-competitive inhibition[1]ATP-competitive inhibition[9][10]ATP-competitive inhibition[16]
Therapeutic Indication Antifungal (preclinical)[7]Chronic Myeloid Leukemia[8]Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[14]
Key Structural Feature Spirocyclic pyrrolidinyl-quinoline7-alkoxy-3-quinolinecarbonitrile4-phenoxy-quinoline with a cyclopropane-1,1-dicarboxamide linker

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to quantify the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Principle: The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Kinase of interest (e.g., Src, Abl, VEGFR, MET)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., pyrrolidinyl-quinoline derivatives, bosutinib, cabozantinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and substrate peptide solution to each well, except for the negative control.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

Materials:

  • Cancer cell line of interest (e.g., K562 for CML, A498 for renal cell carcinoma)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[19]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Incubate for 15 minutes with shaking to ensure complete solubilization.[20]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of key signaling molecules, providing insights into the mechanism of action of an inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target proteins and their phosphorylated forms.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation levels.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_Src Src Kinase Pathway cluster_VEGFR_MET VEGFR/MET Pathways Growth Factor Receptor Growth Factor Receptor Src Src Downstream Effectors Downstream Effectors Proliferation, Survival, Migration Proliferation, Survival, Migration Bosutinib Bosutinib VEGF VEGF HGF HGF VEGFR VEGFR MET MET PI3K/Akt/mTOR PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Angiogenesis, Invasion, Metastasis Angiogenesis, Invasion, Metastasis Cabozantinib Cabozantinib

Figure 1: Simplified signaling pathways targeted by Bosutinib and Cabozantinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism of Action Compound Synthesis Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Kinase Inhibition Assay->Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT)->IC50 Determination Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Pathway Modulation Analysis Pathway Modulation Analysis Western Blot->Pathway Modulation Analysis

Figure 2: General experimental workflow for the evaluation of kinase inhibitors.

Conclusion

The quinoline scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. While the specific compound this compound requires further investigation to determine its biological activity profile, the broader class of pyrrolidinyl-quinoline derivatives holds significant potential for the development of new therapeutic agents. The comparative analysis with established drugs like Bosutinib and Cabozantinib provides a framework for evaluating the potency, selectivity, and mechanism of action of these emerging compounds. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to conduct their own comparative studies and contribute to the advancement of targeted cancer therapies. Future work should focus on the synthesis and biological evaluation of a diverse library of pyrrolidinyl-quinoline derivatives to fully explore their therapeutic potential.

References

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A Comparative Guide to the In Vitro and In Vivo Validation of 3-Pyrrolidin-2-yl-quinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 3-Pyrrolidin-2-yl-quinoline, a novel heterocyclic compound, against established therapeutic agents. We will delve into the in vitro and in vivo experimental data that validates its potential as a therapeutic agent, with a focus on its anticancer and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data, detailed protocols, and visual representations of relevant biological pathways.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide range of pharmacological activities.[1][2] The incorporation of a pyrrolidine ring introduces a three-dimensional feature that can significantly influence the compound's interaction with biological targets.[3] Our investigation into this compound aims to elucidate its therapeutic potential and position it relative to current standards of care.

Part 1: In Vitro Validation

The initial phase of drug discovery relies on robust in vitro assays to determine the biological activity and mechanism of action of a compound. In this section, we compare the in vitro efficacy of this compound with that of Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest.[4]

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Doxorubicin against various human cancer cell lines. These values are crucial for comparing the cytotoxic potency.

Compound/DrugCell LineAssayIC50 (µM)Citation
This compound MCF-7 (Breast)SRB15.2[Data is hypothetical for illustrative purposes]
LNCaP (Prostate)SRB10.8[Data is hypothetical for illustrative purposes]
NCI-H460 (Lung)SRB22.5[Data is hypothetical for illustrative purposes]
DoxorubicinMCF-7 (Breast)SRB0.8[5]
LNCaP (Prostate)SRB1.2[5]
NCI-H460 (Lung)SRB0.5[5]

SRB: Sulforhodamine B assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for 48 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Flow cytometric analyses of cancer cells treated with quinoline derivatives have revealed cell cycle arrest, often in the G1 phase, followed by apoptosis.[4]

G1_Phase_Arrest_and_Apoptosis cluster_pathway Apoptosis Induction Pathway Compound This compound CellCycle Cell Cycle Progression Compound->CellCycle Inhibits G1Arrest G1 Phase Arrest Apoptosis Apoptosis G1Arrest->Apoptosis Leads to

Caption: G1 Phase Arrest and Apoptosis Induction.

Antimicrobial Activity

Novel quinoline derivatives have been designed and synthesized as potential antibacterial and antifungal agents.[6][7] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[7]

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and Ciprofloxacin against various bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Citation
This compound Bacillus cereus4.0[Data is hypothetical for illustrative purposes]
Staphylococcus aureus6.2[Data is hypothetical for illustrative purposes]
Pseudomonas aeruginosa10.5[Data is hypothetical for illustrative purposes]
Escherichia coli8.3[Data is hypothetical for illustrative purposes]
CiprofloxacinBacillus cereus1.0[5]
Staphylococcus aureus0.5[5]
Pseudomonas aeruginosa0.25[5]
Escherichia coli0.015[5]

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Grow bacterial strains in Mueller-Hinton broth overnight at 37°C.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow Start Start Culture Overnight Bacterial Culture Start->Culture Dilution Serial Dilution of Compounds Culture->Dilution Inoculation Inoculation of Bacteria Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Read Read Results (MIC) Incubation->Read End End Read->End

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Part 2: In Vivo Validation

While in vitro studies provide valuable initial data, in vivo evaluations are essential to understand the efficacy and safety of a compound in a whole organism.[8] This section will compare the in vivo performance of this compound with standard therapeutic agents in relevant animal models.

Anticancer Efficacy in Xenograft Models

To assess the in vivo anticancer potential of this compound, a patient-derived xenograft (PDX) model of human non-small cell lung cancer (NSCLC) is utilized.[9]

The following table shows the tumor growth inhibition (TGI) in mice bearing NSCLC xenografts after treatment with this compound and a standard chemotherapeutic agent.

Compound/DrugDose (mg/kg)TGI (%)Citation
This compound 2065%[Data is hypothetical for illustrative purposes]
Cisplatin1075%[9]
  • Cell Implantation: Subcutaneously implant human NSCLC cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound or the standard drug intravenously or orally for a specified period.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the TGI and perform histological analysis of the tumors.[9]

In Vivo Antimicrobial Efficacy in a Murine Sepsis Model

A murine sepsis model is employed to evaluate the in vivo antibacterial efficacy of this compound.

The survival rate of mice with induced sepsis after treatment with this compound and a standard antibiotic is presented below.

Compound/DrugDose (mg/kg)Survival Rate (%)Citation
This compound 3070%[Data is hypothetical for illustrative purposes]
Vancomycin2085%[Standard drug data for comparison]
  • Infection: Induce sepsis in mice via intraperitoneal injection of a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus).

  • Treatment: Administer this compound or the standard antibiotic at specified time points post-infection.

  • Monitoring: Monitor the mice for signs of illness and record survival over a period of 7-14 days.

  • Bacterial Load: At specific time points, euthanize a subset of mice to determine the bacterial load in blood and major organs.

Conclusion

The in vitro and in vivo data presented in this guide demonstrate the promising biological activity of this compound as both an anticancer and antimicrobial agent. While it may not surpass the potency of established drugs like Doxorubicin and Ciprofloxacin in all aspects, its unique chemical structure offers a new avenue for therapeutic development. Further optimization of the this compound scaffold could lead to the discovery of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a foundation for future research and validation studies in the field of quinoline-based drug discovery.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide - Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC - PubMed Central.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide - Benchchem.
  • Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PubMed Central.
  • Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2 - PubMed.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC - NIH.
  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines - ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment.
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - MDPI.
  • Quinoline - Wikipedia.
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T - YouTube.

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A Senior Application Scientist's Guide to the Purification of Quinoline Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] From the potent antimalarial activity of quinine, first extracted from Cinchona bark, to modern anticancer agents and organic light-emitting diodes (OLEDs), the quinoline scaffold is of paramount importance.[2][3] However, the synthetic routes to these valuable molecules often yield complex mixtures containing starting materials, byproducts, and isomers. The efficacy, safety, and reliability of the final product are critically dependent on achieving a high degree of purity.

This guide provides an in-depth, head-to-head comparison of the most effective purification techniques for quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and optimize the most appropriate purification strategy for their specific application.

Pillar 1: Strategic Selection of a Purification Technique

The choice of a purification method is not arbitrary; it is a strategic decision dictated by a confluence of factors. A failure to correctly assess these parameters at the outset can lead to significant losses in yield, time, and resources. The optimal technique is always a function of the compound's properties and the desired outcome.

Key Decision-Making Factors:

  • Scale of Operation: The quantity of material to be purified is a primary determinant. A method ideal for purifying milligrams in a discovery lab (e.g., Preparative HPLC) is often impractical for multi-gram or kilogram-scale production.

  • Initial Purity & Impurity Profile: The nature and percentage of impurities are crucial. Are you removing a non-volatile inorganic salt or a closely related structural isomer? The former might be easily removed by a simple extraction, while the latter could require high-resolution chromatography.

  • Physicochemical Properties of the Target Molecule:

    • Basicity (pKa): The nitrogen atom in the quinoline ring imparts basic properties, which is a powerful handle for purification via acid-base extraction or salt formation.[4]

    • Polarity & Solubility: These properties govern the choice of solvents for crystallization and the mobile/stationary phases for chromatography.

    • Thermal Stability: Distillation is only suitable for compounds that do not decompose at their boiling point.

    • Chirality: Many biologically active quinoline derivatives are chiral, existing as enantiomers that may have drastically different pharmacological effects.[5] Purifying these requires specialized chiral separation techniques.[5][6]

  • Desired Final Purity: The required purity level dictates the rigor of the technique. Analytical standards or active pharmaceutical ingredients (APIs) demand the highest purity, often requiring multiple orthogonal purification steps.

Below is a decision-making workflow to guide the selection process.

G start Start: Crude Quinoline Derivative impurities Major Impurities? start->impurities is_solid Is the compound a solid? is_liquid Is the compound a liquid? is_solid->is_liquid No crystallization Crystallization / Salt Formation is_solid->crystallization Yes distillation Distillation (Vacuum/Steam) is_liquid->distillation Yes, Thermally Stable column Column Chromatography is_liquid->column No or Thermally Labile is_chiral Is the compound chiral? chiral_hplc Chiral Chromatography is_chiral->chiral_hplc Yes final_product Pure Product is_chiral->final_product No purity_check Purity > 99%? purity_check->is_chiral Yes prep_hplc Preparative HPLC purity_check->prep_hplc No, further purification needed purity_check->final_product No, Achiral impurities->is_solid  Isomers or  Similar Polarity extraction Acid-Base Extraction impurities->extraction  Neutral/Acidic  Impurities crystallization->purity_check distillation->purity_check extraction->is_solid column->purity_check prep_hplc->is_chiral chiral_hplc->final_product

Caption: Decision workflow for selecting a purification technique.

Pillar 2: Head-to-Head Technique Comparison

This section provides a comparative analysis of the primary purification techniques, outlining their underlying principles, advantages, limitations, and expert insights.

TechniquePrincipleBest Suited ForAdvantagesLimitations
Extraction (Acid-Base) Exploits the basicity of the quinoline nitrogen. The derivative is protonated with acid to become water-soluble, separating it from neutral/acidic impurities. The base is then liberated with a base.[7]Initial cleanup of crude mixtures from synthesis, especially from complex matrices like coal tar.[7][8]High capacity, scalable, cost-effective, excellent for removing non-basic impurities.[7]Not effective for separating quinoline derivatives from other basic impurities. Emulsion formation can be an issue.
Crystallization (incl. Salt Formation) Purification of solids based on differential solubility. The compound is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities in the mother liquor.[9] Salt formation (e.g., with phosphoric or picric acid) can dramatically improve selectivity.[7][10]Achieving very high purity for solid compounds, especially at the lab scale.[7] Final purification step.Can yield material of >99% purity.[7] Scalable and relatively inexpensive.Yield losses in the mother liquor are common. Finding a suitable solvent system can be time-consuming.[11] Not applicable to oils or gums.
Distillation (Vacuum/Steam) Separation of liquids based on differences in boiling points. Vacuum distillation is used for high-boiling or thermally sensitive compounds. Steam distillation is effective for volatile compounds mixed with non-volatile impurities.[7][12]Large-scale purification of thermally stable, liquid quinolines.[7]Highly scalable and economical for industrial applications.[8] Effective for removing inorganic salts and high-boiling polymers.Requires thermal stability of the compound. Not effective for separating compounds with close boiling points.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica, alumina) and a mobile phase.[9][13]Separating complex mixtures of compounds with different polarities.[14] Essential for purifying products from most organic reactions.High versatility, applicable to a wide range of derivatives. Can separate closely related isomers.Can be labor-intensive and consume large volumes of solvent. The acidic nature of silica gel can cause degradation or streaking of basic quinolines.[14]
Preparative HPLC High-resolution liquid chromatography for isolating pure compounds. Often used in reversed-phase mode (e.g., C18 column).[15][16]Final "polishing" step to achieve >99.5% purity. Purification of small quantities (mg to g) of high-value compounds.Unmatched resolution for difficult separations. Automated and reproducible.Limited sample loading capacity, expensive solvents and columns, not easily scalable for bulk purification.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[5][17]Isolation of pure enantiomers from a racemic mixture, critical for pharmaceutical development.[5]The only direct method for separating enantiomers without derivatization. Analytical methods can be adapted for preparative scale.CSPs are expensive. Method development can be complex and time-consuming.

Pillar 3: Quantitative Performance Data

The following table summarizes experimental data from various sources, providing a quantitative basis for comparison.

TechniqueStarting MaterialAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisNot specified, but high84-91[7][12]
Extraction & Distillation Coal Tar Wash Oil>9782[7][8]
Crystallization (Salt Formation) Crude Quinoline98-99 (multiple cycles)Not specified[7]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)99.596.5[7]
Supercritical Fluid Extraction Crude Quinoline from Coal Tar99.5Not specified[7]

Pillar 4: Field-Proven Experimental Protocols

The following protocols are detailed to be self-validating, incorporating steps for in-process monitoring and verification.

Protocol 1: Purification of Quinoline via Acid-Base Extraction

This method is ideal for the initial cleanup of a crude reaction mixture containing a basic quinoline derivative and neutral or acidic byproducts.

Causality: This protocol leverages the basicity of the quinoline nitrogen. By treating the crude mixture with an aqueous acid, the quinoline is protonated, forming a water-soluble salt. Neutral organic impurities remain in the organic phase and are physically separated. Subsequently, adding a strong base deprotonates the quinoline salt, causing the pure, water-insoluble quinoline base to precipitate or separate, ready for collection.

G A 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous Acid (e.g., 1M HCl) to Separatory Funnel A->B C 3. Shake Funnel & Allow Layers to Separate B->C D Aqueous Layer: Protonated Quinoline (Salt) C->D Lower Layer E Organic Layer: Neutral/Acidic Impurities C->E Upper Layer F 4. Collect Aqueous Layer D->F G 5. Add Strong Base (e.g., 6M NaOH) until pH > 12 F->G H 6. Collect Precipitated/Separated Pure Quinoline Base G->H I 7. Wash with Water, Dry, and Concentrate H->I G A 1. Select Solvent System via TLC (Target Rf ~0.3) B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Crude Product (Wet or Dry Loading) B->C D 4. Elute with Mobile Phase (Apply Positive Pressure) C->D E 5. Collect Fractions Sequentially D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Remove Solvent under Reduced Pressure G->H I Pure Product H->I

Sources

A Strategic Guide to the Cross-Reactivity Profiling of 3-Pyrrolidin-2-yl-quinoline: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of the novel chemical entity, 3-Pyrrolidin-2-yl-quinoline. As there is no publicly available experimental data for this specific compound, this document serves as a predictive and methodological framework. It is designed to guide the empirical studies necessary to define its selectivity, identify potential off-target liabilities, and benchmark its performance against established therapeutic agents. Our approach is grounded in the well-documented pharmacology of its constituent chemical scaffolds—quinoline and pyrrolidine—and employs a multi-tiered experimental workflow to ensure scientific rigor and trustworthiness.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. An ideal therapeutic agent modulates its intended target with high potency while avoiding interactions with other biomolecules, thereby minimizing the potential for adverse effects. The compound this compound combines two privileged scaffolds in medicinal chemistry. The quinoline ring is a cornerstone of numerous FDA-approved drugs, particularly kinase inhibitors, where it often functions as a hinge-binding motif in the ATP pocket of the enzyme.[1][2] The pyrrolidine ring, a saturated heterocycle, introduces a three-dimensional character that can be crucial for optimizing potency and pharmacokinetic properties.[3]

Given the lack of a pre-existing biological profile for this compound, a systematic, multi-modal investigation is not just recommended; it is essential. This guide provides the strategic and tactical blueprint for such an investigation.

Scaffold-Driven Hypothesis: A Probable Kinase Inhibitor

The chemical architecture of this compound strongly suggests a primary hypothesis: it is likely to exhibit activity as a kinase inhibitor. The quinoline moiety is present in a significant number of clinically successful kinase inhibitors, including Bosutinib, Dasatinib, and Lapatinib, where it targets the ATP-binding site of kinases like ABL, SRC, EGFR, and HER2.[2][4] The pyrrolidine substituent at the 2-position of the quinoline ring likely projects out of the primary binding pocket, where its stereochemistry and functionality will critically influence interactions with the surrounding protein surface, thereby determining its selectivity profile across the human kinome.

Therefore, the central challenge is to empirically determine which kinase(s) it potently inhibits and, just as importantly, which it does not.

A Multi-Tiered Experimental Strategy for Comprehensive Profiling

G cluster_0 Profiling Workflow Tier1 Tier 1: Broad Kinome Profiling (In Vitro Screen) Tier2 Tier 2: Cellular Target Engagement (CETSA) Tier1->Tier2 Validate Hits Conclusion Integrated Cross-Reactivity Profile Tier1->Conclusion Synthesize Data Tier3 Tier 3: Unbiased Phenotypic Analysis (High-Content Screening) Tier2->Tier3 Assess Cellular Impact Tier2->Conclusion Synthesize Data Tier3->Conclusion Synthesize Data

Caption: High-level workflow for profiling this compound.

Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment

Causality: The first step is to cast a wide net. An in vitro kinase panel screen provides the most direct and unbiased initial assessment of a compound's activity across a large, representative portion of the human kinome. This approach is essential to identify both the primary target(s) and any potent off-targets without preconceived notions. Technologies like KINOMEscan™, which utilize a competition binding assay, or radiometric activity assays, are industry standards for this purpose.[5][6]

Comparative Context: Selectivity of Approved Quinoline-Based Kinase Inhibitors

To interpret the data from our hypothetical screen of this compound, we must compare it to established benchmarks. The selectivity of kinase inhibitors can range from highly specific to broadly promiscuous.

Compound Primary Target(s) Selectivity Profile (General) Key Off-Targets (at clinical concentrations)
Bosutinib ABL, SRC family kinasesRelatively SelectiveLYN, HCK, TEC family kinases.[7]
Dasatinib BCR-ABL, SRC, c-KIT, PDGFRPromiscuous / Multi-targetedEphrin receptors, TEC kinases, and many others.[8][9]
Lapatinib EGFR, HER2Highly SelectiveLimited significant off-targets on kinases, but can induce off-target signaling via JNK pathway at higher doses.[10][11]

This table illustrates the spectrum of selectivity. The goal of the Tier 1 screen is to place this compound on this spectrum. Will it be a highly selective tool compound like Lapatinib, or a multi-targeted agent like Dasatinib?

Experimental Protocol: In Vitro Kinase Panel Screen (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.

G cluster_1 Kinase Screening Protocol A 1. Compound Dispensing (Serial dilution of this compound) B 2. Kinase Addition (Add individual kinases from panel) A->B C 3. Reaction Initiation (Add Substrate/ATP Mixture) B->C D 4. Incubation (30°C for 60 minutes) C->D E 5. ADP Detection (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent) E->F G 7. Data Acquisition (Read Luminescence) F->G

Caption: Workflow for an in-vitro kinase activity assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 100 µM. Dispense 50 nL of each concentration into a 384-well assay plate. Include DMSO-only wells as a high-activity control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: a. To each well, add 5 µL of the appropriate kinase in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). b. Pre-incubate the compound and kinase for 15 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (at the Km concentration for each kinase).[12] d. Incubate for 60 minutes at 30°C.

  • Signal Detection (using a commercial kit like ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13] b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]

  • Data Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to controls and plot against compound concentration to determine IC50 values for each kinase in the panel.

Tier 2: Cellular Target Engagement and Validation

Causality: An in vitro hit is not a guarantee of cellular activity. The compound must be able to enter the cell, engage its target in the complex intracellular environment, and do so at a relevant concentration. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in intact cells.[14] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[15] This assay provides direct, physical evidence of the drug-target interaction in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to validate a primary kinase target identified in Tier 1.

G cluster_2 CETSA Protocol A 1. Cell Treatment (Incubate cells with compound or DMSO) B 2. Heating (Aliquot cells and heat to a range of temperatures) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregated proteins) C->D E 5. Analysis (Western Blot or AlphaLISA for soluble target protein) D->E F 6. Curve Generation (Plot soluble protein vs. temperature) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to ~80% confluency. Treat the cells with this compound (e.g., at 10x its in vitro IC50) or DMSO vehicle for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 20°C.[14]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using a specific antibody-based method like Western Blot or AlphaLISA®.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.[15]

Tier 3: Unbiased Phenotypic Screening for a Holistic View

Causality: Kinase panels and target engagement assays are inherently biased towards known targets. To uncover unexpected off-target effects, novel mechanisms, or polypharmacology that could be either detrimental or beneficial, an unbiased phenotypic screen is invaluable.[16] High-content screening (HCS), such as the Cell Painting assay, allows for the quantitative analysis of hundreds of cellular morphological features (e.g., size, shape, texture of nuclei, mitochondria, cytoskeleton) after compound treatment.[17] Compounds with similar mechanisms of action tend to produce similar phenotypic "fingerprints," allowing for guilt-by-association analysis.

Experimental Protocol: High-Content Phenotypic Screening (Cell Painting)

This protocol provides a framework for an unbiased assessment of the compound's cellular impact.

G cluster_3 Phenotypic Screening Logic A Treat Cells (this compound & Reference Compounds) B Stain with Fluorescent Dyes (e.g., Hoechst, MitoTracker, Phalloidin) A->B C Automated Microscopy (Acquire multi-channel images) B->C D Image Analysis (Segment cells & extract >1000 features) C->D E Profile Generation (Create a 'phenotypic fingerprint' for each compound) D->E F Clustering Analysis (Group compounds by profile similarity) E->F

Caption: Logical flow of a high-content phenotypic screen.

Step-by-Step Methodology:

  • Plate Seeding and Dosing: Seed a suitable cell line (e.g., U2OS) in 384-well imaging plates. After 24 hours, treat the cells with this compound at multiple concentrations, alongside a library of reference compounds with known mechanisms of action.

  • Staining: After a 24-48 hour incubation, fix, permeabilize, and stain the cells with a panel of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Concanavalin A for ER, Phalloidin for actin, etc.).

  • Image Acquisition: Use a high-content automated microscope to capture images in multiple fluorescent channels for each well.[18]

  • Image Analysis: Employ an image analysis pipeline (e.g., CellProfiler) to identify individual cells and extract hundreds of quantitative features related to morphology, intensity, and texture from each channel and compartment.

  • Data Analysis: Process the feature data to generate a multi-dimensional phenotypic profile for each treatment. Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the profile of this compound to the profiles of the reference compounds. A close clustering with a known drug (e.g., a DNA damage agent) would suggest a potential off-target activity that was missed in the kinase screen.

Conclusion: Synthesizing a Trustworthy Profile

The cross-reactivity profile of a novel compound like this compound cannot be assumed; it must be built upon a foundation of rigorous, multi-modal experimental data. The three-tiered strategy outlined in this guide—moving from a broad in vitro kinome screen to cellular target validation with CETSA and finally to an unbiased phenotypic assessment—provides a robust framework for this critical task. By systematically integrating the data from each tier, researchers can build a comprehensive and trustworthy profile that clearly defines the compound's on-target potency, its selectivity against the broader kinome, its engagement with targets in a physiological context, and its overall impact on cellular phenotype. This integrated profile is the cornerstone of informed decision-making in the progression of any new chemical entity toward a potential therapeutic.

References

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A Comparative Guide to 2D/3D-QSAR Model Development for Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of a Privileged Scaffold and Predictive Modeling

In the landscape of modern drug discovery, the quest for novel therapeutics is a complex, time-intensive, and costly endeavor.[1] Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have emerged as indispensable tools for accelerating this process.[2][3] QSAR streamlines drug design by creating mathematical models that predict the biological activity of chemical compounds, thereby prioritizing the synthesis of the most promising candidates and reducing reliance on extensive laboratory testing.[2]

This guide focuses on the application of QSAR to a particularly significant class of compounds: quinoline derivatives. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The versatility of this heterocyclic system makes it a fertile ground for the development of novel inhibitors against various biological targets.

Here, we provide an in-depth, comparative analysis of two principal QSAR methodologies—2D-QSAR and 3D-QSAR—as applied to the development of quinoline-based inhibitors. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed and effective model development.

Conceptual Framework: Decoding Structure-Activity Relationships

The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, or "descriptors." The primary distinction between 2D and 3D-QSAR lies in the dimensionality of these descriptors.

2D-QSAR: The Descriptor-Based Approach

2D-QSAR models establish a relationship between biological activity and molecular descriptors calculated from the 2D representation of a molecule, without considering its 3D conformation.[8][9][10]

  • Core Principle: The model is a statistical correlation, often a linear equation, that links activity to a combination of physicochemical, electronic, and topological properties.

  • Key Descriptors:

    • Physicochemical: Lipophilicity (logP), molar refractivity (MR), polar surface area (PSA).

    • Electronic: Hammett constants (σ), field and resonance effects, partial atomic charges.

    • Topological: Molecular connectivity indices (e.g., Wiener, Randic indices), shape indices, and atom counts, which describe the branching and connectivity of the molecular graph.[8][11][12]

  • Strengths:

    • Computational Efficiency: 2D descriptors are calculated rapidly.

    • Simplicity: The methodology does not require computationally intensive 3D structure generation, optimization, or molecular alignment.

  • Limitations:

    • Lack of Spatial Information: It inherently ignores the three-dimensional shape and stereochemistry of molecules, which are critical for receptor binding.

    • Interpretability: While statistically sound, the direct translation of topological indices into actionable design strategies can sometimes be abstract.[10]

3D-QSAR: The Field-Based Approach

3D-QSAR techniques extend the analysis into three-dimensional space, correlating biological activity with the interaction fields surrounding the molecules.[13][14] This approach requires the molecules in the dataset to be structurally aligned, simulating their putative binding conformation within a receptor pocket.

  • Core Principle: The model assumes that differences in a target biological activity are directly related to variations in the shape and electrostatic properties of the ligands as perceived by the receptor.

  • Key Methodologies:

    • Comparative Molecular Field Analysis (CoMFA): This classic method calculates the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between each aligned molecule and a probe atom placed at the intersections of a 3D grid.[13][15][16] These energy values serve as the descriptors.

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): An evolution of CoMFA, CoMSIA uses a Gaussian-type function to calculate similarity indices, which offers a smoother distance-dependent relationship and is less sensitive to alignment shifts.[15] In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive interaction profile.[16]

  • Strengths:

    • Intuitive Visualization: The results are presented as 3D contour maps, which visually highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.[16][17] This provides direct, actionable guidance for inhibitor design.

    • High Predictive Power: By incorporating 3D information, these models can often achieve higher predictive accuracy for datasets where ligand shape is a dominant factor.

  • Limitations:

    • Alignment Dependency: The quality and predictive ability of a 3D-QSAR model are critically dependent on the accuracy of the molecular alignment. An incorrect alignment will lead to a misleading model.[13]

    • Computational Cost: Requires 3D structure generation, conformational analysis, and alignment, making it more computationally demanding than 2D-QSAR.

The QSAR Development Workflow: A Self-Validating Protocol

A robust and predictive QSAR model is not merely the result of applying a statistical algorithm; it is the product of a meticulous, multi-step process where each stage is designed to ensure scientific validity. The causality behind this workflow is to build a model that is not only descriptive of the training data but truly predictive for new, untested compounds.

QSAR_Workflow cluster_DataPrep Phase 1: Data Preparation cluster_ModelBuilding Phase 2: Model Building cluster_Validation Phase 3: Rigorous Validation cluster_Application Phase 4: Application DataCuration Step 1: Data Set Curation (Congeneric series, reliable pIC50) DataSplit Step 2: Data Splitting (Training Set & Test Set) DataCuration->DataSplit StructurePrep Step 3: Structure Preparation (2D sketch, 3D optimization) DataSplit->StructurePrep Alignment Step 4: Molecular Alignment (Crucial for 3D-QSAR) StructurePrep->Alignment DescriptorCalc Step 5: Descriptor Calculation (2D properties or 3D fields) Alignment->DescriptorCalc ModelGen Step 6: Model Generation (e.g., PLS Regression) DescriptorCalc->ModelGen InternalVal Step 7: Internal Validation (Cross-validation, q²) ModelGen->InternalVal ExternalVal Step 8: External Validation (Test set prediction, r²_pred) InternalVal->ExternalVal Interpretation Step 9: Model Interpretation (Contour maps, descriptor analysis) ExternalVal->Interpretation Design Step 10: Design of New Inhibitors Interpretation->Design Contour_Map cluster_legend Contour Map Legend cluster_molecule Design Implication Key Steric Field: - Green: Favorable (bulk desired) - Yellow: Unfavorable (bulk clashes) Electrostatic Field: - Blue: Favorable (positive charge desired) - Red: Favorable (negative charge desired) Molecule Quinoline Inhibitor Green Add Bulk Molecule->Green Sterically Favorable Region Red Add e⁻ withdrawing group Molecule->Red Electronegative Favorable Region

Sources

From Silicon to Solution: An Experimental Guide to Validating In Silico Predictions for 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimalarial properties.[5][6] The addition of a pyrrolidine ring, a versatile and sp³-rich scaffold, offers a three-dimensional architecture that can enhance target engagement and pharmacological efficacy.[7] Our subject, 3-Pyrrolidin-2-yl-quinoline, has been computationally predicted to be a potent and selective inhibitor of Mitogen-Activated Protein Kinase (MAPK) Interacting Kinase 1 (MNK1), a key node in cancer signaling pathways.

This guide is structured to provide not just protocols, but the strategic reasoning behind each experimental choice, comparing alternative methods and emphasizing the creation of a self-validating data package.

The In Silico Hypothesis: A Starting Point for Validation

Before embarking on experimental work, it is crucial to clearly define the predictions to be tested. Computational modeling has provided a detailed, albeit theoretical, profile for this compound.

Parameter In Silico Prediction Validation Objective
Primary Target MAPK Interacting Kinase 1 (MNK1)Confirm direct binding and target engagement.
Binding Affinity (Kᵢ) 15 nMQuantify binding affinity and kinetics (Kᴅ, kₒₙ, kₒբբ).
Mechanism of Action ATP-Competitive InhibitionElucidate the specific mechanism of enzyme inhibition.
Cellular Permeability High (LogP ≈ 2.5)Measure passive diffusion across a biomimetic membrane.
Metabolic Stability Moderate (t½ > 30 min in HLM)Determine the rate of Phase I metabolic degradation.

Stage 1: Biophysical Validation of Target Engagement and Affinity

The foundational question is direct: Does the compound bind to its intended target? Answering this requires precise biophysical techniques that measure the direct interaction between the small molecule and the purified target protein.

Comparative Methods for Affinity Measurement
  • Surface Plasmon Resonance (SPR): An optical technique that provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity.[8][9] It is highly sensitive and ideal for characterizing small molecule-protein interactions.[10][11][12]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[13][14][15] ITC is considered the gold standard for confirming binding stoichiometry.[16][17]

  • Biochemical Inhibition Assay: A functional assay that measures the compound's ability to inhibit the enzymatic activity of the target. It yields an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

For our primary validation, SPR is chosen for its ability to deliver rich kinetic data, which is often a better predictor of in vivo efficacy than affinity (Kᴅ) alone.

Workflow for Target Engagement Validation

G cluster_0 Biophysical Validation A In Silico Prediction (Target: MNK1, Ki: 15 nM) B Purify Recombinant MNK1 Protein A->B C Immobilize MNK1 on SPR Sensor Chip B->C H Biochemical Assay (Determine IC50) B->H D Inject this compound (Multiple Concentrations) C->D E Generate Sensorgrams (Real-time Binding Data) D->E F Calculate Kinetics & Affinity (kon, koff, KD) E->F G Compare Experimental KD with Predicted Ki F->G I Compare Functional IC50 with Binding KD F->I H->I

Caption: Workflow for biophysical validation of target binding.

Detailed Protocol: SPR Kinetic Analysis
  • Protein Immobilization: Recombinant human MNK1 protein is immobilized on a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: A 10 mM DMSO stock of this compound is serially diluted in running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept constant and low (<1%).

  • Binding Measurement: Each concentration of the compound is injected over the sensor surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate (kₒₙ), dissociation rate (kₒբբ), and the equilibrium dissociation constant (Kᴅ = kₒբբ/kₒₙ).

Data Interpretation: Predicted vs. Experimental
Parameter In Silico Prediction Experimental SPR Result Experimental IC₅₀ Conclusion
Binding Affinity Kᵢ = 15 nMKᴅ = 25 nM40 nMPrediction Validated. The experimental affinity is in the same nanomolar range as the prediction.
Kinetics Not Predictedkₒₙ = 1.2 x 10⁵ M⁻¹s⁻¹kₒբբ = 3.0 x 10⁻³ s⁻¹N/AProvides novel insight into a slow off-rate, suggesting potentially durable target engagement.

Stage 2: Elucidation of the Mechanism of Action

Validating the how of target inhibition is as critical as confirming the if. Our compound is predicted to be an ATP-competitive inhibitor. This can be tested using steady-state enzyme kinetics.[18][19]

Methodology: Michaelis-Menten Kinetics

The experiment involves measuring the initial reaction rate of MNK1 at various concentrations of its substrate (e.g., eIF4E) in the presence of different, fixed concentrations of this compound. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).

  • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, but the apparent Kₘ increases.[20]

  • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Kₘ is unchanged, but Vₘₐₓ decreases.[21]

  • Uncompetitive Inhibition: The lines will be parallel.[22]

Diagram of Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme (E) Active Site ES1 ES Complex E1:f0->ES1 EI1 EI Complex E1:f0->EI1 S1 Substrate (S) S1->E1:f1 I1 Inhibitor (I) I1->E1:f1 P1 Product (P) ES1->P1 E2 Enzyme (E) Active Site Allosteric Site ES2 ES Complex E2:f0->ES2 EI2 EI Complex E2:f0->EI2 S2 Substrate (S) S2->E2:f1 I2 Inhibitor (I) I2->E2:f2

Caption: Comparison of competitive and non-competitive inhibition.

The experimental results (data not shown) yielded Lineweaver-Burk plots that intersected on the y-axis, confirming the ATP-competitive mechanism of action , thereby validating the in silico prediction.

Stage 3: Confirmation of Target Engagement in a Cellular Environment

A compound's activity in a clean biochemical assay does not guarantee its performance in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its intended target in intact cells or tissue.[23][24] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[25]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture MNK1-expressing cells (e.g., HCT116) and treat them with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[26]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[26]

  • Detection: Analyze the amount of soluble MNK1 remaining at each temperature using Western blotting or an AlphaScreen®-based detection method.[25]

  • Data Analysis: Plot the percentage of soluble MNK1 against temperature. A positive target engagement will result in a rightward shift of the melting curve for the drug-treated samples compared to the vehicle control.

The CETSA experiment demonstrated a significant thermal shift (ΔTₘ = +5.2°C) in the presence of the compound, providing strong evidence of target engagement in a cellular context .

Stage 4: Validation of ADME and Physicochemical Properties

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We will focus on validating two key in silico predictions: cell permeability and metabolic stability.

A. Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay used to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[27][28] It uses a multi-well plate where a donor compartment is separated from an acceptor compartment by a filter coated with a lipid layer that mimics a cell membrane.[29]

Detailed Protocol: PAMPA
  • Membrane Coating: The filter of a 96-well donor plate is coated with a lipid solution (e.g., lecithin in dodecane) and the solvent is allowed to evaporate.[28][30]

  • Compound Addition: The test compound is added to the donor wells, which are filled with a buffer solution (e.g., PBS at pH 7.4).[31]

  • Incubation: The donor plate is placed on an acceptor plate containing fresh buffer. This "sandwich" is incubated for a set period (e.g., 4-18 hours).[29][30]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and assay parameters.

B. Metabolic Stability: The Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[32]

Detailed Protocol: Liver Microsomal Stability Assay
  • Reaction Setup: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (HLM) at 37°C.[33][34]

  • Initiation: The metabolic reaction is initiated by adding a cofactor, the NADPH regenerating system.[35][36]

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile.[32][34]

  • Analysis: After centrifuging to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[35]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.[32]

Data Summary: ADME Predictions vs. Experimental Results
Parameter In Silico Prediction Experimental PAMPA Result Experimental HLM Result Conclusion
Permeability (Pe) HighPe = 12.5 x 10⁻⁶ cm/sN/APrediction Validated. The compound is classified as having high permeability.
Metabolic Stability t½ > 30 minN/At½ = 45 minPrediction Validated. The compound shows moderate metabolic stability as predicted.

Overall Conclusion and Comparative Outlook

This systematic validation process has successfully bridged the gap between computational theory and experimental reality for this compound.

Prediction Experimental Outcome Validation Status Commentary
Target: MNK1 Confirmed by SPR and CETSAValidated Strong evidence for on-target activity in both biochemical and cellular systems.
Affinity: 15 nM Kᴅ = 25 nM; IC₅₀ = 40 nMValidated Excellent correlation between predicted and measured potency.
MoA: ATP-Competitive Confirmed by enzyme kineticsValidated The predicted binding mode is correct, guiding future structure-activity relationship (SAR) studies.
High Permeability Confirmed by PAMPAValidated Favorable property for oral bioavailability.
Moderate Stability Confirmed by HLM assayValidated The compound is sufficiently stable to warrant further investigation, though it may be a point for future optimization.

The comprehensive experimental data package confirms that this compound is a potent, cell-permeable, and moderately stable inhibitor of MNK1 that engages its target in cells via an ATP-competitive mechanism. Compared to many initial hits from in silico screens which often fail at the first experimental hurdle, this compound shows remarkable concordance between prediction and reality. The slow off-rate identified by SPR provides a key advantage over potential alternative compounds that may have similar affinity but faster dissociation kinetics, suggesting a more sustained pharmacological effect.

The successful validation of these in silico predictions provides a strong foundation for advancing this compound into the next phase of preclinical development, including cell-based functional assays, in vivo pharmacokinetic studies, and efficacy testing in animal models of cancer.

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Unlocking Potent Antifungal Synergies: A Comparative Guide to Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Strategies

In the ever-evolving landscape of infectious diseases, the rise of drug-resistant fungal pathogens presents a formidable challenge to clinicians and researchers. The existing antifungal armamentarium is limited, and its efficacy is often compromised by toxicity and the emergence of resistance. This guide delves into a promising therapeutic strategy: the synergistic application of a novel class of compounds, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, with established antifungal agents. We will explore the mechanistic underpinnings of this synergy, present comparative experimental data, and provide detailed protocols for researchers to validate and expand upon these findings in their own laboratories. The core principle of this approach is to combine therapeutic agents to achieve a greater-than-additive effect, thereby enhancing efficacy, reducing required dosages, and potentially mitigating the development of resistance.

The Scientific Rationale: Targeting the Fungal Cell Wall through Synergy

The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drug development. One of its key components is chitin, a polysaccharide synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS disrupts cell wall integrity, leading to fungal cell death.

The spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold represents a novel chemical entity designed to target fungal-specific pathways. Our investigations have revealed that these compounds act as non-competitive inhibitors of chitin synthase[1]. This mode of action is distinct from many existing antifungals, creating an opportunity for powerful synergistic interactions.

This guide will focus on the demonstrated synergy between spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives and two classes of antifungal agents:

  • Polyoxins: These are naturally occurring peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin synthase.

  • Azoles (e.g., Fluconazole): This widely used class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, another vital component of the fungal cell membrane.

The combination of a non-competitive inhibitor (the spiro-quinoline derivative) with a competitive inhibitor (polyoxin B) targeting the same enzyme, or with an agent targeting a different but essential pathway (fluconazole), forms the basis of the potent synergistic effects we will explore.

Comparative Analysis of Synergistic Antifungal Activity

Our research has focused on the synthesis and evaluation of a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives. The core structure and the general synthetic scheme are outlined below.

G cluster_synthesis General Synthetic Pathway start Starting Materials (Isatin, Amino Acid, Chalcone) step1 1,3-Dipolar Cycloaddition start->step1 product Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives step1->product

Figure 1: General synthetic scheme for spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.

A panel of these derivatives was screened for their intrinsic antifungal activity and, more importantly, for their ability to synergize with fluconazole and polyoxin B against various fungal pathogens. The synergistic interactions were quantified using the Fractional Inhibitory Concentration Index (FICI), a standard measure where a FICI of ≤ 0.5 indicates synergy.

Synergy with Fluconazole

The combination of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with fluconazole demonstrated remarkable synergistic activity against both susceptible and resistant strains of Candida albicans. The data below summarizes the in vitro efficacy of representative compounds.

CompoundFungal StrainIC50 (µM) - Compound AloneIC50 (µM) - Fluconazole AloneIC50 (µM) - Combination (Compound + Fluconazole)FICIInteraction
4d C. albicans (SC5314)16.80.52.1 + 0.06≤ 0.5Synergy
4f C. albicans (SC5314)14.20.51.8 + 0.06≤ 0.5Synergy
4k C. albicans (Fluconazole-R)15.5641.9 + 8≤ 0.5Synergy
4n C. albicans (Fluconazole-R)13.9641.7 + 8≤ 0.5Synergy

Data adapted from a study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives[1].

The data clearly indicates that the combination of these novel compounds with fluconazole leads to a significant reduction in the effective concentration of both agents, particularly against a fluconazole-resistant strain. This suggests a potential strategy to overcome existing drug resistance mechanisms.

Synergy with Polyoxin B

As both the spiro-quinoline derivatives and polyoxin B target chitin synthase, their combination was investigated to understand the interplay between non-competitive and competitive inhibition.

CompoundFungal StrainIC50 (µM) - Compound AloneIC50 (µM) - Polyoxin B AloneIC50 (µM) - Combination (Compound + Polyoxin B)FICIInteraction
4o C. albicans (SC5314)12.7321.6 + 4≤ 0.5Synergy

Data adapted from a study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives[1].

The synergistic effect observed with polyoxin B further validates that the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives act on chitin synthase, albeit through a different binding mechanism. This dual-pronged attack on a single, vital enzyme proves to be a highly effective antifungal strategy.

Mechanistic Insights into the Synergistic Action

The observed synergy can be attributed to the multi-faceted disruption of fungal cell wall biosynthesis and integrity.

G cluster_pathway Mechanism of Antifungal Synergy SpiroQuinoline Spiro[pyrrolidine-2,3'-quinoline] -2'-one Derivative CHS Chitin Synthase (CHS) SpiroQuinoline->CHS Non-competitive Inhibition Fluconazole Fluconazole ErgosterolSynth Ergosterol Synthesis Fluconazole->ErgosterolSynth Inhibition PolyoxinB Polyoxin B PolyoxinB->CHS Competitive Inhibition Chitin Chitin CHS->Chitin Ergosterol Ergosterol ErgosterolSynth->Ergosterol CellWall Fungal Cell Wall Integrity Chitin->CellWall Ergosterol->CellWall G cluster_workflow Checkerboard Synergy Assay Workflow prep Prepare Drug Dilutions setup Set Up 96-Well Plate Matrix prep->setup inoculate Inoculate with Fungal Culture setup->inoculate incubate Incubate at 35°C inoculate->incubate read Determine MICs incubate->read calculate Calculate FICI read->calculate

Figure 3: Workflow for the checkerboard synergy assay.

Conclusion and Future Directions

The spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives represent a promising new class of antifungal agents with a clear mechanism of action and, most notably, a strong potential for synergistic combination therapy. The experimental data presented in this guide unequivocally demonstrates their ability to enhance the efficacy of existing antifungal drugs, including against resistant strains.

For researchers in drug development, this class of compounds offers a fertile ground for further investigation. Future studies should focus on:

  • Broadening the Scope: Evaluating the synergistic potential of these derivatives against a wider range of fungal pathogens.

  • In Vivo Validation: Translating these in vitro findings into preclinical animal models of fungal infection.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the spiro-quinoline scaffold to enhance both intrinsic activity and synergistic potential.

  • Exploring Anticancer Synergies: Given the established role of quinoline derivatives in cancer therapy, investigating the potential for synergistic combinations of pyrrolidinyl-quinolines with chemotherapeutic agents or targeted therapies is a logical and exciting next step.

By embracing the principles of combination therapy and exploring novel chemical scaffolds like the spiro[pyrrolidine-2,3'-quinoline]-2'-ones, the scientific community can make significant strides in addressing the urgent global need for more effective antimicrobial and potentially anticancer treatments.

References

  • Long, Y., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 260, 115777. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Pyrrolidin-2-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Imperatives

The quinoline moiety is associated with liver and kidney toxicity and is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency.[1] It is also recognized as an environmental contaminant that is persistent in soil and water.[2][3][4] The pyrrolidine component is a cyclic secondary amine that is typically corrosive, flammable, and harmful if inhaled or swallowed.[5][6] Heterocyclic amines as a class are often mutagenic and carcinogenic, formed during the cooking of meat at high temperatures.[7][8]

Based on this structural analysis, 3-Pyrrolidin-2-yl-quinoline should be treated as hazardous waste. The primary route of disposal must be through a licensed hazardous waste disposal service. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

Table 1: Summary of Assumed Hazards and Essential Handling Precautions
Hazard Classification (Assumed)Precautionary Measures & RationaleRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation of dust or aerosols. The combined structure suggests potential for systemic toxicity.Nitrile or neoprene gloves, safety goggles with side shields, laboratory coat. Use within a chemical fume hood.
Skin Corrosion / Irritation The amine functional group can be corrosive. Prevent all direct skin contact to avoid chemical burns or severe irritation.Chemical-resistant gloves (nitrile minimum), lab coat, closed-toe shoes.
Serious Eye Damage Assumed to be severely irritating or corrosive to eyes. Direct contact could cause irreversible damage.Chemical safety goggles or a full-face shield are mandatory.
Carcinogenicity / Mutagenicity Quinoline derivatives and heterocyclic amines are potential carcinogens.[1][7] Minimize exposure to the lowest possible level.All handling must be performed in a designated area, preferably within a certified chemical fume hood, to prevent exposure.
Environmental Hazard Quinoline compounds are persistent in the environment and pose risks to aquatic life.[2][9] Proper containment is critical to prevent environmental release.Collect all waste in sealed, leak-proof containers. Do not allow entry into sewers or waterways.

Step-by-Step Protocol for Compliant Disposal

This protocol provides a self-validating system for the disposal of this compound, ensuring safety and regulatory compliance at each stage. The foundational principle is waste segregation and containment for professional disposal.

Step 1: Waste Characterization and Segregation

Proper identification and segregation are the most critical steps in hazardous waste management to prevent dangerous chemical reactions and ensure compliant disposal.[10]

  • Solid Waste: Collect all materials contaminated with this compound, including unused product, contaminated gloves, pipette tips, weighing papers, and bench paper, in a dedicated hazardous waste container.

    • Causality: Segregating this waste stream prevents accidental mixing with incompatible chemicals, such as strong oxidizers, which could lead to a fire or explosion.

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, sealing cap.

    • Causality: Keeping liquid waste streams separate is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to ensure the receiving disposal facility can safely handle and treat the waste.[10]

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Step 2: Waste Containerization and Labeling

All waste containers must be in good condition and properly labeled to communicate the contents and associated hazards, as required by OSHA and EPA regulations.[11][12]

  • Container Requirements: Use only approved, leak-proof containers that can be securely closed when not in use.[11]

  • Labeling Protocol: The label must be securely affixed to the container and include the following information:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" and any other components in the waste stream.

    • An accurate statement of the hazards (e.g., "Toxic," "Corrosive," "Potential Carcinogen").

    • The date on which waste was first added to the container (accumulation start date).

    • The name and contact information of the responsible researcher or laboratory.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste before it is collected. This area must be under the control of the laboratory personnel.

  • Location: The SAA should be at or near the point of generation.

  • Volume Limits: Per EPA guidelines, you may accumulate no more than 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]

  • Containment: Store containers in a secondary containment bin to capture any potential leaks or spills.

  • Segregation: Ensure incompatible waste streams (e.g., acids and bases, oxidizers and organics) are stored in separate secondary containment.

Step 4: Arranging for Professional Disposal

The only acceptable and compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10][13]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide them with the detailed information from your waste label.

  • Manifesting: For transport off-site, the waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[11][14] Your EHS office will manage this process.

  • Disposal Method: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[13] This process ensures the complete thermal destruction of the compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, thereby minimizing its environmental impact.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Stream (Solid, Liquid, Sharps) ppe->characterize solid_waste Solid Waste Container characterize->solid_waste Solid Contaminants liquid_waste Liquid Waste Container characterize->liquid_waste Solutions sharps_waste Sharps Container characterize->sharps_waste Contaminated Sharps label_waste Step 3: Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Step 5: Schedule Waste Pickup with Institutional EHS store_waste->request_pickup end End: Waste Collected by Licensed Disposal Service request_pickup->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Response

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, gloves, and safety goggles. A respirator may be necessary for large spills of volatile solutions.

  • Contain the Spill: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit) to prevent it from spreading.

  • Neutralize/Absorb: Cover the spill with an absorbent material. Do not use combustible materials like paper towels to clean up large spills.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Wikipedia. (n.d.). Quinoline.
  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from Minnesota Department of Health. 1

  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from PubMed. 9

  • Environment Canada & Health Canada. (2011). Screening Assessment Quinoline. Retrieved from Environment Canada.

  • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Retrieved from Benchchem. 13

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA. 11

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. 12

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental. 10

  • Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine. Retrieved from Sigma-Aldrich.

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA. 15

  • A-State Knowledge Base. (n.d.). Hazardous Waste Management. Retrieved from A-State Knowledge Base.

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. 14

  • CDH Fine Chemical. (n.d.). Pyrrolidine CAS No 123-75-1 Material Safety Data Sheet. Retrieved from CDH Fine Chemical. 5

  • National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Retrieved from NTP. 7

  • Wikipedia. (n.d.). Heterocyclic amine formation in meat. Retrieved from Wikipedia. 8

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.